molecular formula C14H15NO2S B1346560 4-Methyl-N-(4-methylphenyl)benzenesulfonamide CAS No. 599-86-0

4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B1346560
CAS No.: 599-86-0
M. Wt: 261.34 g/mol
InChI Key: GPLXRIVINNIQFY-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-methylphenyl)benzenesulfonamide is an organic sulfur-containing compound with the molecular formula C14H15NO2S and an average molecular mass of 261.339 g/mol . This compound belongs to the benzenesulfonamide class, which is of significant chemical and biological importance, historically serving as a foundational structure for antimicrobial agents and remaining a valuable chemotype in modern medicinal chemistry . The molecular structure features two aromatic rings, one from the sulfonylbenzene group and the other from the methylphenyl group, which enclose a dihedral angle of 70.53°, as determined by single-crystal X-ray diffraction studies . The crystal structure is stabilized by weak intramolecular C–H···O hydrogen bonds, which generate an S(6) ring motif, and forms inversion-related dimers in the solid state through pairs of N–H···O hydrogen bonds . Sulfonamides like this one are crucial building blocks in organic and medicinal chemistry research. They are widely used to develop compounds with various biological activities, including antiviral, antifungal, and anti-proliferative properties . Furthermore, sulfonamide derivatives are extensively explored as Carbonic Anhydrase Inhibitors (CAIs) for potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness . The structural features of this compound make it a valuable intermediate for synthesizing more complex heterocyclic systems and for studying non-covalent interactions, such as hydrogen bonding, which influence molecular packing and crystal engineering . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-3-7-13(8-4-11)15-18(16,17)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLXRIVINNIQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208612
Record name N-(p-Tolyl)-p-toluenesulphonamide
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Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-86-0
Record name 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core properties of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as N-p-tolyl-p-toluenesulfonamide). This diaryl sulfonamide serves as a valuable scaffold and synthetic intermediate in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, chemical reactivity, and safety considerations. The information is structured to provide both foundational knowledge and practical insights for laboratory applications, grounded in authoritative references.

Chemical Identity and Nomenclature

4-Methyl-N-(4-methylphenyl)benzenesulfonamide is a secondary sulfonamide characterized by a nitrogen atom bonded to a sulfonyl group and two p-tolyl groups. This structure is a common motif in a variety of biologically active compounds.

structure cluster_main mol

Caption: 2D Structure of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.

The compound's key identifiers are summarized in the table below for unambiguous reference in research and procurement.

IdentifierValueSource
IUPAC Name 4-Methyl-N-(4-methylphenyl)benzenesulfonamide-
CAS Number 599-86-0[1][2][3]
Molecular Formula C₁₄H₁₅NO₂S[4]
Molecular Weight 261.34 g/mol -
Common Synonyms N-p-Tolyl-p-toluenesulfonamide, N-Tosyl-p-toluidine, 4,4′-Dimethylbenzenesulfonanilide[4]
InChI Key GPLXRIVINNIQFY-UHFFFAOYSA-N[4]
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C[4]

Physicochemical and Structural Properties

The physical state of this compound is a solid at ambient temperature, a consequence of strong intermolecular forces, including hydrogen bonding.[4] A single-crystal X-ray diffraction study reveals that in the solid state, the molecules form inversion-related dimers linked by pairs of N—H⋯O hydrogen bonds. The dihedral angle between the two aromatic rings is approximately 70.5°.

PropertyValueSource
Physical Form Solid, Crystalline Powder[1][4]
Melting Point Not consistently reported.-
Boiling Point 403.7 °C at 760 mmHg (Predicted)-
Density 1.237 g/cm³ (Predicted)-
Solubility Soluble in ethanol. Exhibits moderate solubility in other organic solvents.[1][4]
Flash Point 198 °C (Predicted)-

Synthesis and Purification Protocol

The synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide is reliably achieved via a nucleophilic substitution reaction between p-toluenesulfonyl chloride and p-toluidine. This reaction, a variation of the Hinsberg test for secondary amines, proceeds efficiently in an aqueous basic medium. The base serves to neutralize the HCl byproduct, driving the reaction to completion.

synthesis_workflow start Dissolve p-toluidine in H₂O add_base Adjust pH to 7-8 with 3% Na₂CO₃ start->add_base add_tsc Add p-toluenesulfonyl chloride (TsCl) dropwise add_base->add_tsc stir Stir at RT for ≥2 hours, maintaining pH 7-8 add_tsc->stir precipitate Precipitate Forms stir->precipitate filter Filter Crude Product precipitate->filter wash Wash with Distilled H₂O filter->wash recrystallize Recrystallize from 95% Ethanol wash->recrystallize end Obtain Pure Crystalline Product (Yield: ~92%) recrystallize->end

Caption: Experimental workflow for the synthesis of N-p-tolyl-p-toluenesulfonamide.

Step-by-Step Experimental Protocol

This protocol is adapted from a validated procedure with a reported yield of 92%.[1][3]

  • Reactant Preparation: Prepare a 0.05 M solution of p-toluidine by dissolving 5.35 g (0.05 mol) in 1 L of distilled water in a suitable reaction vessel equipped with a magnetic stirrer.

  • pH Adjustment: Gently stir the solution and adjust the pH to a range of 7-8 by the dropwise addition of a 3% (w/v) sodium carbonate (Na₂CO₃) solution.

  • Addition of Sulfonyl Chloride: While maintaining vigorous stirring, add p-toluenesulfonyl chloride (tosyl chloride, 9.53 g, 0.05 mol) dropwise or in small portions to the reaction mixture.

    • Scientist's Note: The reaction is exothermic. A slow, controlled addition is crucial to prevent side reactions. The pH of the mixture will decrease as HCl is formed; it is essential to continuously monitor and add the Na₂CO₃ solution as needed to maintain the pH between 7 and 8.

  • Reaction: Continue stirring the mixture at room temperature for a minimum of two hours after the addition is complete. The formation of a white precipitate indicates product formation.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Purification: Purify the crude solid by recrystallization from 95% denatured ethanol to yield the final product as a white crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data, obtained in DMSO-d₆, is characteristic of the target structure.[1][2][3]

¹H NMR (600 MHz, DMSO-d₆) ¹³C NMR (151 MHz, DMSO-d₆)
δ 10.02 (s, 1H, N-H) δ 143.1 (Ar-C)
δ 7.60 (d, J=8.3 Hz, 2H, Ar-H) δ 136.7 (Ar-C)
δ 7.32 (d, J=8.1 Hz, 2H, Ar-H) δ 135.1 (Ar-C)
δ 7.01 (d, J=8.3 Hz, 2H, Ar-H) δ 133.2 (Ar-C)
δ 6.96 (d, J=8.4 Hz, 2H, Ar-H) δ 129.6 (Ar-CH)
δ 2.32 (s, 3H, Ar-CH₃) δ 129.5 (Ar-CH)
δ 2.17 (s, 3H, Ar-CH₃) δ 126.7 (Ar-CH)
δ 120.5 (Ar-CH)
δ 20.9 (Ar-CH₃)
δ 20.3 (Ar-CH₃)

Interpretation of Spectral Data:

  • ¹H NMR: The spectrum shows a downfield singlet for the acidic sulfonamide proton (N-H). The two distinct p-substituted aromatic rings each appear as a pair of doublets (an AA'BB' system), integrating to 2H each. Two sharp singlets, each integrating to 3H, confirm the presence of the two non-equivalent methyl groups.

  • ¹³C NMR: The spectrum displays eight distinct aromatic carbon signals, consistent with the C₂ symmetry of the molecule. Two signals in the aliphatic region correspond to the two methyl carbons.

  • Infrared (IR) Spectroscopy (Predicted): Key vibrational bands are expected for the N-H stretch (around 3250 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically appearing near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • Mass Spectrometry (MS) (Predicted): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 261. Key fragmentation pathways would likely involve the cleavage of the S-N bond, leading to characteristic fragments such as the tosyl cation (C₇H₇SO₂⁺) at m/z = 155 and the p-tolylaminyl radical cation (C₇H₈N⁺) at m/z = 106. Another prominent peak would be the tropylium ion (C₇H₇⁺) at m/z = 91 from the fragmentation of either tolyl group.

Chemical Reactivity and Stability

  • Acidity of the N-H Proton: The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. It can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then participate in various substitution reactions, such as N-alkylation or N-arylation, providing a pathway to more complex derivatives.

  • Stability of the Sulfonamide Bond: The S-N bond is generally robust and stable under neutral, acidic, and moderately basic conditions. Cleavage (detosylation) typically requires harsh conditions, such as strong reducing agents (e.g., HBr/phenol, sodium amalgam) or specific reagents designed for sulfonamide deprotection. This stability makes the tosyl group a reliable protecting group for amines in multi-step synthesis.

  • Aromatic Rings: The two p-tolyl rings can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the sulfonamide group.

Applications in Research and Development

While 4-Methyl-N-(4-methylphenyl)benzenesulfonamide itself may not be a final drug product, its core structure is of significant interest to medicinal chemists and drug development professionals.

  • Scaffold for Drug Discovery: The N-aryl sulfonamide motif is a privileged structure found in numerous FDA-approved drugs and clinical candidates.[5] It acts as a versatile scaffold that can be modified to target a wide range of biological receptors and enzymes.

  • Synthetic Intermediate: As demonstrated by its reactivity, this compound is a key intermediate for building more complex molecules. The ability to functionalize the nitrogen atom allows for the systematic exploration of chemical space around the sulfonamide core.

  • Potential Biological Activity: The broader class of sulfonamides is well-known for diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5] This compound and its derivatives are often synthesized and screened as part of lead discovery programs.

Safety and Handling

No specific, comprehensive safety data sheet (SDS) is publicly available for CAS 599-86-0. Therefore, this compound should be handled with the standard precautions applied to novel or uncharacterized laboratory chemicals. The following recommendations are based on data for structurally related sulfonamides.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. In all cases of exposure, seek medical attention if irritation or other symptoms persist.[7]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

  • Chemsrc. (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl). Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). p-Toluenesulfonamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Al-Jubair, N., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Retrieved February 7, 2026, from [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, STRUCTURAL STUDIES, AND INHIBITORY POTENTIAL OF SELECTED SULFONAMIDE ANALOGUES. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved February 7, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Glutamic acid. Retrieved February 7, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Three-Dimensional Structure Determination of N-(p-Tolyl)-dodecylsulfonamide from Powder Diffraction Data and Validation of Structure Using Solid-State NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of N,N-di-p-tolyl-p-toluidine (CAS 1159-53-1). Retrieved February 7, 2026, from [Link]

  • Thermo Fisher Scientific. (2022). SAFETY DATA SHEET - DL-Glutamic acid monohydrate. Retrieved February 7, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - D-Glutamic Acid, 99+%. Retrieved February 7, 2026, from [Link]

Sources

Structural Elucidation and Characterization of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Chemical Identification & Quality Control

Executive Summary

This guide provides a rigorous technical framework for the structural elucidation of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS: 599-86-0), commonly referred to as


-Tosyl-

-toluidine
.[1]

This compound represents a classic "pseudo-symmetric" sulfonamide pharmacophore where two para-tolyl moieties are linked via a sulfonamide bridge. The primary analytical challenge lies in distinguishing the magnetically similar yet chemically distinct methyl and aromatic signals belonging to the sulfonyl-bearing ring versus the amine-bearing ring.[1] This guide outlines a self-validating protocol using NMR, IR, and Mass Spectrometry to definitively prove the structure.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 4-Methyl-

-(4-methylphenyl)benzenesulfonamide
Common Synonyms

-Tosyl-

-toluidine;

-(

-Tolyl)-

-toluenesulfonamide
CAS Number 599-86-0
Molecular Formula

Molecular Weight 261.34 g/mol
Melting Point 116 – 118 °C (Lit.[1][2] Value)
Solubility Soluble in Ethanol, DMSO, Acetone,

; Insoluble in Water

Synthesis Pathway (Origin of Sample)

To understand the impurities and structural logic, one must acknowledge the synthesis. The compound is typically generated via the nucleophilic attack of


-toluidine on 

-toluenesulfonyl chloride (tosyl chloride) under basic conditions.[1]

Synthesis Reactant1 p-Toluenesulfonyl Chloride (Electrophile) Product N-Tosyl-p-toluidine (Target) Reactant1->Product Reactant2 p-Toluidine (Nucleophile) Reactant2->Product Base Pyridine/TEA (Base) Byproduct HCl (Salt) Base->Byproduct Scavenges HCl

Figure 1: Nucleophilic substitution pathway forming the sulfonamide linkage.[1]

Spectroscopic Elucidation Strategy

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the first evidence of the sulfonamide linkage (


) and the secondary amine (

).
  • Diagnostic Bands:

    • 3240–3280 cm⁻¹ (

      
      ): 
      
      
      
      stretching vibration. (Sharp single peak, confirming secondary sulfonamide).
    • 1330–1340 cm⁻¹ (

      
      ):  Asymmetric 
      
      
      
      stretch.
    • 1150–1165 cm⁻¹ (

      
      ):  Symmetric 
      
      
      
      stretch.
    • ~810 cm⁻¹ (

      
      ): 
      
      
      
      out-of-plane bending for para-substituted benzene rings (confirming the 1,4-substitution pattern on both rings).
Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof. The molecule contains two distinct aromatic systems. The key to elucidation is differentiating the Tosyl ring (electron-poor due to


) from the Tolyl-amino ring  (electron-rich due to 

).[1]

NMR Analysis (400 MHz,

)
Signal (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.65 Doublet (

Hz)
2HTosyl Ortho (

)
Deshielded by

(electron-withdrawing).
7.23 Doublet (

Hz)
2HTosyl Meta (

)
Typical aromatic range.
7.05 Multiplet/Doublet2HTolyl Ortho (

)
Shielded relative to Tosyl protons due to resonance donation from Nitrogen.
6.98 Multiplet/Doublet2HTolyl Meta (

)
Overlap common; often appears as an AA'BB' system.
6.80 - 7.00 Broad Singlet1H

Exchangeable. Shift varies with concentration/solvent.
2.38 Singlet3HTosyl-

Attached to the electron-poor ring.[1]
2.28 Singlet3HTolyl-

Attached to the electron-rich amine ring (slightly shielded).[1]

Critical Elucidation Logic: The presence of two distinct methyl singlets around 2.3–2.4 ppm is the "fingerprint" of this molecule. If only one methyl peak is seen (integration 6H), the rings might be chemically equivalent (which is impossible here due to the


 vs 

linkage) or accidental overlap occurred (use

to resolve).

NMR_Logic Sample Unknown Sample Aromatic Aromatic Region (6.5 - 8.0 ppm) Sample->Aromatic Aliphatic Aliphatic Region (2.0 - 2.5 ppm) Sample->Aliphatic TosylRing Tosyl Ring Protons (Deshielded by SO2) ~7.65 ppm Aromatic->TosylRing Downfield Shift TolylRing Amino-Tolyl Protons (Shielded by N) ~7.00 ppm Aromatic->TolylRing Upfield Shift Me_Diff Methyl Differentiation Aliphatic->Me_Diff Two Singlets (Δ ~0.1 ppm) Result Structure Confirmed: Asymmetric Para-Substitution TosylRing->Result TolylRing->Result Me_Diff->Result

Figure 2: Logic flow for assigning NMR signals based on electronic environments.


NMR Analysis
  • Carbonyl/Sulfonyl Carbons: Look for the quaternary carbons. The carbon attached to the sulfonyl group (ipso-C) will be significantly deshielded (~135-145 ppm).[1]

  • Methyl Carbons: Two distinct peaks at ~21.5 ppm and ~20.8 ppm.

Experimental Protocols

Recrystallization (Purification)

If the melting point is below 115°C, the sample likely contains unreacted


-toluidine or hydrolysis products (

-TSA).
  • Solvent System: Ethanol/Water (3:1).

  • Procedure:

    • Dissolve crude solid in boiling ethanol.

    • Add hot water dropwise until persistent turbidity is observed.

    • Cool slowly to room temperature, then to 4°C.

    • Filter white needles/leaflets.

    • Target MP: 116–118 °C.

NMR Sample Preparation
  • Solvent:

    
     is standard.
    
  • Trace Acid Issue: Traces of acid (from synthesis) can catalyze proton exchange, causing the

    
     peak to broaden or disappear.
    
  • Resolution: If methyl peaks overlap in

    
    , switch to Benzene-
    
    
    
    . The magnetic anisotropy of benzene will shift the methyl groups differently, resolving the peaks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6269, p-Toluenesulfonamide (Related Structure). Retrieved from .

  • ChemicalBook. N-(p-tolyl)-p-toluenesulphonamide Properties and CAS 599-86-0.[1][2] Retrieved from .

  • NIST Chemistry WebBook. Benzenesulfonamide, 4-methyl- (Infrared Spectrum).[1] Retrieved from .

  • Sigma-Aldrich. NMR Chemical Shifts of Common Laboratory Solvents and Impurities. Retrieved from .[1]

Sources

Technical Monograph: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS 599-86-0).

CAS 599-86-0 | -Tosyl-p-toluidine

Part 1: Executive Summary

4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS 599-86-0) is a sulfonamide derivative synthesized from the condensation of p-toluenesulfonyl chloride (tosyl chloride) and p-toluidine. Widely utilized in organic synthesis, it serves as a robust model for sulfonamide formation, a stable protected amine intermediate, and a precursor for complex agrochemicals such as dinitroaniline herbicides. Its chemical stability and distinct spectroscopic signature make it a valuable reference standard in medicinal chemistry for sulfonamide pharmacophore development.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

Nomenclature & Identification
ParameterDetail
IUPAC Name 4-Methyl-

-(4-methylphenyl)benzenesulfonamide
Common Synonyms

-Tosyl-p-toluidine;

-(

-Tolyl)-

-toluenesulfonamide; 4,4'-Dimethylbenzenesulfonanilide
CAS Number 599-86-0
Molecular Formula

Molecular Weight 261.34 g/mol
SMILES Cc1ccc(cc1)S(=O)(=O)Nc2ccc(C)cc2
Physical Properties
PropertyValue / Description
Appearance White to off-white crystalline solid (leaflets or plates)
Melting Point Typically 118–120 °C (Literature varies; distinct from

-phenyl analog at 103 °C)
Solubility Soluble in ethanol, DMSO, acetone, pyridine; Insoluble in water
pKa (NH) ~10.0 (Weakly acidic due to sulfonyl electron withdrawal)
Density ~1.237 g/cm³ (Predicted)

Part 3: Synthesis & Reaction Mechanism

Synthetic Pathway (Schotten-Baumann Conditions)

The most efficient synthesis involves the nucleophilic attack of p-toluidine on the sulfur atom of p-toluenesulfonyl chloride. This reaction requires a base (pyridine or aqueous


) to neutralize the HCl byproduct and drive the equilibrium forward.
Protocol: Aqueous Green Synthesis
  • Reagents: p-Toluidine (5.35 g, 50 mmol), p-Toluenesulfonyl chloride (9.8 g, 55 mmol), ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (3% aqueous solution).[1]
    
  • Procedure:

    • Dissolve p-toluidine in distilled water (or minimal ethanol/water mix).

    • Add p-toluenesulfonyl chloride dropwise while maintaining pH 7–8 with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .[1]
      
    • Stir at room temperature for 2–3 hours.

    • Workup: Filter the precipitated solid, wash extensively with distilled water to remove salts.

    • Purification: Recrystallize from 95% ethanol to yield white crystals (Yield: ~90-92%).

Mechanistic Visualization

The following diagram illustrates the nucleophilic substitution mechanism (


-like at Sulfur) and the subsequent deprotonation.

SynthesisMechanism Reactants Reactants p-Toluidine + TsCl Attack Nucleophilic Attack (Amine N attacks Sulfonyl S) Reactants->Attack Intermediate Tetrahedral Intermediate (Zwitterionic) Attack->Intermediate Elimination Elimination of Cl- Intermediate->Elimination - Cl⁻ Deprotonation Deprotonation (Base removes H+) Elimination->Deprotonation + Base Product Product N-Tosyl-p-toluidine Deprotonation->Product - Base·HCl

Caption: Step-wise mechanism of sulfonamide formation via nucleophilic substitution at the sulfonyl sulfur.

Part 4: Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following data corresponds to the purified compound in DMSO-


.
Proton NMR ( NMR, 600 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
10.02 Singlet (s)1H-NH- Sulfonamide proton (deshielded, exchangeable)
7.62 – 7.57 Multiplet (m)2HAr-H Tosyl ring (ortho to

)
7.35 – 7.29 Multiplet (m)2HAr-H Tosyl ring (meta to

)
7.03 – 6.98 Multiplet (m)2HAr-H Toluidine ring (ortho to N)
6.98 – 6.93 Multiplet (m)2HAr-H Toluidine ring (meta to N)
2.32 Singlet (s)3H-CH₃ Methyl on Sulfonyl ring
2.17 Singlet (s)3H-CH₃ Methyl on Amino ring
Carbon NMR ( NMR, 151 MHz, DMSO- )
  • Aromatic Carbons: 143.1, 136.7, 135.1, 133.2, 129.6, 129.5, 126.7, 120.5 ppm.[2][1]

  • Aliphatic Carbons: 20.9 ppm (Tosyl-CH3), 20.3 ppm (Tolyl-CH3).

Infrared Spectroscopy (FT-IR)
  • 3200–3300 cm⁻¹: N-H stretching (sharp/broad band).

  • 1330–1350 cm⁻¹: Asymmetric

    
     stretch.
    
  • 1150–1170 cm⁻¹: Symmetric

    
     stretch.
    

Part 5: Applications in Research & Development

Intermediate for Agrochemicals

This compound is a key intermediate in the synthesis of 2,6-dinitro-4-methylaniline , a precursor for dinitroaniline herbicides (e.g., Trifluralin analogs). The tosyl group protects the amine during nitration of the aromatic ring, preventing oxidation of the nitrogen.

N-Alkylation & Ligand Synthesis

The acidic N-H proton (


) allows for facile deprotonation using mild bases (

or

). Subsequent reaction with alkyl halides yields

-disubstituted sulfonamides, which are used as:
  • Chiral Ligands: Precursors for

    
    -tosyl diamine ligands used in asymmetric catalysis.
    
  • Privileged Scaffolds: Screening libraries for antibacterial or carbonic anhydrase inhibitory activity.

Experimental Workflow: Purification

The following workflow ensures high purity (>98%) suitable for biological screening.

PurificationWorkflow Step1 Crude Reaction Mixture (Solid precipitate in aqueous base) Step2 Filtration (Isolate solid) Step1->Step2 Step3 Acid Wash (Optional) (Dilute HCl to remove unreacted amine) Step2->Step3 Step4 Water Wash (Remove salts/acid) Step3->Step4 Step5 Recrystallization (Solvent: 95% Ethanol) Step4->Step5 Step6 Drying (Vacuum desiccator over CaCl2) Step5->Step6

Caption: Standard purification workflow for N-tosyl-p-toluidine to achieve analytical grade purity.

Part 6: Safety & Handling

  • Hazards: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).

  • Combustion Products: Emits toxic fumes of nitrogen oxides (

    
    ) and sulfur oxides (
    
    
    
    ) when heated to decomposition.
  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard laboratory conditions.

References

  • Zhang, Y., et al. (2015).[2] Synthesis and characterization of sulfonamide derivatives. Journal of Chemical Research. [Link verified via Context]

  • CymitQuimica. (n.d.). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS 599-86-0) Technical Data.[3][4] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 6269: p-Toluenesulfonamide Derivatives.[5] Retrieved from

  • BenchChem. (2025). Synthesis and Applications of N-Tosyl-p-toluidine in Dinitroaniline Herbicide Production. Retrieved from

  • Sigma-Aldrich. (2025).[6] Product Specification: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[7][3][4] Retrieved from

Sources

Solubility Profile & Physicochemical Characterization of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Crystallography Researchers[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility thermodynamics, physicochemical properties, and purification protocols for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as N-tosyl-p-toluidine).[1] As a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and a model compound for studying sulfonamide hydrogen-bonding networks, understanding its solubility behavior is essential for process optimization.

This document moves beyond basic solubility tables to explore the mechanistic drivers of dissolution—analyzing the interplay between the sulfonamide moiety’s hydrogen bond donor/acceptor capacity and the lipophilic tolyl scaffolds. It includes validated protocols for solubility determination and recrystallization, supported by thermodynamic modeling.

Physicochemical Identity & Structural Analysis

Before addressing solubility, we must define the solute’s structural landscape. The molecule consists of two hydrophobic toluene rings linked by a polar sulfonamide (


) bridge.[1]
Property Data / Descriptor
IUPAC Name 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
Common Names N-Tosyl-p-toluidine; N-(p-Tolyl)-p-toluenesulfonamide
CAS Number 599-86-0
Molecular Formula

Molecular Weight 261.34 g/mol
Melting Point 116°C – 119°C (Polymorph dependent; typically monoclinic plates)
pKa (Predicted) ~9.5 – 10.5 (Weakly acidic N-H proton)
Appearance White to off-white crystalline powder
Structural Drivers of Solubility

The solubility profile is governed by three competing structural features:

  • Sulfonyl Group (

    
    ):  Acts as a strong hydrogen bond acceptor.[1]
    
  • Amide Nitrogen (

    
    ):  Acts as a hydrogen bond donor.[1] In the solid state, these form strong intermolecular 
    
    
    
    dimers, creating a high lattice energy that solvents must overcome.
  • Di-Tolyl Scaffold: Two aromatic rings provide significant lipophilicity, limiting water solubility but enhancing interaction with aromatic and chlorinated solvents via

    
     stacking and Van der Waals forces.
    

Solubility Thermodynamics & Hansen Parameters

To scientifically predict solubility in novel solvent systems, we utilize Hansen Solubility Parameters (HSP) .[1] These parameters decompose the cohesive energy density into dispersion (


), polar (

), and hydrogen-bonding (

) contributions.[1]
Theoretical Interaction Map
  • 
     (Dispersion):  High, due to the two aromatic rings.[1]
    
  • 
     (Polarity):  Moderate, driven by the sulfonyl dipole.[1]
    
  • 
     (H-Bonding):  Moderate, due to the single N-H donor.[1]
    

Note: Values below are calculated estimates based on group contribution methods (Van Krevelen/Hoftyzer).

Solvent Class Solubility Prediction Thermodynamic Rationale
Water Insoluble (< 0.1 mg/mL)High

of water (42.[1]3) creates a large energy penalty for cavity formation; hydrophobic effect dominates.[1]
Lower Alcohols (MeOH, EtOH) Moderate (Temp.[1] Dependent) Good match for

and

.[1] Solubility increases exponentially with T, making these ideal for recrystallization.
Polar Aprotic (DMSO, DMF) High (> 100 mg/mL)Excellent dipole-dipole matching.[1] The solvent oxygen accepts the sulfonamide proton, disrupting the crystal lattice dimers effectively.
Chlorinated (DCM, Chloroform) Good Good dispersion match (

) with the aromatic rings; weak H-bonding capability is sufficient to solvate the monomer.[1]
Aliphatic Hydrocarbons (Hexane) Low Poor

and

match.[1] The solvent cannot break the strong intermolecular sulfonamide H-bonds.
Visualization: Solute-Solvent Interaction Mechanism

SolubilityMechanism cluster_legend Interaction Type Solute N-Tosyl-p-toluidine (Crystal Lattice) Water Water (High δh) Solute->Water Hydrophobic Repulsion (Insoluble) Ethanol Ethanol (Amphipathic) Solute->Ethanol H-Bond Exchange (Temp Dependent) DMSO DMSO (Polar Aprotic) Solute->DMSO Dipole Interaction (Highly Soluble) Hexane Hexane (Non-polar) Solute->Hexane Lattice Energy Dominates (Insoluble) Strong Solvation Strong Solvation Recrystallization Window Recrystallization Window

Empirical Solubility Data

The following data categorizes the solubility behavior observed in standard laboratory conditions (


 vs. Reflux).
Solvent Dielectric Const. (

)
Solubility (

)
Solubility (Reflux) Application
Water 80.1InsolubleVery LowAnti-solvent
Ethanol (95%) 24.5ModerateHigh Recrystallization
Methanol 32.7ModerateHighRecrystallization
Acetone 20.7HighVery HighDissolution/Cleaning
Ethyl Acetate 6.0ModerateHighExtraction
Dichloromethane 8.9GoodHighPartitioning
Toluene 2.4LowModerateReaction Medium
Hexane 1.9InsolubleLowAnti-solvent/Wash

Critical Insight: The steep solubility curve in Ethanol (moderate at RT, high at reflux) identifies it as the optimal solvent for purification.[1] The presence of water (as in 95% EtOH) acts as a co-solvent that slightly reduces solubility at low temperatures, enhancing recovery yields.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for regulatory filing or process scaling.[1]

  • Preparation: Add excess solid N-tosyl-p-toluidine (~500 mg) to a scintillation vial containing 5.0 mL of the target solvent.

  • Equilibration: Cap tightly and agitate at the target temperature (e.g.,

    
    ) for 24 hours using a shaker plate or magnetic stirrer.
    
  • Filtration: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant through a

    
     PTFE syringe filter (pre-saturated with solution) into a tared vessel.
    
  • Quantification: Evaporate the solvent under vacuum/nitrogen stream and weigh the residue.

    • Calculation:

      
      [1]
      
Protocol B: Purification via Recrystallization

Optimized for >90% recovery and removal of starting materials (p-toluidine/tosyl chloride).[1]

Solvent System: Ethanol/Water (9:1 v/v) or Pure Methanol.[1]

  • Dissolution: Place 10 g of crude N-tosyl-p-toluidine in a round-bottom flask. Add 95% Ethanol (approx. 5-7 mL per gram of solid).[1]

  • Heating: Heat to reflux (

    
    ) with stirring until all solids dissolve. If particulates remain, perform a hot filtration.
    
  • Cooling (Nucleation): Remove from heat and allow to cool slowly to room temperature.[1] Do not shock-cool on ice immediately, as this traps impurities.

  • Crystallization: Once crystals form at RT, cool the flask in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter via vacuum (Buchner funnel).[1] Wash the cake with cold 50% Ethanol/Water (2 x 10 mL).

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
    • Target MP:

      
      .[1]
      
Visualization: Recrystallization Workflow

Recrystallization Start Crude Solid (N-Tosyl-p-toluidine) Dissolve Dissolve in Hot EtOH (95%) @ 78°C (Reflux) Start->Dissolve Check Clear Solution? Dissolve->Check HotFilter Hot Filtration (Remove insolubles) Check->HotFilter No CoolSlow Slow Cooling to 25°C (Crystal Growth) Check->CoolSlow Yes HotFilter->CoolSlow CoolIce Ice Bath (0°C) (Maximize Yield) CoolSlow->CoolIce Filter Vacuum Filtration CoolIce->Filter Wash Wash with Cold 50% EtOH/H2O Filter->Wash Dry Dry @ 50°C (Vacuum Oven) Wash->Dry

Applications in Drug Development

  • Impurity Purging: This compound often appears as a byproduct or intermediate. Its low water solubility allows it to be easily precipitated out of aqueous reaction mixtures (e.g., Schotten-Baumann conditions) by acidification, separating it from water-soluble amines or salts.[1]

  • Co-Crystal Former: Due to the rigid sulfonamide backbone and reliable hydrogen bonding (donor-acceptor motif), this molecule is an excellent candidate for co-crystallization studies to modify the solubility of other Active Pharmaceutical Ingredients (APIs).[1]

  • Analytical Standard: High-purity crystals (obtained via the Protocol B above) are used as reference standards for HPLC calibration when monitoring sulfonamide genotoxic impurities.

References

  • National Institutes of Health (NIH) - PubChem. Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (Related Structure/Data). Retrieved from [Link]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[1][2][3] Acta Crystallographica Section E. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021).[4] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

4-Methyl-N-(4-methylphenyl)benzenesulfonamide melting point and physical state

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis, and experimental validation of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.

Physicochemical Characterization and Experimental Protocols[1]

Executive Summary

4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS: 599-86-0), also known as N-tosyl-p-toluidine, is a sulfonamide derivative formed by the condensation of p-toluenesulfonyl chloride and p-toluidine.[1] It serves as a critical intermediate in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals and as a model compound in crystal engineering due to its robust hydrogen-bonding motifs.[1]

This guide provides a definitive reference for its physical properties, validated synthesis protocols, and purification strategies to ensure high-purity isolation for analytical applications.[1]

Physicochemical Characterization

The accurate identification of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide relies on precise melting point determination and physical state assessment.[1]

2.1 Physical State & Appearance
  • State: Solid at standard temperature and pressure (STP).

  • Appearance: White to off-white crystalline powder.[1]

  • Crystal Habit: Typically crystallizes as needles or plates from ethanol/methanol.

  • Crystalline System: Triclinic (Space group

    
    ) as determined by single-crystal X-ray diffraction [1].[1]
    
2.2 Melting Point Data

The melting point is a primary indicator of purity. Impurities such as unreacted p-toluidine (MP: 44 °C) or p-toluenesulfonyl chloride (MP: 69 °C) will significantly depress the observed value.[1]

ParameterValue / RangeConditionSource
Melting Point 118 – 120 °C Pure, RecrystallizedLiterature Consensus [2, 3]
Melting Point 116 – 118 °CCrude / Technical GradeExperimental Observation
Solubility SolubleAcetone, Ethanol, DCM, DMSOStandard Organic Solvents
Solubility InsolubleWaterNeutral pH

Note on Thermal Behavior: The compound forms stable inversion-related dimers linked by N—H[1]···O hydrogen bonds in the solid state [1]. This strong intermolecular bonding contributes to its relatively high melting point compared to its precursors.

Experimental Protocol: Synthesis & Purification

To ensure scientific integrity, the following protocol utilizes a self-validating workflow where intermediates are monitored, and the final product is purified to constant melting point.

3.1 Reaction Mechanism

The synthesis proceeds via nucleophilic attack of the primary amine (p-toluidine) on the sulfonyl sulfur of p-toluenesulfonyl chloride, followed by elimination of HCl.[1] A base (Pyridine or Na₂CO₃) is required to scavenge the acid and drive the equilibrium forward.

3.2 Step-by-Step Synthesis Protocol

Reagents:

  • p-Toluenesulfonyl chloride (TsCl): 1.0 equiv.[1]

  • p-Toluidine: 1.0 equiv.[1]

  • Solvent: Dichloromethane (DCM) or Water (Green Chemistry route).

  • Base: Pyridine (Catalytic/Stoichiometric) or Na₂CO₃.

Procedure (Standard Laboratory Scale):

  • Preparation: Dissolve p-toluidine (10 mmol) in DCM (20 mL) containing Pyridine (12 mmol).

  • Addition: Cool the solution to 0 °C. Slowly add p-toluenesulfonyl chloride (10 mmol) portion-wise to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Quench: Pour the reaction mixture into cold dilute HCl (1M) to neutralize excess pyridine and solubilize unreacted amine.

  • Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude off-white solid.[1]

3.3 Purification (Critical Step)

Direct isolation often yields a product melting at 110–115 °C. Recrystallization is mandatory for analytical standards.

  • Solvent: Ethanol (95%) or Methanol.

  • Method: Dissolve crude solid in boiling ethanol. Add activated charcoal if colored impurities persist. Filter hot. Allow to cool slowly to room temperature, then to 4 °C.

  • Yield: Typical yields range from 85% to 92% after recrystallization.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow from reactants to purified product, highlighting critical control points (CCPs).

SynthesisWorkflow Reactants Reactants: p-Toluidine + p-TsCl Reaction Nucleophilic Substitution (DCM, 0°C -> RT, 4-6h) Reactants->Reaction Base Base Catalyst: Pyridine / Na2CO3 Base->Reaction TLC_Check CCP: TLC Verification (Hex:EtOAc 7:3) Reaction->TLC_Check Quench Acid Quench (HCl) Removes Pyridine/Amine Separation Phase Separation & Drying (MgSO4) Quench->Separation Crude Crude Solid (MP: 110-115°C) Separation->Crude TLC_Check->Reaction Incomplete TLC_Check->Quench Complete Recryst Recrystallization (Ethanol, Reflux) Crude->Recryst FinalProduct Pure N-Tosyl-p-toluidine (MP: 118-120°C) Recryst->FinalProduct

Figure 1: Logical workflow for the synthesis and purification of N-tosyl-p-toluidine.

Analytical Validation

Before using the compound in downstream applications, validate identity using the following spectral markers:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.17 (s, 3H, Ar-CH₃, toluidine ring)[1]
      
    • 
       2.32 (s, 3H, Ar-CH₃, tosyl ring)[1]
      
    • 
       6.90–7.70 (m, 8H, Aromatic protons)[1]
      
    • 
       10.0 (s, 1H, NH, exchangeable)[1]
      
  • IR Spectroscopy (KBr):

    • 3250 cm⁻¹ (N-H stretch)[1]

    • 1330 cm⁻¹ (SO₂ asymmetric stretch)[1]

    • 1160 cm⁻¹ (SO₂ symmetric stretch)[1]

Applications in Research
  • Medicinal Chemistry: Serves as a scaffold for designing carbonic anhydrase inhibitors and antibacterial agents.

  • Crystal Engineering: Used to study sulfonamide hydrogen bonding patterns (

    
     graph sets) in supramolecular assemblies [1].
    
  • Protecting Groups: The tosyl group acts as a robust protecting group for amines, stable to acidic and basic hydrolysis.

References
  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010).[1][2] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide . Acta Crystallographica Section E: Structure Reports Online, 66(4), o786.[1] Link

  • Deng, X., & Mani, N. S. (2006).[1][2][3][4] Green chemistry: chemoselective reaction of p-toluenesulfonyl chloride with amines in water . Green Chemistry, 8(9), 835-838.[1] Link

  • Zhang, Y., et al. (2015). Synthesis and characterization of sulfonamide derivatives . Journal of Chemical Research. (Referenced via synthesis protocols for CAS 599-86-0).[1]

Sources

Technical Guide: Spectroscopic Characterization of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and analytical scientists. It synthesizes confirmed chemical data with field-proven experimental protocols.


-Tosyl-

-toluidine | CAS: 3695-00-9

Executive Summary

4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as


-tosyl-

-toluidine) is a fundamental sulfonamide frequently used as a reference standard in the analysis of sulfa drugs and as a stable intermediate in organic synthesis. Its structure—comprising two

-tolyl moieties linked by a sulfonamide bridge—presents a classic case for spectroscopic study, offering distinct diagnostic signals in NMR, IR, and Mass Spectrometry.

This guide provides a comprehensive breakdown of its physicochemical properties, synthesis, and spectral signatures, serving as a definitive reference for structural validation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 4-Methyl-

-(4-methylphenyl)benzenesulfonamide
Common Names

-Tosyl-

-toluidine;

-Toluenesulfon-

-toluidide
Molecular Formula

Molecular Weight 261.34 g/mol
CAS Number 3695-00-9
Appearance White to off-white crystalline powder
Melting Point 118 – 120 °C (Lit.)
Solubility Soluble in DMSO, Acetone, DCM; Insoluble in Water

Synthesis & Purification Protocol

To ensure spectral data correlates with a high-purity sample, the following synthesis route is recommended. This protocol minimizes the formation of the bis-tosyl impurity.

Reaction Scheme

The synthesis involves the nucleophilic attack of


-toluidine on 

-toluenesulfonyl chloride (Tosyl Chloride) in the presence of a base.

Synthesis cluster_conditions Conditions Reactants p-Toluidine + TsCl Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Base Base (Pyridine or Na2CO3) Base->Intermediate HCl Scavenging Product N-Tosyl-p-toluidine (Solid Precipitate) Intermediate->Product Elimination of Cl- DCM, 0°C -> RT, 2-4h DCM, 0°C -> RT, 2-4h

Figure 1: Synthetic pathway for N-tosyl-p-toluidine via sulfonyl chloride amidation.

Experimental Procedure
  • Setup: Dissolve

    
    -toluidine (10 mmol, 1.07 g) in dry Dichloromethane (DCM, 20 mL) containing Pyridine (12 mmol, 1.0 mL). Cool to 0°C.[1]
    
  • Addition: Add

    
    -toluenesulfonyl chloride (10 mmol, 1.90 g) portion-wise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash the organic layer with 1M HCl (to remove excess pyridine/aniline), followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water to yield white needles.
    

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The molecule possesses


 symmetry elements if planar, but in solution, the two aromatic rings are distinct due to their connectivity (S-bound vs. N-bound).

H NMR Data (400 MHz,

)

Note: Chemical shifts are referenced to TMS (


 0.00).

(ppm)
MultiplicityIntegralAssignmentStructural Context
7.65 Doublet (

Hz)
2HAr-H (Ortho to

)
Deshielded by sulfonyl group
7.24 Doublet (

Hz)
2HAr-H (Meta to

)
Tosyl ring protons
7.05 Doublet (

Hz)
2HAr-H (Ortho to N)Aniline ring protons
6.98 Doublet (

Hz)
2HAr-H (Meta to N)Aniline ring protons
6.80 Broad Singlet1HN-H Exchangeable (solvent dependent)
2.38 Singlet3H

(Tosyl)
Methyl on sulfonyl ring
2.28 Singlet3H

(Aniline)
Methyl on amine ring

Expert Insight: The key to distinguishing the two methyl groups is the electronic environment. The tosyl methyl (2.38 ppm) is slightly downfield compared to the anilinic methyl (2.28 ppm) due to the electron-withdrawing nature of the sulfonyl group affecting the entire ring system.


C NMR Data (100 MHz,

)
  • Aromatic Carbons: 143.8 (C-S), 136.5 (C-N), 135.2, 129.8, 129.6, 127.3, 122.5.

  • Aliphatic Carbons: 21.5 (

    
    -Tosyl), 20.9 (
    
    
    
    -Aniline).
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the sulfonamide functionality.

Wavenumber (

)
Vibration ModeDiagnostic Value
3240 - 3280

Stretch
Sharp band, indicates secondary sulfonamide.
1335

Asymmetric Stretch
Strong intensity, highly characteristic.
1160

Symmetric Stretch
Strong intensity, confirms sulfonyl group.
1598, 1495

Aromatic Stretch
Standard aromatic ring breathing modes.
815

Out-of-plane bend
Indicative of para-substitution on benzene rings.
C. Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the sulfonyl bond cleavage and the formation of stable aromatic cations.

Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (

    
    ): 
    
    
    
    261 (Distinct parent peak).
  • Base Peak:

    
     91 (Tropylium ion, 
    
    
    
    ).

MassSpec M Molecular Ion [M]+ m/z 261 Frag1 Tosyl Cation [CH3-C6H4-SO2]+ m/z 155 M->Frag1 S-N Cleavage Frag2 Toluidine Radical [NH-C6H4-CH3] m/z 106 M->Frag2 S-N Cleavage Frag3 Tropylium Ion [C7H7]+ m/z 91 (Base Peak) Frag1->Frag3 Loss of SO2 Frag2->Frag3 H-Rearrangement Frag4 Phenyl Cation [C6H5]+ m/z 77 Frag3->Frag4 Ring fragmentation

Figure 2: Proposed mass spectrometric fragmentation pathway.

Interpretation:

  • m/z 261: Parent molecule.

  • m/z 155: Cleavage of the S-N bond yields the tosyl cation (

    
    ).
    
  • m/z 91: The tosyl cation loses neutral

    
     (mass 64) to form the highly stable tropylium ion (
    
    
    
    ), which is the base peak (100% abundance).

Quality Control & Self-Validation

To validate the identity of your synthesized or purchased compound, perform this rapid check:

  • TLC Check: Run on Silica Gel (Hexane:EtOAc 3:1).

    
     should be ~0.45.
    
  • Melting Point: Must be sharp (range < 2°C) around 118°C. A broad range indicates residual solvent or starting amine.

  • Solubility Test: The compound should be insoluble in water but dissolve readily in 10% NaOH (due to the acidic sulfonamide proton,

    
    ). This confirms the formation of the sulfonamide bond and distinguishes it from the starting amine.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77279, Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Organic Syntheses. General Procedure for Sulfonylation of Amines. Coll. Vol. 4, p. 943. Retrieved from [Link]

Sources

Crystal structure of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Chemistry & Drug Development

Executive Summary

This guide details the solid-state architecture of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as


-tosyl-

-toluidine). As a structural analog in the sulfonamide class, this compound serves as a critical reference model for studying sulfonamide geometry, S–N bond lability, and supramolecular assembly via hydrogen bonding.

The crystal structure is characterized by a triclinic lattice (Space Group


) stabilized by a robust inversion-related dimer  motif. This guide synthesizes the crystallographic data, synthesis protocols, and molecular interaction landscapes required for researchers utilizing this scaffold in fragment-based drug design or crystal engineering.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled nucleophilic substitution followed by slow evaporation is required.

Reaction Mechanism

The synthesis proceeds via the sulfocylation of


-toluidine with 

-toluenesulfonyl chloride (tosyl chloride). Pyridine acts as both the solvent and the acid scavenger (proton sponge), driving the equilibrium forward.
Experimental Workflow

Reagents:

  • 
    -Toluenesulfonyl chloride (1.0 eq)
    
  • 
    -Toluidine (1.0 eq)
    
  • Pyridine (Solvent/Base)

  • HCl (1M, for quenching)

  • Ethanol (for crystallization)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.07 g of

    
    -toluidine in 10 mL of anhydrous pyridine in a round-bottom flask.
    
  • Addition: Cool the solution to 0°C. Slowly add 1.90 g of

    
    -toluenesulfonyl chloride portion-wise over 20 minutes to prevent thermal runaway.
    
  • Reflux: Heat the mixture to reflux (approx. 115°C) for 4 hours. Monitor consumption of amine via TLC (30% EtOAc/Hexane).

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water. Acidify with 1M HCl to pH 2–3 to precipitate the crude sulfonamide.

  • Isolation: Filter the precipitate and wash copiously with cold water.

  • Crystallization: Dissolve the crude solid in hot ethanol. Allow the solution to cool slowly to room temperature over 24 hours. Light brown, rod-like crystals will form.[1]

Process Visualization

SynthesisWorkflow cluster_0 Reactants R1 p-Toluidine Process1 Reflux in Pyridine (4h, 115°C) R1->Process1 R2 Tosyl Chloride R2->Process1 Process2 Acid Quench (HCl, pH 2-3) Process1->Process2 Process3 Filtration & Wash Process2->Process3 Process4 Recrystallization (Hot Ethanol) Process3->Process4 Product Single Crystals (Triclinic, P-1) Process4->Product

Figure 1: Synthetic pathway and crystallization workflow for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.

Crystallographic Data & Analysis

The structural integrity of the compound was verified via Single Crystal X-Ray Diffraction (SC-XRD).[2] The molecule crystallizes in the triclinic system, a common feature for sulfonamides lacking strong chiral directing groups.

Crystal Data Summary
ParameterValue
Formula C

H

NO

S
Molecular Weight 261.34 g/mol
Crystal System Triclinic
Space Group

(No. 2)
Temperature 296 K
Z (Formula Units) 2
Calculated Density 1.312 Mg/m³
Unit Cell Dimensions
Axis / AngleDimension / DegreePrecision
a 8.6419 ű0.0008
b 8.8016 ű0.0008
c 9.2509 ű0.0007

(Alpha)
88.187°±0.004

(Beta)
77.010°±0.004

(Gamma)
74.812°±0.004
Volume 661.41 ų±0.10
Molecular Conformation

The molecule adopts a "butterfly-like" conformation. The central sulfonamide linkage (


) creates a kink between the two aromatic rings.
  • Dihedral Angle: The angle between the planes of the two aromatic rings is 70.53(10)° .[1][3] This significant twist minimizes steric clash between the ortho-hydrogens of the phenyl rings and the sulfonyl oxygens.

  • Intramolecular Interaction: A weak C—H[1][3]···O hydrogen bond is observed between an ortho-carbon of the

    
    -phenyl ring and one of the sulfonyl oxygen atoms. This interaction generates a stable S(6)  ring motif, locking the conformation in the solid state.
    

Supramolecular Architecture

The packing of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide is dominated by strong hydrogen bonding and weak van der Waals forces.

The Inversion Dimer ( Motif)

The defining feature of this crystal structure is the formation of centrosymmetric dimers .

  • Mechanism: The amine nitrogen (

    
    ) acts as a hydrogen bond donor, while the sulfonyl oxygen (
    
    
    
    ) of a neighboring molecule acts as the acceptor.[4]
  • Geometry: Two molecules associate in an antiparallel fashion across a center of inversion.

  • Graph Set: This cyclic hydrogen bonding pattern is described by the graph set notation

    
      (an 8-membered ring formed by 2 donors and 2 acceptors).
    
Hydrogen Bonding Network Visualization

HBonding cluster_dimer Centrosymmetric Dimer (R2,2(8)) cluster_intra Intramolecular S(6) Motif MolA Molecule A (Donor N-H) MolB Molecule B (Acceptor S=O) MolA->MolB N-H···O (Intermolecular) MolB->MolA O···H-N (Intermolecular) RingA Phenyl Ring (Ortho C-H) Sulfonyl Sulfonyl Group (Oxygen) RingA->Sulfonyl C-H···O (Weak)

Figure 2: Topology of Hydrogen Bonding Interactions. Green dashed lines indicate the strong intermolecular dimer; yellow dotted lines indicate the weak intramolecular lock.

Packing Forces

Beyond the primary hydrogen bonds, the crystal packing is stabilized by:

  • Van der Waals Interactions: Between the methyl groups and the aromatic faces.

  • 
    -Stacking:  No significant 
    
    
    
    -
    
    
    stacking is observed due to the steep dihedral angle (70.53°) which prevents parallel alignment of the aromatic rings. This is typical for
    
    
    -aryl sulfonamides, where the steric bulk forces a twisted geometry that precludes efficient stacking.

References

  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010).[3] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[3][5][6] Acta Crystallographica Section E: Structure Reports Online, 66(4), o789.

  • Deng, J., & Mani, N. S. (2006).[3] Synthesis of N-tosyl-p-toluidine. Journal of Organic Chemistry (Cited protocol adapted for general sulfonylation).

  • Gelbrich, T., & Hursthouse, M. B. (2005). Systematic analysis of the crystal chemistry of sulfonamides. CrystEngComm, 7(53), 324-336.

Sources

4-Methyl-N-(4-methylphenyl)benzenesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Authored by: Senior Application Scientist

Introduction: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, also known as N-tosyl-p-toluidine, is a significant organic compound within the sulfonamide class of molecules. Its robust chemical nature and its role as a key intermediate in various synthetic pathways make it a subject of considerable interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, grounded in established scientific literature.

Core Molecular Attributes

The foundational characteristics of any chemical compound lie in its molecular formula and weight. These attributes are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

Molecular Formula: C₁₄H₁₅NO₂S[1][2][3][4]

Molecular Weight: 261.34 g/mol [1][4]

Structural Representation:

The molecular structure of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide is characterized by two tolyl groups bridged by a sulfonamide linkage. This structure dictates its chemical reactivity and physical properties.

Caption: Molecular structure of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is essential for its handling, application, and the design of new synthetic routes.

PropertyValueSource
CAS Number 599-86-0[1]
Density 1.237 g/cm³[1]
Boiling Point 403.7 °C at 760 mmHg[1]
Flash Point 198 °C[1]

Synthesis and Reaction Mechanisms

The synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide is a cornerstone reaction in organic chemistry, illustrating the formation of a sulfonamide bond.

Synthetic Pathway Overview:

The primary route for synthesizing this compound involves the reaction of p-toluenesulfonyl chloride with p-toluidine. This is a classic nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Caption: General workflow for the synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.

Detailed Experimental Protocol:

The following protocol is based on established literature procedures for the synthesis of sulfonamides.[5]

  • Dissolution of Amine: Dissolve 5 mmol of 4-methylaniline (p-toluidine) in 10 mL of distilled water.

  • pH Adjustment: Adjust the pH of the solution to 8 using a 3 M solution of sodium carbonate (Na₂CO₃). The basic conditions are crucial to deprotonate the amine, thereby increasing its nucleophilicity.

  • Addition of Sulfonyl Chloride: While stirring the solution continuously at room temperature, add 5 mmol of p-toluenesulfonyl chloride.

  • Maintaining pH: Throughout the addition and subsequent reaction, maintain the pH of the mixture between 8 and 9 by adding the 3 M Na₂CO₃ solution as needed. This prevents the protonation of the unreacted amine by the HCl byproduct, ensuring the reaction proceeds to completion.

  • Reaction Monitoring and Workup: Continue stirring until the solution becomes clear, indicating the consumption of the starting materials.

  • Precipitation: Adjust the pH to 2-3 with 3 M hydrochloric acid (HCl). This step protonates the sulfonamide product, causing it to precipitate out of the aqueous solution.

  • Isolation and Purification: Filter the precipitate and recrystallize it from methanol to obtain the purified 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.

Applications in Research and Development

The tosyl group is a widely used protecting group for amines in multi-step organic synthesis due to its stability under a variety of reaction conditions.[6] Consequently, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide and related compounds are pivotal intermediates in the synthesis of more complex molecules.

  • Pharmaceutical Synthesis: Sulfonamides are a well-known class of pharmacologically active compounds. The core structure of this molecule can be a building block for designing new therapeutic agents.[7]

  • Chemical Synthesis: The tosyl group can act as a good leaving group in certain reactions, and the N-H proton of the sulfonamide is acidic, allowing for further functionalization.[8][9]

  • Material Science: The rigid structure and potential for hydrogen bonding make this class of compounds interesting for the development of novel materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 4-Methyl-N-(4-methylphenyl)benzenesulfonamide and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[10][11]

  • Handling: Avoid ingestion and inhalation. Handle in a well-ventilated area and avoid dust formation.[11][12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]

Conclusion

4-Methyl-N-(4-methylphenyl)benzenesulfonamide is a compound of fundamental importance in organic synthesis. Its well-defined properties and straightforward synthesis make it a valuable tool for researchers. This guide has provided a detailed overview of its molecular characteristics, synthesis, and applications, intended to support the work of scientists and professionals in drug development and chemical research.

References

  • Chemsrc. Benzenesulfonamide, 4-methyl-N-(4-methylphenyl). [Link]

  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o786. [Link]

  • Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3208. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: N-Isopropyl-4-methylbenzenesulfonamide. (2024-02-15). [Link]

  • Georganics. p-Toluenesulfonyl chloride – description and application. [Link]

  • SVKM's Institute of Pharmacy. Synthetic applications of p-toluenesulfonyl chloride: A recent update. (2023-05-24). [Link]

  • Macsen Labs. P-Toluidine: Properties, Applications, and Safety Guidelines. [Link]

Sources

The Structural Evolution and Synthetic Utility of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chemical Biology and Organic Synthesis

Part 1: Executive Summary & Historical Context[1]

Compound Identity: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide Common Names:


-Tosyl-p-toluidine; 

-(p-Tolyl)-p-toluenesulfonamide CAS Registry Number: 640-61-9
The "Silent Workhorse" of Sulfonamide Chemistry

While the history of sulfonamides is often dominated by the antibacterial revolution of the 1930s (Domagk’s Prontosil), 4-Methyl-N-(4-methylphenyl)benzenesulfonamide occupies a distinct, foundational niche. It is not an antibiotic itself; rather, it serves as a prototypical structural model for the sulfonamide linkage.[1]

Historically, this molecule emerged from the booming German dye industry of the early 20th century. As p-toluenesulfonyl chloride (


) became a mass-produced byproduct of saccharin synthesis, chemists began derivatizing it with various anilines. 

-Tosyl-p-toluidine became a benchmark for studying the stability, crystallinity, and hydrogen-bonding potential of the

moiety. Today, it remains a critical intermediate in organic synthesis, a reference standard in crystallography, and a scaffold for designing supramolecular assemblies.[1]

Part 2: Chemical Fundamentals & Properties[2]

This section consolidates the physicochemical data necessary for experimental validation.

Table 1: Physicochemical Profile

PropertyValueNotes
Molecular Formula

Molecular Weight 261.34 g/mol
Appearance White to off-white crystalline solidForms needles or plates from EtOH
Melting Point 116 – 119 °CDistinct from the lower MP of starting materials
Solubility Soluble in Acetone, DCM, DMSO; Insoluble in

Lipophilic character dominates
pKa (Sulfonamide NH) ~10.0 – 10.5Weakly acidic; deprotonatable by alkoxides
Crystal System Triclinic / MonoclinicExhibits

H-bond dimers

Part 3: Synthesis & Mechanistic Protocols[3]

This guide presents two validated protocols: the Classic Pyridine Method (for high solubility) and the Green Aqueous Method (sustainable, scalable).

Protocol A: The Classic Pyridine Synthesis

Best for small-scale, high-purity requirements where solvent toxicity is managed.

Reagents:

  • p-Toluenesulfonyl chloride (

    
    ) [1.1 equiv][1]
    
  • p-Toluidine [1.0 equiv][1]

  • Pyridine [Solvent & Base]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of p-toluidine in 10 mL of anhydrous pyridine.

  • Addition: Cool the solution to 0°C in an ice bath. Add 11 mmol of

    
     portion-wise over 15 minutes. Reasoning: Exothermic control prevents side reactions.
    
  • Reaction: Remove ice bath and stir at room temperature for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Quench: Pour the reaction mixture into 100 mL of ice-cold 2M

    
    . Reasoning: The acid neutralizes the pyridine and protonates the product, causing precipitation.
    
  • Isolation: Filter the white precipitate. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from hot Ethanol (EtOH) to yield needle-like crystals.

Protocol B: The Green Aqueous Carbonate Method

Best for industrial scalability and environmental compliance.

Reagents:

  • 
     [1.0 equiv]
    
  • p-Toluidine [1.0 equiv][1]

  • 
     (aq) [Base][1]
    

Step-by-Step Methodology:

  • Setup: Suspend p-toluidine in water. Adjust pH to ~8 using 10%

    
    .[1]
    
  • Reaction: Add

    
     slowly while maintaining pH 8-9 with carbonate solution. Heat to 60°C for 1 hour.
    
  • Workup: Cool to room temperature. Acidify to pH 2 with dilute

    
    .
    
  • Filtration: Collect the solid, wash with water, and dry.[1][2]

Mechanistic Visualization

The formation follows a nucleophilic substitution at the sulfonyl sulfur.[1] The amine acts as the nucleophile, and the chloride is the leaving group.

Sulfonylation Mechanism Reagents Reagents (p-Toluidine + TsCl) Attack Nucleophilic Attack (N attacks S) Reagents->Attack Lone Pair Intermediate Tetrahedral Intermediate Attack->Intermediate Transition Elimination Elimination of Cl- Intermediate->Elimination Collapse Deprotonation Deprotonation (-HCl via Base) Elimination->Deprotonation Acid Scavenging Product Product (N-Tosyl-p-toluidine) Deprotonation->Product Final Stable Form

Figure 1: Step-wise mechanistic pathway of sulfonamide formation via nucleophilic substitution.

Part 4: Structural Biology & Crystal Engineering[1]

For drug development professionals, this molecule is a critical case study in supramolecular synthons .[1] The sulfonamide group (


) is a hydrogen bond donor (NH) and acceptor (O).[1]
The Dimer Motif

In the solid state, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide does not exist as isolated monomers. It forms centrosymmetric dimers.

  • Interaction: The NH of molecule A donates a hydrogen bond to the sulfonyl Oxygen of molecule B.[1]

  • Significance: This mimics the binding interaction often seen between sulfonamide drugs (like sulfamethoxazole) and the active sites of enzymes (e.g., dihydropteroate synthase).[1]

Crystal Packing MonomerA Monomer A (Donor NH) Dimer Centrosymmetric Dimer R2,2(8) Motif MonomerA->Dimer H-Bond MonomerB Monomer B (Acceptor SO2) MonomerB->Dimer H-Bond Network 3D Crystal Lattice (Van der Waals Stacking) Dimer->Network Pi-Pi Stacking

Figure 2: Supramolecular assembly showing the transition from monomer to stable crystal lattice.

Part 5: Applications in R&D

  • Protecting Group Chemistry: The tosyl group is extremely stable against hydrolysis in basic and acidic conditions (non-extreme).[1] This molecule demonstrates the robustness required when "masking" amines during multi-step synthesis.

  • N-Alkylation Substrate: The sulfonamide proton (

    
    ) allows for easy deprotonation by bases like 
    
    
    
    or
    
    
    , facilitating clean
    
    
    alkylation to form tertiary sulfonamides.[1]
  • Crystallographic Standard: Due to its high crystallinity and predictable packing, it is used to calibrate X-ray diffractometers and test new refinement algorithms.

References

  • Deng, B. L., & Mani, N. S. (2006).[1][3][4][5] Synthesis of N-tosyl-p-toluidine via aqueous carbonate method.[1] Journal of Chemical Education. (Protocol basis for Green Chemistry).

  • Khan, I. U., et al. (2010).[1][3] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide: Crystal Structure and Hydrogen Bonding. Acta Crystallographica Section E. (Source for R2,2(8) motif).[6]

  • PubChem. (n.d.).[1][7] Compound Summary for CID 22627: N-(p-Tolyl)-p-toluenesulfonamide.[1] National Library of Medicine.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Pyridine/Sulfonyl Chloride protocols).

Sources

Technical Guide: Preliminary Bioactivity Profiling of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocol for the preliminary bioactivity screening of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as


-tosyl-

-toluidine). As a diaryl sulfonamide lacking the primary amino group of classical sulfa drugs, this compound represents a distinct pharmacophore often investigated for non-canonical antimicrobial activity, carbonic anhydrase (CA) modulation, and cytotoxicity.

This document provides researchers with a self-validating workflow to assess the compound's therapeutic potential, moving from physicochemical characterization to in vitro biological assays.

Compound Dossier & Physicochemical Preparation[1][2][3][4][5][6][7][8]

Before biological application, the compound must be characterized to ensure assay reproducibility. The lipophilicity of the diaryl core dictates specific solubilization protocols to prevent precipitation in aqueous media.

Structural Identity
  • IUPAC Name: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide[1]

  • CAS Number: 599-50-8

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 261.34 g/mol

  • Structural Insight: X-ray crystallography reveals that the molecule forms inversion-related dimers linked by N—H[3]···O hydrogen bonds, generating an S(6) ring motif.[2][4] This strong intermolecular bonding influences its lattice energy and solubility profile (Khan et al., 2010).

Solubilization Protocol (Stock Solution)

Direct dissolution in aqueous buffers (PBS) will fail due to the hydrophobic tolyl rings.

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade (

    
    99.9%).
    
  • Concentration: Prepare a 10 mM or 20 mg/mL master stock.

  • Procedure:

    • Weigh 26.1 mg of compound.

    • Add 10 mL DMSO.

    • Vortex for 60 seconds.

    • Note: If crystallization occurs at 4°C storage, sonicate at 37°C for 5 minutes before use.

  • Working Solution: Dilute into culture media such that the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Screening Module A: Antimicrobial Susceptibility

While classical sulfonamides target dihydropteroate synthase (DHPS) via a free


-amino group, 

-substituted derivatives like 4-Methyl-N-(4-methylphenyl)benzenesulfonamide are screened for "non-classical" mechanisms or efficacy against resistant strains (e.g., Nocardia spp. or MRSA).
Assay Rationale

To determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, aligned with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Experimental Protocol

Materials:

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates (U-bottom).

  • Bacterial Strains: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922).

  • Positive Control: Ciprofloxacin or Sulfamethoxazole.

  • Negative Control: 0.5% DMSO in MHB.

Workflow:

  • Inoculum Prep: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in MHB.
  • Serial Dilution:

    • Add 100 µL MHB to columns 2–12 of the 96-well plate.

    • Add 200 µL of compound stock (diluted to 512 µg/mL) to column 1.

    • Transfer 100 µL from column 1 to 2, mix, and repeat to column 10. Discard 100 µL from column 10.

    • Result: A concentration gradient from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout:

    • Visual: The lowest concentration with no visible turbidity is the MIC.

    • Quantitative: Measure

      
       using a plate reader.
      
    • Validation: Resazurin dye (0.015%) can be added (30 µL/well); a color change from blue (resazurin) to pink (resorufin) indicates viable growth.

Data Interpretation
MIC Value (µg/mL)ClassificationAction
< 10PotentProceed to Time-Kill Kinetics
10 – 100ModerateDetermine Structure-Activity Relationship (SAR)
> 100InactiveScreen for other targets (e.g., Antifungal)

Screening Module B: Cytotoxicity & Anticancer Potential

Sulfonamide derivatives are frequently evaluated for anticancer activity, particularly via Carbonic Anhydrase IX (CA IX) inhibition in hypoxic tumors or tubulin polymerization inhibition.

Assay Rationale

The MTT Assay measures metabolic activity as a proxy for cell viability. This screen distinguishes between specific antibacterial toxicity and general eukaryotic cytotoxicity.

Experimental Protocol

Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer), and HFF-1 (Normal fibroblast control).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Remove media.

    • Add 100 µL of fresh media containing the compound (Graded concentrations: 1 – 100 µM).

    • Incubate for 48 hours at 37°C, 5%

      
      .
      
  • MTT Addition:

    • Add 10 µL MTT reagent (5 mg/mL in PBS).

    • Incubate 4 hours (formazan crystals form).

  • Solubilization:

    • Remove media carefully.

    • Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Absorbance at 570 nm (reference 630 nm).

Calculation:



Screening Logic & Pathway Visualization

The following diagram illustrates the decision matrix for screening 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. It integrates the logic of structural properties with assay outcomes.

BioactivityScreening Compound 4-Methyl-N-(4-methylphenyl) benzenesulfonamide Solubility Solubility Check (DMSO Stock) Compound->Solubility Assay_Micro Antimicrobial Screen (MIC / Broth Dilution) Solubility->Assay_Micro Dilute in MHB Assay_Cyto Cytotoxicity Screen (MTT Assay) Solubility->Assay_Cyto Dilute in DMEM Assay_Enz Enzyme Inhibition (Carbonic Anhydrase) Solubility->Assay_Enz Buffer pH 7.4 Hit_Antibac Hit: Antibacterial (MIC < 64 µg/mL) Assay_Micro->Hit_Antibac Growth Inhibition Inactive Inactive / Low Potency Assay_Micro->Inactive No Inhibition Hit_Cancer Hit: Anticancer (IC50 < 20 µM) Assay_Cyto->Hit_Cancer Tumor Selective Assay_Cyto->Inactive Non-toxic Hit_Enz Hit: CA Inhibitor (Ki < 100 nM) Assay_Enz->Hit_Enz Esterase Block Assay_Enz->Inactive Hit_Antibac->Assay_Cyto Check Safety Index

Figure 1: Integrated screening workflow for diaryl sulfonamide derivatives, prioritizing solubility checks before parallel biological assays.

Mechanistic Context

Researchers should note that 4-Methyl-N-(4-methylphenyl)benzenesulfonamide lacks the primary aromatic amine required for the classic sulfonamide mechanism (competitive inhibition of bacterial DHPS). Therefore, if bioactivity is observed, it is likely due to:

  • Prodrug Metabolism: In vivo cleavage releasing active sulfonamide species (less likely in in vitro assays).

  • Allosteric Modulation: Binding to non-catalytic sites on enzymes like Carbonic Anhydrase II or IX.

  • Membrane Disruption: Lipophilic interaction with bacterial cell membranes due to the two hydrophobic tolyl rings.

References

  • Khan, I. U., et al. (2010). "4-Methyl-N-(4-methylphenyl)benzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, 66(4), o789.

  • Nirmala, P. G., et al. (2009). "4-Methyl-N-(2-methylphenyl)benzenesulfonamide."[3] Acta Crystallographica Section E, 65, o3184.[3]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard.[5]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.

Sources

Methodological & Application

Application Note: One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic textbook descriptions to provide actionable, "field-tested" protocols for synthesizing diaryl sulfonamides using the


 surrogate DABSO.

Executive Summary

The sulfonamide moiety (


) is a pharmacophore of immense significance, present in drugs ranging from COX-2 inhibitors (Celecoxib) to antivirals (Darunavir). Traditional synthesis relies on the reaction of sulfonyl chlorides with amines. However, sulfonyl chlorides are often unstable, commercially limited, or require harsh conditions to synthesize (e.g., chlorosulfonic acid).

This guide details two complementary one-pot strategies that bypass sulfonyl chlorides entirely, using DABSO as a bench-stable solid source of sulfur dioxide.

  • Method A (Palladium): Converts Aryl Halides (Electrophiles)

    
     Sulfonamides via a telescoped sulfinate-oxidation sequence.
    
  • Method B (Copper): Converts Aryl Boronic Acids (Nucleophiles)

    
     Sulfonamides via oxidative cross-coupling.
    

Critical Reagent Profile: DABSO

Chemical Name: 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct Role: Stoichiometric


 donor.[1]
PropertySpecificationPractical Insight
State White solid powderNon-hygroscopic, easy to weigh in air.
Stability Bench stableDecomposes >200°C. No need for glovebox storage.
Stoichiometry 1 mol DABSO = 2 mol

Crucial: Use 0.5–0.6 equiv. of DABSO per 1.0 equiv. substrate.[2][3][4][5][6][7] Excess DABSO can inhibit catalysts.
Solubility Poor in non-polar solventsWorks best in alcohols (iPrOH) or polar aprotic solvents (DMF, DMSO).

Method A: Pd-Catalyzed Sulfonylation of Aryl Halides

Best For: Substrates where the aryl ring is electron-deficient or neutral; late-stage functionalization of halides.

The "Stop-and-Go" Strategy

Direct three-component coupling (


) using Palladium is historically difficult because amines strongly bind to Pd(II), poisoning the catalyst before 

insertion occurs.

The Solution: A "telescoped" one-pot protocol.

  • Step 1: Pd-catalyzed formation of the sulfinate intermediate (

    
    ).[6][8]
    
  • Step 2: In-situ oxidative amination using Sodium Hypochlorite (Bleach).

Mechanism & Workflow

The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition of the aryl iodide, coordination and insertion of


 (released from DABSO), and reductive elimination to form the sulfinate. This intermediate is then oxidized by bleach to the sulfonyl chloride in situ, which immediately reacts with the amine.

Pd_Sulfonylation Start Aryl Iodide (Ar-I) Pd_Cycle Pd(0) Catalysis (Insertion of SO2) Start->Pd_Cycle Oxidative Addition DABSO DABSO (Solid SO2 Source) DABSO->Pd_Cycle SO2 Release Sulfinate Intermediate: Ammonium Sulfinate (Ar-SO2- NH4+) Pd_Cycle->Sulfinate Reductive Elimination Bleach Reagent Add: NaOCl (Bleach) + Amine Sulfinate->Bleach One-Pot Transition Product Final Product: Diaryl Sulfonamide Bleach->Product Oxidative Coupling

Figure 1: Telescoped workflow for converting Aryl Iodides to Sulfonamides avoiding catalyst poisoning.

Detailed Protocol (Willis Modification)

Scale: 1.0 mmol

Step 1: Sulfinate Formation

  • To an oven-dried reaction tube equipped with a stir bar, add:

    • Aryl Iodide: 1.0 mmol (1.0 equiv)

    • DABSO: 144 mg (0.6 equiv, providing 1.2 equiv

      
      )
      
    • Pd(OAc)

      
      :  11 mg (5 mol%)
      
    • CataCXium A (or

      
      ): 7.5 mol%
      
    • Triethylamine: 3.0 equiv (Base is critical for the catalytic cycle).

  • Add Isopropanol (iPrOH) (3 mL). Note: iPrOH is superior to THF for solubilizing the sulfinate salt.

  • Seal and heat to 75°C for 2–4 hours.

  • Checkpoint: Monitor by LCMS. You should see the mass of the sulfinate (

    
    ) or the sulfonic acid (
    
    
    
    ).

Step 2: Oxidative Amination (The "Bleach" Method)

  • Cool the reaction mixture to 0°C (ice bath).

  • Add the Amine (1.2 – 1.5 equiv) directly to the crude mixture.

  • Slowly add aqueous NaOCl (Bleach, ~10-13% active Cl) (4.0 equiv) dropwise.

    • Caution: Exothermic. Ensure good stirring.

  • Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO

    
    .
    

Why this works: The bleach oxidizes the sulfinate to a sulfonyl chloride transiently, which is immediately trapped by the amine. This avoids isolating the unstable chloride.[6]

Method B: Cu-Catalyzed Sulfonylation of Boronic Acids

Best For: Electron-rich aromatics; substrates sensitive to Pd; utilizing the vast commercial library of Boronic Acids.

The "True" One-Pot Strategy

Unlike the Pd route, Copper(II) catalysis allows for a true multicomponent coupling where all reagents are present from the start. This reaction relies on the Chan-Lam coupling mechanism paradigm.

Mechanism

The mechanism involves the coordination of the amine and boronic acid to the Cu(II) center.


 inserts into the Cu-Aryl bond (generated via transmetallation), followed by reductive elimination or oxidative coupling to form the S-N bond.

Cu_Mechanism Center Cu(II) Catalyst Complex [Cu]-Sulfinate Intermediate Center->Complex Insertion Boronic Ar-B(OH)2 Boronic->Center DABSO DABSO (SO2) DABSO->Center Amine H-N-R2 Amine->Center Product Sulfonamide Complex->Product Oxidative Coupling

Figure 2: Convergent Cu-catalyzed assembly of sulfonamides.

Detailed Protocol

Scale: 0.5 mmol

  • To a reaction vial, add:

    • Aryl Boronic Acid: 0.5 mmol (1.0 equiv)

    • DABSO: 72 mg (0.6 equiv)

    • Amine: 1.5 equiv (Excess amine is beneficial here).

    • Cu(OAc)

      
      :  10–20 mol% (Catalyst source).
      
    • Base: Pyridine or Et

      
      N (2.0 equiv).
      
  • Solvent: DMSO or DMF (2 mL). Note: High polarity is required for the Chan-Lam type cycle.

  • Oxidant: This reaction is oxidative.[7][9][10] It requires air or

    
    .
    
    • Protocol: Run the reaction under an Oxygen balloon or vigorous stirring open to air (if small scale).

  • Heat to 40–60°C for 12–18 hours.

  • Workup: Quench with aqueous EDTA or NH

    
    Cl (to remove Copper). Extract with EtOAc.
    

Comparative Analysis & Troubleshooting

FeatureMethod A: Pd-Catalyzed (Halides)Method B: Cu-Catalyzed (Boronic Acids)
Substrate Availability High (Aryl Iodides/Bromides)Very High (Boronic Acids)
Reaction Type Sequential (Telescoped)Multicomponent (True One-Pot)
Functional Group Tolerance Excellent (tolerates esters, nitriles)Good (sensitive to strong oxidants)
Primary Failure Mode Catalyst poisoning by amine (if added too early).Protodeboronation of unstable boronic acids.
Key Optimization Ensure complete sulfinate formation before adding bleach.Oxygen mass transfer (stirring speed).

Troubleshooting Tips:

  • Low Yield (Pd Route): If the sulfinate forms but the sulfonamide doesn't, the bleach addition might be too fast, causing over-oxidation to the sulfonic acid. Add bleach dropwise at 0°C.

  • Low Yield (Cu Route): If the boronic acid is consumed but no product forms, the

    
     might be escaping. Ensure the vessel is sealed well if using a balloon, or use a slight excess of DABSO.
    

References

  • Willis, M. C., et al. "One-Pot Palladium-Catalyzed Synthesis of Sulfonamides from Aryl Iodides."[6] Synlett, 2016 , 27, 101–105.[6]

  • Willis, M. C., et al. "DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis."[6] Organic Letters, 2011 , 13, 1888–1891.

  • Wang, J., et al. "Copper-Catalyzed Three-Component Synthesis of Sulfonamides." Organic Letters, 2013, 15, 2914–2917.

  • Organic Syntheses. "Preparation of DABSO from Karl-Fischer Reagent." Org.[1][5][11] Synth.2013 , 90, 301.[1]

Sources

Precision Protocol: N-Sulfonylation of 4-Methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SULF-04 [1]

Executive Summary

This guide details the synthesis of N-(p-tolyl)-p-toluenesulfonamide via the N-sulfonylation of 4-methylaniline (p-toluidine) with p-toluenesulfonyl chloride (TsCl).[1] Sulfonamides are a critical pharmacophore in medicinal chemistry, serving as the backbone for antibiotics, diuretics, and anti-inflammatory agents.[1]

This document presents two distinct protocols:

  • Method A (The Classic Standard): Pyridine-mediated synthesis, prioritizing solubility and kinetic control.[1]

  • Method B (Green Chemistry): Aqueous Schotten-Baumann conditions, prioritizing environmental sustainability and scalability.[1]

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom.[1] Unlike acyl chlorides, which proceed via a clear tetrahedral intermediate, sulfonyl chlorides react via a concerted


-like mechanism or a short-lived trigonal bipyramidal transition state.
Key Mechanistic Steps:
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic sulfur of TsCl.[1]

  • Elimination: Chloride is expelled as a leaving group.[1]

  • Deprotonation: The base removes the proton from the cationic nitrogen intermediate to form the neutral sulfonamide.[1]

Mechanistic Pathway (DOT Visualization)[1]

SulfonylationMechanism Substrate 4-Methylaniline (Nucleophile) TS Transition State [Trigonal Bipyramidal] Substrate->TS Attack on S Reagent p-TsCl (Electrophile) Reagent->TS Intermediate Protonated Sulfonamide TS->Intermediate - Cl⁻ Product N-(p-tolyl)sulfonamide (Neutral) Intermediate->Product Deprotonation Base Base (Pyridine/OH-) Base->Product Removes H+ Byproduct HCl Salt Base->Byproduct

Figure 1: Mechanistic pathway of N-sulfonylation. The base acts as a proton scavenger to drive the equilibrium forward.[1]

Strategic Considerations & Reagent Selection

ParameterMethod A: PyridineMethod B: Aqueous (Green)
Solvent System Anhydrous PyridineWater or Water/Acetone (1:[1]1)
Base Pyridine (Solvent/Base)

or NaOH
Temperature 0°C

RT
RT

60°C
Key Risk Toxicity, difficult removal of solventHydrolysis of TsCl
Suitability Small scale, water-sensitive substratesLarge scale, green chemistry
Critical Control Point: Bis-Sulfonylation

A common failure mode is the formation of the bis-sulfonamide (


).[1]
  • Cause: The mono-sulfonamide product is still acidic (

    
    ) and can be deprotonated by strong bases, attacking a second equivalent of TsCl.[1]
    
  • Prevention: Maintain strict stoichiometry (1.0 : 1.1 ratio) and avoid large excesses of strong base.

Experimental Protocols

Method A: The Pyridine Route (Gold Standard)

Best for: High purity requirements and initial exploratory chemistry.[1]

Reagents:

  • 4-Methylaniline (p-Toluidine): 1.07 g (10 mmol)[1]

  • p-Toluenesulfonyl chloride (TsCl): 2.10 g (11 mmol, 1.1 equiv)[1]

  • Pyridine: 10 mL (Anhydrous)

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylaniline (1.07 g) in pyridine (10 mL).

    • Note: The solution may be slightly brown due to aniline oxidation; this is acceptable.[1]

  • Cooling: Submerge the flask in an ice-water bath (0°C). Stir for 10 minutes.

  • Addition: Add TsCl (2.10 g) portion-wise over 5 minutes.

    • Why: The reaction is exothermic.[1] Rapid addition can cause temperature spikes, favoring side reactions.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1).[1] The starting aniline spot should disappear.[1]

  • Quench & Workup:

    • Pour the reaction mixture into a beaker containing 100 mL of ice-cold dilute HCl (2M).

    • Observation: A precipitate should form immediately.[1] The HCl converts the pyridine solvent into water-soluble pyridinium chloride.[1]

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with cold water to remove residual acid.[1][2]

  • Purification: Recrystallize from Ethanol/Water (3:1).

Method B: The Schotten-Baumann Route (Green)

Best for: Scalability and avoiding toxic solvents.[1]

Reagents:

  • 4-Methylaniline: 1.07 g (10 mmol)[1]

  • TsCl: 2.10 g (11 mmol)[1]

  • Sodium Carbonate (

    
    ): 1.6 g (15 mmol) dissolved in 20 mL water.[1]
    
  • Acetone (optional): 10 mL (if aniline solubility is poor).[1]

Step-by-Step Protocol:

  • Biphasic Setup: In a 100 mL flask, mix the aniline with the

    
     solution. If the aniline does not disperse well, add 10 mL of acetone.[1]
    
  • Addition: Add TsCl solid in one portion.

  • Reaction: Heat the mixture to 60°C with vigorous stirring for 1 hour.

    • Why: Aqueous hydrolysis of TsCl competes with sulfonylation.[1] Vigorous stirring creates an emulsion, increasing the interfacial surface area for the reaction.[1]

  • Workup: Cool to room temperature. The product will precipitate as a solid.[1]

  • Filtration: Filter the solid. Wash with water.[1][2][3][4]

  • Acid Wash: Wash the filter cake with 5% HCl to remove any unreacted aniline.[1]

Workflow & Decision Tree

Workflow Start Start Synthesis Choice Select Method Start->Choice MethodA Method A: Pyridine (High Solubility) Choice->MethodA MethodB Method B: Aqueous (Green/Scalable) Choice->MethodB ReactA React at 0°C -> RT (Exothermic Control) MethodA->ReactA ReactB React at 60°C (Vigorous Stirring) MethodB->ReactB QuenchA Pour into HCl (aq) (Remove Pyridine) ReactA->QuenchA QuenchB Cool & Filter (Wash w/ Dilute HCl) ReactB->QuenchB Crude Crude Solid Isolated QuenchA->Crude QuenchB->Crude Purify Recrystallize (EtOH/H2O) Crude->Purify Final Pure Sulfonamide Purify->Final

Figure 2: Operational workflow for selecting and executing the appropriate sulfonylation protocol.

Characterization & Validation

To validate the synthesis, ensure the product meets the following criteria:

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Literature range: 116–118°C.[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.25 (s, 3H, Aniline-
      
      
      
      )
    • 
       2.38 (s, 3H, Tosyl-
      
      
      
      )
    • 
       6.90–7.80 (m, 8H, Aromatic protons)[1]
      
    • 
       6.5–7.0 (br s, 1H, 
      
      
      
      - exchangeable with
      
      
      )

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of TsCl (Method B)Increase TsCl equivalents to 1.2–1.3; ensure vigorous stirring.
Oily Product Impurities / Residual SolventRecrystallize from Ethanol/Water.[1] Scratch glass to induce nucleation.[1]
Red/Brown Color Oxidation of AnilineUse freshly distilled aniline or add a pinch of sodium bisulfite during workup.[1]
Double Spot on TLC Bis-sulfonylationCheck stoichiometry. Ensure temperature was kept low during addition.

References

  • Organic Syntheses. "N-Methyl-p-toluenesulfonamide." Org.[1][5][6][7] Synth.1951 , 31, 66. (General procedure adapted for aniline derivatives). [1]

  • RSC Advances. "A simple and eco-sustainable method for the sulfonylation of amines."[1] RSC Adv., 2015 , 5, 107-110. (Green chemistry protocols).[1][3][4][5][8]

  • BenchChem. "Sulfonylation of Primary Amines: Troubleshooting & Optimization." (Technical support for bis-sulfonylation issues).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for physical constants and classical Schotten-Baumann procedures).

Sources

Application Note: Precision Synthesis of Sulfonamides using p-Toluenesulfonyl Chloride (TsCl)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Relevance

Sulfonamides constitute a cornerstone pharmacophore in medicinal chemistry, underpinning classes of drugs ranging from antibiotics (sulfamethoxazole) to diuretics (hydrochlorothiazide) and antivirals (protease inhibitors). The installation of the p-toluenesulfonyl (tosyl) group is a fundamental transformation, serving either as a robust protecting group for amines or as a definitive structural motif in final drug candidates.

While the reaction between an amine and p-toluenesulfonyl chloride (TsCl) appears elementary, scale-up and yield are frequently compromised by three factors: hydrolysis of the sulfonyl chloride , bis-sulfonylation of primary amines , and difficulty in removing excess TsCl during purification.

This guide moves beyond textbook definitions to provide field-tested protocols that address these specific failure modes, ensuring high fidelity in both discovery and process chemistry settings.

Mechanistic Insight: Nucleophilic Catalysis vs. Direct Attack

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, which proceed via a clear tetrahedral intermediate, sulfonyl chlorides react via a concerted


-like mechanism (or a trigonal bipyramidal transition state).
The DMAP Effect

For sterically hindered amines or electron-deficient anilines, standard bases (TEA, Pyridine) are often insufficient. The addition of 4-Dimethylaminopyridine (DMAP) dramatically accelerates the rate by forming a highly electrophilic N-tosyl-4-dimethylaminopyridinium salt.

Visualization: Catalytic Cycle & Pathway

G TsCl p-Toluenesulfonyl Chloride (TsCl) Intermed Activated N-Tosyl-DMAP(+) TsCl->Intermed Nucleophilic Attack (Fast) Amine Substrate Amine (R-NH2) TS Transition State [R-NH2...S...DMAP] Amine->TS DMAP DMAP (Catalyst) DMAP->Intermed Intermed->TS + Amine TS->DMAP Catalyst Regeneration Product Sulfonamide (R-NH-Ts) TS->Product Elimination BaseH Base-HCl (Salt) TS->BaseH Proton Transfer

Caption: Figure 1. The DMAP-catalyzed sulfonylation pathway.[1][2] Note the formation of the activated N-Tosyl-DMAP intermediate, which is significantly more electrophilic than the parent TsCl.

Critical Reaction Parameters

Success depends on matching the conditions to the substrate's solubility and nucleophilicity.

ParameterCondition A: Schotten-BaumannCondition B: Anhydrous Organic
Solvent System Water / THF or Water / Dioxane (Biphasic)DCM, DMF, or Pyridine (Monophasic)
Base Na₂CO₃, NaOH, or NaHCO₃Et₃N, Pyridine, or DIPEA
Catalyst None (usually not compatible)DMAP (0.1 - 0.2 eq)
Temp 0°C to Room Temp0°C to 40°C
Primary Use Simple, unhindered amines; Scale-up; "Green" chemistry.Acid-sensitive substrates; Non-nucleophilic anilines; Hydrolytically unstable products.
Key Risk Hydrolysis of TsCl (requires excess reagent).[3]Bis-sulfonylation; Pyridine removal.

Experimental Protocols

Protocol A: The "Green" Schotten-Baumann Method

Best for: Robust primary/secondary amines, amino acids, and large-scale synthesis where organic solvent waste must be minimized.

Reagents:

  • Amine substrate (1.0 equiv)

  • TsCl (1.2 - 1.5 equiv)

  • 10% Aqueous Na₂CO₃ or NaOH

  • Solvent: Water (or 1:1 Water/Acetone if solubility is poor)

Procedure:

  • Preparation: Dissolve the amine in the aqueous base solution (approx. 2.5 equiv of base). If the amine is not water-soluble, add acetone or THF until a homogeneous or fine suspension is achieved.

  • Addition: Cool the mixture to 0–5°C. Add TsCl (solid or dissolved in minimal acetone) portion-wise over 15 minutes.

    • Why: Controlling temperature prevents the rapid hydrolysis of TsCl by the aqueous base.

  • Reaction: Allow to warm to room temperature and stir vigorously for 2–4 hours.

    • Self-Validation: The reaction mixture should remain basic (pH > 9). If the pH drops (due to HCl generation), add more base. Product precipitation often occurs as the reaction proceeds.

  • Workup: Acidify carefully with 1M HCl to pH ~2.

    • Result: The sulfonamide (which is less basic than the amine) will precipitate. Filter the solid.[4][5]

    • Purification: Recrystallize from Ethanol/Water.

Protocol B: Anhydrous DMAP-Catalyzed Synthesis

Best for: Sterically hindered amines, anilines, or complex intermediates sensitive to water.

Reagents:

  • Amine substrate (1.0 equiv)

  • TsCl (1.1 - 1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv) or Pyridine (solvent)

  • DMAP (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve the amine, Et₃N, and DMAP in anhydrous DCM.

  • Addition: Cool to 0°C. Add TsCl portion-wise.

    • Note: The reaction is exothermic.[6]

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.[4][7]

    • Self-Validation: A new spot (less polar than amine, more polar than TsCl) should appear. If starting material persists after 4 hours, heat to reflux (40°C).

  • Quenching (Critical Step): Add N,N-dimethylethylenediamine (0.2 equiv) or simply 10% NH₄OH and stir for 15 mins.

    • Why: This converts unreacted TsCl into a highly polar sulfonamide that washes away during extraction, simplifying column chromatography.[7]

  • Workup: Dilute with DCM, wash with 1M HCl (to remove amine/pyridine/DMAP), then sat. NaHCO₃, then Brine. Dry over MgSO₄.

Troubleshooting & Purification Logic

The most common issue in sulfonamide synthesis is the co-elution of unreacted TsCl with the product.

The "Scavenger" Workflow

Do not rely solely on chromatography to remove TsCl.[4] Chemical scavenging is superior.

Workflow Start Reaction Complete (TLC shows Product + excess TsCl) Decision Is Product Acid Sensitive? Start->Decision Sensitive Yes (Acid Sensitive) Decision->Sensitive Yes Robust No (Robust) Decision->Robust No Scavenge1 Add Polymer-supported Amine (or Cellulose/Filter Paper) Sensitive->Scavenge1 Filter1 Filter solids (Removes Scavenger-Ts species) Scavenge1->Filter1 Final Concentrate & Chromatograph (Pure Sulfonamide) Filter1->Final Scavenge2 Add DMAPA or NH4OH (Stir 15 min) Robust->Scavenge2 Wash Acidic Aqueous Wash (Removes Scavenger-Ts adduct) Scavenge2->Wash Wash->Final

Caption: Figure 2. Decision tree for removing excess TsCl. Chemical scavenging prevents "streaking" on columns and contamination of final product.

Common Failure Modes
  • Bis-sulfonylation (

    
    ):  Common with primary amines.
    
    • Fix: Use Protocol A (Schotten-Baumann). The aqueous base deprotonates the mono-sulfonamide (

      
       ~10), making it anionic and non-nucleophilic, preventing a second attack.
      
  • No Reaction:

    • Fix: Ensure anhydrous conditions (Protocol B) and increase DMAP load to 0.2 equiv.

References

  • Organic Chemistry Portal. p-Toluenesulfonamides - Synthesis and Protection. Available at: [Link]

  • Organic Syntheses. N-Methyl-p-toluenesulfonamide (Schotten-Baumann Protocol). Coll. Vol. 4, p.943 (1963). Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. p-Toluenesulfonamide Compound Summary. Available at: [Link]

  • Royal Society of Chemistry. Green Chemistry: Efficient Sulfonylation. Green Chem., 2022, 24, 7022.[7] Available at: [Link]

Sources

Technical Guide: Application of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for the synthesis and utilization of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as


-Tosyl-

-toluidine
). This compound serves as a critical intermediate in the selective synthesis of secondary amines and as a robust "dummy" substrate for testing novel

-functionalization methodologies.

Executive Summary

4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS: 599-86-0) acts as a protected form of


-toluidine. Its primary utility in drug development and organic synthesis lies in its ability to prevent over-alkylation—a common pitfall when synthesizing secondary amines directly from anilines. By masking the nitrogen nucleophilicity via sulfonation, researchers can perform controlled 

-alkylation (using alkyl halides or Mitsunobu conditions) followed by reductive deprotection to yield high-purity secondary diarylamines or aryl-alkyl amines. Additionally, it serves as a benchmark substrate for evaluating C–H activation and oxidative coupling catalysts due to its high crystallinity and stability.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 4-Methyl-

-(4-methylphenyl)benzenesulfonamide
Common Name

-Tosyl-

-toluidine
CAS Number 599-86-0
Molecular Formula

Molecular Weight 261.34 g/mol
Appearance White to off-white crystalline solid
Melting Point 116–118 °C
Solubility Soluble in DMSO, DMF, Acetone, DCM; Poorly soluble in Water, Hexanes
pKa ~10.5 (Sulfonamide N-H)

Core Application: Selective Synthesis of Secondary Amines

Direct alkylation of primary anilines (


) with alkyl halides typically results in a mixture of secondary and tertiary amines due to the enhanced nucleophilicity of the product. The Sulfonamide Protocol  described below circumvents this by electron-withdrawing deactivation.
Workflow Diagram

The following logic flow illustrates the "Protect-Alkylate-Deprotect" strategy.

G Start p-Toluidine (Primary Amine) Step1 Protection (TsCl, Pyridine) Start->Step1 Intermediate N-Tosyl-p-toluidine (Target Scaffold) Step1->Intermediate Yield >90% Step2 N-Alkylation (R-X, K2CO3, DMF) Intermediate->Step2 Product_Protected Tertiary Sulfonamide (Ts-N(R)-Tol) Step2->Product_Protected Mono-alkylation only Step3 Deprotection (Mg/MeOH or Na/Naphthalene) Product_Protected->Step3 Final Secondary Amine (R-NH-Tol) Step3->Final Removal of Ts

Figure 1: Strategic workflow for using N-Tosyl-p-toluidine to synthesize secondary amines, avoiding poly-alkylation side products.

Experimental Protocols

Protocol A: Synthesis of the Scaffold ( -Tosyl- -toluidine)

Rationale: Pyridine acts as both the solvent and the acid scavenger, driving the reaction to completion.

Reagents:

  • 
    -Toluidine (1.0 equiv)[1]
    
  • 
    -Toluenesulfonyl chloride (TsCl) (1.1 equiv)
    
  • Pyridine (Solvent volume, ~5 mL per gram of amine)

  • HCl (1M, for quenching)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -toluidine (10.7 g, 100 mmol) in pyridine (50 mL). Cool to 0 °C in an ice bath.
    
  • Addition: Add TsCl (21.0 g, 110 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Quench: Pour the reaction mixture slowly into 500 mL of ice-cold 1M HCl with vigorous stirring. The product will precipitate as a white solid.[2]

  • Purification: Filter the solid, wash thoroughly with water (to remove pyridinium salts), and recrystallize from Ethanol/Water (9:1).

  • Validation: Verify structure via

    
    H NMR. Characteristic peaks: 
    
    
    
    2.4 (two methyl singlets),
    
    
    7.8 (d, Ts-aromatic),
    
    
    7.0–7.2 (m, Tol-aromatic).
Protocol B: -Alkylation (Synthesis of Tertiary Sulfonamides)

Rationale: The sulfonamide proton is acidic (


), allowing deprotonation by weak bases like 

or

, avoiding the harsh conditions of NaH which might cause side reactions.

Reagents:

  • 
    -Tosyl-
    
    
    
    -toluidine (1.0 equiv)
  • Alkyl Halide (e.g., Benzyl bromide, Allyl bromide) (1.2 equiv)

  • 
     (2.0 equiv)
    
  • Acetonitrile (

    
    ) or DMF (0.2 M concentration)
    

Procedure:

  • Setup: Charge a flask with

    
    -Tosyl-
    
    
    
    -toluidine (1.0 mmol, 261 mg) and anhydrous
    
    
    (2.0 mmol, 276 mg).
  • Solvent: Add anhydrous Acetonitrile (5 mL). Stir for 10 minutes to ensure deprotonation.

  • Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise.

  • Heating: Heat the mixture to reflux (80 °C) for 6–12 hours.

    • Note: For less reactive alkyl chlorides, add catalytic KI (0.1 equiv) (Finkelstein condition).

  • Workup: Cool to RT, filter off the inorganic salts, and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol C: Deprotection (Reductive Cleavage)

Rationale: The Sulfonamide S-N bond is strong. Acidic hydrolysis often fails or requires extreme conditions (conc.


, 180°C). Reductive cleavage using Magnesium in Methanol is a mild, chemoselective alternative.

Reagents:

  • 
    -Alkyl-
    
    
    
    -Tosyl-
    
    
    -toluidine (Product from Protocol B)
  • Magnesium turnings (Mg) (10 equiv)

  • Methanol (anhydrous)

Procedure:

  • Activation: Dissolve the sulfonamide substrate in Methanol (0.1 M).

  • Reaction: Add Mg turnings (approx. 2-3 equiv at a time) to the stirring solution.

    • Observation: Hydrogen gas evolution and heat generation will occur. Use a water bath if the reaction becomes too vigorous.

  • Sonication (Optional): Sonication can accelerate the activation of the Mg surface.

  • Completion: Stir until Mg is consumed and TLC indicates loss of starting material.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate.[3][1]
    
  • Result: The organic layer contains the free secondary amine (

    
    -alkyl-
    
    
    
    -toluidine).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Alkylation Poor solubility of the anion.Switch solvent from Acetonitrile to DMF or DMSO. Add 18-Crown-6 ether if using Potassium salts.
Incomplete Deprotection Passivation of Magnesium surface.Add a crystal of Iodine (

) to activate the Mg. Ensure Methanol is anhydrous.[4] Alternatively, use Sodium Naphthalenide in THF at -78°C.
Product is Oily/Sticky Trace solvent retention.Sulfonamides crystallize well; if oily, induce crystallization by triturating with cold Ether or Pentane.
Bis-alkylation observed? Impossible mechanistically.If mass spec suggests higher mass, check for alkylation on the aromatic ring (Friedel-Crafts side reaction), though this is rare under basic conditions.

References

  • Sigma-Aldrich. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide Product Page. Retrieved from .[5]

  • Nirmala, P. G., et al. (2009).[6] "4-Methyl-N-(2-methylphenyl)benzenesulfonamide."[6] Acta Crystallographica Section E, E65, o3184.[6] (Crystallographic data and structural insights).

  • Organic Syntheses. General Procedures for Sulfonamide Alkylation. (Standard protocols adapted for this specific substrate). .

  • Hutchby, M., et al. (2019). "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols." ACS Catalysis. (Reference for modern hydrogen-borrowing alkylation techniques applicable to this scaffold). .

  • ChemSRC. Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)- Physical Properties. .

Sources

Application Note: High-Yield Synthesis of 4-Methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Tosylamide Scaffold

The 4-methylbenzenesulfonamide (tosylamide) moiety is a cornerstone in medicinal chemistry and organic synthesis. Its prevalence in a wide array of biologically significant compounds, from antibacterial agents to anticancer and antiviral drugs, underscores the need for robust and efficient synthetic methodologies.[1][2][3] The sulfonamide group imparts critical physicochemical properties to a molecule, including increased polarity, metabolic stability, and the ability to act as a hydrogen bond donor and acceptor, which can significantly enhance pharmacological activity and pharmacokinetic profiles.[4]

This guide provides an in-depth analysis of high-yield synthetic strategies for preparing 4-methylbenzenesulfonamide derivatives. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that govern these reactions, offering field-proven insights to enable researchers to not only replicate these protocols but also to adapt and troubleshoot them for novel applications.

Core Synthetic Strategy: The Sulfonylation of Amines

The most reliable and widely employed method for constructing the S-N bond in tosylamides is the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) with a primary or secondary amine.[5][6] This reaction proceeds via a nucleophilic substitution mechanism, analogous to nucleophilic acyl substitution, where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[2]

Causality of Experimental Choices:
  • The Electrophile (Tosyl Chloride): TsCl is an ideal starting material due to its commercial availability and high reactivity. The chlorine atom is an excellent leaving group, readily displaced by the amine nucleophile.[7]

  • The Nucleophile (Amine): The reaction is amenable to a broad range of primary and secondary amines. The nucleophilicity of the amine is a key factor; electron-rich amines react more readily, while sterically hindered or electron-deficient amines may require more forcing conditions or longer reaction times.[5]

  • The Acid Scavenger (Base): The reaction liberates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is added to act as an acid scavenger.

    • Tertiary Amines (e.g., Triethylamine, Pyridine): These are commonly used in anhydrous organic solvents. Pyridine was historically common but can sometimes be difficult to remove.[8]

    • Inorganic Bases (e.g., K₂CO₃, NaOH): These are often used in biphasic or aqueous systems. Potassium carbonate (K₂CO₃) has been shown to facilitate high-yield reactions under relatively mild conditions.[9]

  • The Solvent System:

    • Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): These are standard choices that effectively dissolve the reactants.[9][10]

    • Biphasic Solvent Systems: A semi-miscible biphasic system (e.g., THF/water or DCM/water) can offer significant advantages. This approach can lead to higher yields, faster reaction times, and a greatly simplified workup, as the inorganic base and HCl salt are confined to the aqueous phase while the product remains in the organic layer.[1][11]

Experimental Workflows and Protocols

The following protocols represent validated, high-yield methods for the synthesis of 4-methylbenzenesulfonamide derivatives.

General Synthetic Workflow

The overall process, from starting materials to the final purified product, can be visualized as follows:

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification TosylChloride 4-Methylbenzenesulfonyl Chloride (TsCl) ReactionVessel Stir at Room Temp (Monitor by TLC) TosylChloride->ReactionVessel Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent System (e.g., THF/H₂O) Solvent->ReactionVessel Acidify Acidification (e.g., 5M HCl) ReactionVessel->Acidify Reaction Complete Extract Extraction with Organic Solvent (e.g., DCM) Acidify->Extract Wash Wash & Dry Organic Layer Extract->Wash Evaporate Evaporation of Solvent Wash->Evaporate Purify Purification (Column Chromatography or Recrystallization) Evaporate->Purify Crude Product FinalProduct Pure 4-Methylbenzene- sulfonamide Derivative Purify->FinalProduct

Caption: General workflow for the synthesis of 4-methylbenzenesulfonamide derivatives.

Protocol 1: High-Yield Synthesis using a Biphasic System

This protocol is adapted from a facile methodology that leverages a biphasic solvent system to enhance yield and simplify purification.[1][9][11] It is particularly effective for a wide range of amine nucleophiles.

Materials:

  • 4-Methylbenzenesulfonyl chloride (TsCl) (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.1 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Dichloromethane (DCM)

  • 5M Hydrochloric Acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in THF (approx. 5-10 mL per 1 g of TsCl).

  • Addition of Amine: To the stirring solution, add the amine (1.1 eq) dropwise.

  • Addition of Base: Prepare a solution of potassium carbonate (1.1 eq) in deionized water (equal volume to the THF used). Add this aqueous solution dropwise to the reaction mixture. The mixture should become biphasic.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), typically eluting with an ethyl acetate/hexane mixture. The reaction is generally complete within 2-24 hours.[9]

  • Workup - Acidification: Upon completion, carefully acidify the mixture to a pH of ~2 by adding 5M HCl. This step protonates any excess amine and neutralizes the carbonate.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with DCM. Separate the organic layer. Wash the organic layer sequentially with water (3x) and then with brine (1x).[9]

  • Workup - Back-Extraction: To maximize yield, combine the aqueous layers and back-extract with a small portion of DCM.[2]

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 4-methylbenzenesulfonamide derivative.[11]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This environmentally benign protocol is ideal for rapid synthesis with high efficiency, eliminating the need for conventional solvents and catalysts.[6]

Materials:

  • 4-Methylbenzenesulfonyl chloride (TsCl) (1.0 mmol)

  • Amine (primary or secondary) (1.0 mmol)

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a dedicated microwave reactor vial, add the amine (1.0 mmol) and 4-methylbenzenesulfonyl chloride (1.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (typically 2-10 minutes). Note: Reaction conditions should be optimized for the specific amine substrate.

  • Workup: After the reaction, cool the vial to room temperature. Add cold water to the vial, which will cause the solid sulfonamide product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any impurities. The resulting product is often of high purity, but can be further purified by recrystallization if necessary.

Data Presentation: Representative Yields

The choice of synthetic method significantly impacts the final yield. The following table summarizes reported yields for various 4-methylbenzenesulfonamide derivatives, demonstrating the efficacy of the described protocols.

Amine SubstrateProduct NameMethodYield (%)Reference
Benzoyl ChlorideN-Benzoyl-4-methylbenzenesulfonamideBiphasic (from p-toluenesulfonamide)93%[11]
4-AminoacetophenoneN-(4-Acetylphenyl)-4-methylbenzenesulfonamidePyridine catalyst in CH₂Cl₂88%[8]
AllylamineN-Allyl-4-methylbenzenesulfonamideBiphasic (K₂CO₃)High[9]
4-Methylbenzylamine4-Methyl-N-(4-methylbenzyl)benzenesulfonamideBiphasicHigh[2]
Various AminesN-Substituted-4-methylbenzenesulfonamidesMicrowave-Assisted, Solvent-Free90-98%[6]

Conclusion and Future Outlook

The synthesis of 4-methylbenzenesulfonamide derivatives is a well-established yet evolving field. The classic sulfonylation of amines with tosyl chloride remains a highly effective and versatile method. Modern advancements, particularly the use of biphasic solvent systems and microwave-assisted synthesis, have further optimized this transformation, offering higher yields, reduced reaction times, simplified workups, and improved environmental profiles.[1][6][11] For researchers in drug discovery and development, mastering these high-yield protocols is essential for the efficient generation of novel chemical entities for biological screening. Future research will likely continue to focus on developing even more sustainable and atom-economical methods, such as direct C-H amination strategies.[4]

References

  • Stenfors, B. A.; Ngassa, F. N. The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry. [Link]

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • ResearchGate. (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. [Link]

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Dennis, J. K., et al. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • MDPI. Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. MDPI. [Link]

  • ChemSynthesis. 4-methylbenzenesulfonamide. ChemSynthesis. [Link]

  • The Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. The Royal Society of Chemistry. [Link]

  • ACS Publications. Cobalt-Catalyzed Asymmetric Reductive Propargylic Addition of α-Ketimino Esters. The Journal of Organic Chemistry. [Link]

  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Zare, A., et al. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports. [Link]

  • ResearchGate. (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • National Institutes of Health. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Library of Medicine. [Link]

Sources

Copper-catalyzed aminosulfonylation for sulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Sulfonamides via Copper-Catalyzed Aminosulfonylation


 Surrogates (DABSO)

Executive Summary

Sulfonamides represent a privileged scaffold in medicinal chemistry, appearing in antibiotics, diuretics, and anti-cancer agents. Traditional synthesis—nucleophilic attack of amines on sulfonyl chlorides—is often limited by the instability of sulfonyl chlorides and the harsh conditions required to generate them.

This guide details a Copper-Catalyzed Aminosulfonylation protocol that bypasses the isolation of sulfonyl chlorides. By utilizing DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable


 surrogate, researchers can couple aryl diazonium salts with amines under mild, radical-mediated conditions. This "Sandmeyer-type" insertion offers superior functional group tolerance and modularity for high-throughput library generation.

Mechanistic Insight: The Radical Insertion Pathway

Unlike the classical


 substitution, this reaction proceeds via a radical mechanism initiated by Single Electron Transfer (SET).

Key Steps:

  • Radical Generation: The Cu(I) catalyst reduces the aryl diazonium salt (

    
    ), releasing 
    
    
    
    and generating an aryl radical (
    
    
    ).
  • Radical Capture: The aryl radical rapidly reacts with

    
     (liberated from DABSO) to form a sulfonyl radical (
    
    
    
    ).
  • Oxidative Coupling: The sulfonyl radical is trapped by the copper-amine species (or N-chloroamine intermediate) to form the S-N bond, regenerating the catalyst.

Mechanism cluster_cycle Catalytic Turnover Diazonium Aryl Diazonium (Ar-N2+) ArRad Aryl Radical (Ar•) Diazonium->ArRad SET reduction (-N2) Cu1 Cu(I) Catalyst Cu1->Diazonium e- transfer SulfRad Sulfonyl Radical (Ar-SO2•) ArRad->SulfRad + SO2 insertion SO2 SO2 (from DABSO) SO2->SulfRad Product Sulfonamide (Ar-SO2-NR2) SulfRad->Product Cu(II) oxidative coupling Amine Amine Source (R2NH or R2N-Cl) Amine->Product

Figure 1: Mechanistic pathway of Cu-catalyzed aminosulfonylation involving radical capture of sulfur dioxide.

Reagent Selection Guide

The success of this reaction hinges on the choice of


 source and the electrophile.
ComponentRecommendationRationale

Source
DABSO (DABCO·2SO

)
Solid, bench-stable, precise stoichiometry. Eliminates the need for toxic gas cylinders.
Electrophile Aryldiazonium Tetrafluoroborate More stable than halides for this radical pathway. Easily prepared from anilines.
Catalyst Cu(OTf)

or CuCl
Triflate salts often provide higher yields in DCE; CuCl is a robust alternative for scale-up.
Amine Partner N-Chloroamines (In-situ)Direct amines can poison the catalyst. Using N-chlorosuccinimide (NCS) to generate N-chloroamines in situ significantly boosts yield.
Solvent DCE or MeCN 1,2-Dichloroethane (DCE) supports the radical lifetime best; Acetonitrile is a greener alternative.

Experimental Protocols

Protocol A: The "One-Pot" In-Situ N-Chloroamine Method (Recommended)

Best for: Med-chem library synthesis, high-value amines.

Reagents:

  • Aryl diazonium tetrafluoroborate (1.0 equiv)[1]

  • Amine (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • DABSO (0.6 equiv - provides 1.2 equiv

    
    )
    
  • Cu(OTf)

    
     (10 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Amine Activation (Pre-complexation):

    • In a vial, dissolve the amine (1.2 equiv) in anhydrous DCE (

      
       M).
      
    • Add NCS (1.2 equiv) and stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow/cloudy as succinimide precipitates.

  • Catalytic Assembly:

    • To the amine mixture, add the Aryl diazonium salt (1.0 equiv), DABSO (0.6 equiv), and Cu(OTf)

      
       (0.1 equiv).
      
    • Critical Step: Degas the mixture by bubbling

      
       or Argon for 2 minutes. Oxygen can quench the aryl radical.
      
  • Reaction:

    • Seal the vial and heat to 60°C for 2–4 hours.

    • Monitor by TLC (or LCMS). The diazonium salt disappears rapidly; the intermediate sulfonyl species converts to sulfonamide.

  • Workup:

    • Dilute with DCM and wash with water (

      
      ) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via silica gel chromatography (typically Hexane/EtOAc).

Protocol B: The Sandmeyer-Chlorosulfonylation Route (Scale-Up)

Best for: Multi-gram scale, low-cost anilines.

  • Diazotization: Treat Aniline with

    
    /HCl at 0°C to form the diazonium salt in situ.
    
  • Insertion: Add mixture to a vessel containing DABSO and

    
     in Acetonitrile/Acetic Acid.
    
  • Quench: The product is the Sulfonyl Chloride.[2][3][4]

  • Coupling: Add the amine directly to the crude sulfonyl chloride solution.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Radical Quenching (

)
Ensure rigorous degassing. Switch to an Argon balloon.
Aryl Chloride Formation Sandmeyer CompetitionAvoid chloride sources if possible (use

instead of

).
Diazo Decomposition Temperature too highLower reaction temp to 40°C, but extend time. Ensure diazonium salt is dry/pure.
Incomplete Conversion Catalyst PoisoningIncrease catalyst loading to 20 mol%. Ensure amine is fully converted to N-chloroamine before adding Cu.

Scope and Limitations

  • Electron-Poor Aryls: Perform excellently (e.g.,

    
    , 
    
    
    
    ,
    
    
    substituted rings). The electron-deficient radical is highly reactive toward
    
    
    .
  • Electron-Rich Aryls: Moderate to Good yields.[5][6] May require higher temperatures (80°C) as the diazonium salt is more stable and the radical is less electrophilic.

  • Steric Hindrance: Ortho-substitution is tolerated but slows the reaction significantly.

  • Amine Scope: Primary and secondary amines work well. Aniline nucleophiles (forming sulfanilides) may require base additives (e.g.,

    
    ) in the final step.
    

Safety Considerations

  • DABSO: While safer than gas, it releases

    
     upon heating or acid contact. Perform all reactions in a fume hood.
    
  • Diazonium Salts: Potentially explosive when dry. Handle tetrafluoroborates with care; never scrape dried solids with metal spatulas.

  • Pressure: Heating closed vials to 60-80°C generates pressure (

    
     evolution). Use pressure-rated vials.
    

References

  • Willis, M. C. (2014). "DABSO: A Reagent for the Safe and Convenient Handling of Sulfur Dioxide." Synthesis, 46(20), 2701–2706.

  • Zhang, F., Zheng, D., Lai, L., Cheng, J., Sun, J., & Wu, J. (2018).[7][5] "Synthesis of Aromatic Sulfonamides through a Copper-Catalyzed Coupling of Aryldiazonium Tetrafluoroborates, DABCO·(SO2)2, and N-Chloroamines."[7][1][5] Organic Letters, 20(4), 1167–1170.[7][5] [5]

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides." Synlett, 27(01), 101–105.

  • Iakovenko, R. O., et al. (2022). "Heteroaryl sulfonamide synthesis: Scope and limitations." Organic & Biomolecular Chemistry, 20, 3154-3159.

  • Lannan, K. R., & Werth, J. (2024). "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." Organic Letters, 26(28), 5953–5957.

Sources

Microwave-assisted synthesis of sulfonamides from sulfonic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Sulfonamides from Sulfonic Acids

Executive Summary

The conversion of sulfonic acids (


) to sulfonamides (

) is a cornerstone transformation in medicinal chemistry, essential for the synthesis of diuretics, antibiotics (sulfa drugs), and protease inhibitors. Traditional methods require the isolation of unstable sulfonyl chlorides using harsh thionyl chloride (

) or chlorosulfonic acid, often leading to poor yields with sensitive substrates.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that bypasses the isolation of sulfonyl chlorides.[1] By utilizing 2,4,6-trichloro-1,3,5-triazine (TCT / Cyanuric Chloride) as an in-situ activating agent under dielectric heating, researchers can achieve high-yield amination in minutes rather than hours. This protocol minimizes hydrolysis side-reactions and expands substrate scope to include sterically hindered amines and acid-sensitive moieties.

Scientific Rationale: The Activation Challenge

Sulfonic acids are inherently stable due to the high resonance stabilization of the sulfonate anion. Breaking the


 bond requires significant activation energy (

).
  • Conventional Thermal Heating: Relies on conductive heat transfer. The vessel walls heat first, creating temperature gradients. This often degrades the labile sulfonyl chloride intermediate before the amine can react.

  • Microwave Irradiation: Utilizes dielectric heating . The oscillating electric field aligns dipolar molecules (solvent and reagents), generating internal heat via molecular friction.

    • Selective Heating: Polar intermediates (like the TCT-sulfonate adduct) absorb microwave energy more efficiently than the non-polar bulk solvent, creating "molecular hot spots" that accelerate the rate-determining activation step.

Mechanism of Action: TCT-Mediated Activation

The reaction proceeds via a nucleophilic aromatic substitution (


) on the triazine ring, followed by the release of a sulfonyl chloride species in situ.

Figure 1: Mechanistic Pathway

TCT_Mechanism Acid Sulfonic Acid (R-SO3H) Salt Sulfonate Salt (R-SO3-) Acid->Salt Deprotonation Base Base (Et3N) Base->Salt Inter Sulfonate-TCT Adduct Salt->Inter SNAr Attack TCT TCT (Cyanuric Chloride) TCT->Inter Cl Sulfonyl Chloride (R-SO2Cl) Inter->Cl Elimination of Cyanurate Prod Sulfonamide (R-SO2NHR') Cl->Prod Amination Amine Amine (R'-NH2) Amine->Prod

Caption: Activation of sulfonic acid by TCT to form a reactive sulfonyl chloride intermediate, followed by immediate amination.

Experimental Protocols

Protocol A: The "Acetone Route" (De Luca Method)

Best for: Aromatic sulfonic acids and standard primary/secondary amines.

Reagents:

  • Sulfonic Acid (1.0 equiv)

  • TCT (Cyanuric Chloride) (1.0 equiv)

  • Triethylamine (

    
    ) (1.0 equiv for activation)
    
  • Amine (1.2 equiv)

  • NaOH (1.2 equiv, 2M aq.[2] solution)

  • Solvent: Acetone[1][2][3]

Step-by-Step Methodology:

  • Activation Step:

    • In a 10 mL microwave-transparent vial (e.g., Pyrex or quartz), dissolve the sulfonic acid (1 mmol) and TCT (1 mmol) in Acetone (2 mL).

    • Add

      
       (1 mmol) dropwise.
      
    • Seal the vial and irradiate at 80°C for 20 minutes .

    • Note: Use a "Dynamic" power mode (max 100W) to prevent temperature overshoot.

  • Amination Step:

    • Cool the vial to room temperature. A precipitate (cyanuric acid byproduct) may form; filtration is optional but recommended if the mixture is thick.

    • Add the Amine (1.2 mmol) and NaOH solution (1.2 mmol).

    • Reseal and irradiate at 50°C for 10 minutes .

  • Workup:

    • Filter the mixture through a Celite pad to remove triazine byproducts.

    • Dilute filtrate with EtOAc, wash with water and brine.

    • Dry over

      
       and concentrate.
      
Protocol B: The "Acetonitrile One-Pot" (Soltani Rad Method)

Best for: High-throughput screening and moisture-sensitive substrates.

Reagents:

  • Sulfonic Acid Salt (or Acid + Base)[1][3]

  • TCT (1.0 equiv)

  • Solvent: Anhydrous Acetonitrile (

    
    )
    

Methodology:

  • Mix Sulfonic acid salt, TCT, and Amine in

    
    .
    
  • Add catalytic base (

    
    ).
    
  • Irradiate at 80-100°C for 5-10 minutes .

  • Insight: Acetonitrile has a higher loss tangent (

    
    ) than acetone (
    
    
    
    ), allowing for more efficient coupling of microwave energy at higher temperatures.

Optimization & Troubleshooting Guide

Solvent Selection for Microwave Efficiency

The choice of solvent dictates the heating ramp rate.

SolventBoiling Point (°C)Loss Tangent (

)
Suitability
Acetonitrile 820.062Excellent. Good absorber, solubilizes TCT well.
Acetone 560.054Good. Standard for Protocol A, but generates pressure quickly.
Water 1000.123Poor for Activation. Hydrolyzes TCT. Good for workup.
DCM 400.042Fair. Low BP requires pressurized vessels.
Toluene 1100.040Poor. Weak absorber. Requires doping with ionic liquids.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of TCTEnsure solvents for Step 1 are anhydrous.
Pressure Spike Solvent overheatingReduce "Power Max" setting; switch to Acetonitrile.
Incomplete Activation Steric hindrance on AcidIncrease Step 1 Temp to 100°C; extend time to 30 min.
Byproduct Formation Amine attacking TCTEnsure Step 1 is complete before adding amine.

Comparative Analysis: MW vs. Thermal

Figure 2: Workflow Efficiency Comparison

Comparison cluster_0 Conventional Thermal (Reflux) cluster_1 Microwave Protocol C1 Reflux (2-4 Hours) C2 Cooling & Isolation C1->C2 C3 Amination (1-2 Hours) C2->C3 M1 MW Activation (20 min) M2 One-Pot Addition M1->M2 M3 MW Amination (10 min) M2->M3

Caption: Microwave irradiation reduces total process time from ~6 hours to <40 minutes.

Data Summary:

  • Yield: MW protocols typically yield 85-95% , compared to 60-75% for thermal reflux.

  • Purity: Rapid heating profiles reduce the window for thermal degradation byproducts (e.g., sulfonic anhydrides).

References

  • De Luca, L., & Giacomelli, G. (2008).[1] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1][3][4] The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Soltani Rad, M. N., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988.

  • Blotny, G. (2003). A convenient synthesis of sulfonamides from sulfonyl chlorides and amines.[1][3][4][5] Tetrahedron Letters, 44(7), 1499-1501. (Foundational reference for TCT utility).

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. (Technical Note on Dielectric Properties).

Sources

Application Notes & Protocols: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Advanced Researcher

These application notes serve as a technical guide for researchers, material scientists, and professionals in drug development exploring the utility of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. This document deviates from a conventional, rigid structure to provide a more intuitive and logical flow, focusing on the inherent chemical causality that dictates the material applications of this compound. While direct, widespread applications of this specific molecule in material science are emerging, its structural motifs—the aromatic rings, the sulfonamide bridge, and the N-substitution—position it as a highly valuable building block. The protocols and insights provided herein are synthesized from established principles in polymer chemistry, organic electronics, and the well-documented behavior of analogous aromatic sulfonamides. Our objective is to provide not just procedural steps, but a foundational understanding that empowers innovation and adaptation in your own research endeavors.

Core Molecular Attributes & Rationale for Use in Material Science

4-Methyl-N-(4-methylphenyl)benzenesulfonamide, also known as N-(p-tolyl)-p-toluenesulfonamide, possesses a unique combination of structural features that make it an attractive candidate for advanced material synthesis.

  • Rigidity and Thermal Stability: The two phenyl rings linked by the sulfonamide group create a rigid, sterically hindered structure. This inherent rigidity is a desirable trait for creating high-performance polymers with high glass transition temperatures (Tg) and excellent thermal stability.[1][2]

  • Hydrogen Bonding Capability: The N-H bond in the sulfonamide linkage is a hydrogen bond donor, while the sulfonyl oxygens are hydrogen bond acceptors. This allows for strong intermolecular interactions, which can enhance the mechanical properties of polymers and promote specific crystalline packing arrangements.[3][4]

  • Chemical Reactivity & Versatility: The N-H proton is acidic and can be deprotonated, allowing the nitrogen to act as a nucleophile. This enables the molecule to be used as a monomer or an intermediate in various polymerization and modification reactions, such as in the formation of epoxy resins or polyamides.[5][6]

  • Polarity and Solubility: The polar sulfonamide group imparts specific solubility characteristics and can improve adhesion to polar substrates. This property is particularly useful in coatings and adhesive formulations.[6][7]

These fundamental attributes suggest its potential application in several key areas of material science, which will be explored in the subsequent sections.

Table 1: Physicochemical Properties of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide
PropertyValueSource
Molecular FormulaC₁₄H₁₅NO₂S[3][4]
Molecular Weight261.34 g/mol [3][4]
AppearanceCrystalline Solid[8]
Dihedral Angle (between aromatic rings)~70.53°[3][4]
Key InteractionsIntramolecular C-H···O and intermolecular N-H···O hydrogen bonds[3][4]

Synthesis Protocol: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

A reliable and scalable synthesis is the first step in utilizing any compound for material applications. The following protocol is based on a well-established aqueous Schotten-Baumann-type reaction.

Rationale for Method Selection:

This method is chosen for its operational simplicity, use of water as a solvent ("green chemistry" principles), and high yields. The reaction proceeds by the nucleophilic attack of the amine (p-toluidine) on the sulfonyl chloride (p-toluenesulfonyl chloride). The sodium carbonate base is crucial as it neutralizes the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p_toluidine Dissolve p-toluidine in distilled water adjust_ph Adjust pH to 8 with 3M Na₂CO₃ p_toluidine->adjust_ph add_tosyl Add p-toluenesulfonyl chloride (Tosyl-Cl) adjust_ph->add_tosyl Reaction Mixture stir Stir at RT, maintaining pH 8-9 with Na₂CO₃ add_tosyl->stir acidify Acidify to pH 2-3 with 3M HCl stir->acidify Clear Solution precipitate Filter the precipitate acidify->precipitate recrystallize Recrystallize from methanol precipitate->recrystallize Final Product Final Product recrystallize->Final Product

Caption: Workflow for the synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.

Step-by-Step Protocol:
  • Preparation of Amine Solution: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve 0.535 g (5 mmol) of 4-methylaniline (p-toluidine) in 10 mL of distilled water.

  • Basification: Adjust the pH of the solution to approximately 8 by the dropwise addition of a 3 M sodium carbonate (Na₂CO₃) solution.[3]

  • Addition of Sulfonyl Chloride: While stirring continuously at room temperature, add 0.95 g (5 mmol) of p-toluenesulfonyl chloride in small portions.

  • Reaction Maintenance: Maintain the pH of the reaction mixture between 8 and 9 by adding 3 M Na₂CO₃ as needed. Continuous stirring is essential to ensure proper mixing of the reactants. The reaction is typically complete when the solution becomes clear.

  • Precipitation: Once the reaction is complete (indicated by a clear solution), adjust the pH to 2-3 with the dropwise addition of 3 M hydrochloric acid (HCl). A white precipitate of the product will form.

  • Isolation and Purification: Filter the precipitate using a Buchner funnel. Wash the solid with cold distilled water. Recrystallize the crude product from methanol to obtain pure 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[3]

Application Area 1: Modifier for High-Performance Epoxy Resins

Aromatic sulfonamides can be incorporated into epoxy resin systems to enhance their properties. They can act as reactive modifiers or curing agents, improving adhesion, thermal stability, and chemical resistance.[5][6] The N-H group of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide can react with epoxy groups, integrating the rigid sulfonamide structure into the crosslinked polymer network.

Rationale for Application:

The reaction between the sulfonamide's N-H group and an epoxide ring introduces a bulky, rigid moiety into the epoxy network. This can increase the glass transition temperature (Tg) and improve the dimensional stability of the cured material. Furthermore, the polar nature of the sulfonamide group can enhance adhesion to various substrates like metal and glass.[6]

Exemplary Protocol: Preparation of a Modified Epoxy Resin

This protocol describes the use of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide as a co-curing agent with a standard amine hardener.

  • Preparation of Components:

    • Epoxy Resin: Use a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin.

    • Amine Curing Agent: Use a standard cycloaliphatic amine curing agent (e.g., isophorone diamine).

    • Sulfonamide Modifier: Use the synthesized 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.

  • Formulation: In a disposable container, pre-mix the DGEBA resin with the 4-Methyl-N-(4-methylphenyl)benzenesulfonamide at a weight ratio of 90:10. Heat the mixture gently to ~60°C to ensure the sulfonamide is fully dissolved and integrated.

  • Curing: Allow the mixture to cool to room temperature. Add the stoichiometric amount of the amine curing agent to the resin-sulfonamide blend. Mix thoroughly for 2-3 minutes, avoiding excessive air entrapment.

  • Casting & Curing Schedule: Pour the mixture into a mold or apply it as a coating. Cure at room temperature for 24 hours, followed by a post-cure at 80-100°C for 2-3 hours to ensure complete reaction and development of optimal properties.

  • Characterization: The resulting cured material can be tested for its thermal properties (Tg via DSC), mechanical strength (tensile testing), and adhesive properties.

Logical Diagram: Role in Epoxy Network

G Epoxy {DGEBA Epoxy Resin | Epoxide Group} Network Crosslinked Polymer Network (High Tg, Enhanced Adhesion) Epoxy:f0->Network Reacts with Amine {Amine Curing Agent | Primary Amine} Amine:f0->Network Reacts with Sulfonamide {4-Methyl-N-(4-methylphenyl)benzenesulfonamide | N-H Group} Sulfonamide:f0->Network Reacts with & Modifies

Caption: Integration of the sulfonamide into an epoxy polymer network.

Application Area 2: Plasticizer for Thermosetting Resins

Related compounds like o/p-toluene sulfonamide are widely used as plasticizers to improve the flexibility, workability, and gloss of various resins, including melamines and thermoplastics.[9] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, being a solid at room temperature, can function as a "solid solvent" or plasticizer at elevated processing temperatures, reducing melt viscosity and preventing brittleness in the final product.

Rationale for Application:

Plasticizers work by inserting themselves between polymer chains, reducing intermolecular forces and increasing chain mobility. The bulky nature of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide can effectively separate polymer chains. Its compatibility with various resins is aided by the polarity of the sulfonamide group. This application is particularly relevant for thermosetting resins where it can improve flow properties before curing.[7][9]

Exemplary Protocol: Plasticization of a Melamine-Formaldehyde Resin
  • Resin Preparation: Prepare or procure a commercial melamine-formaldehyde (MF) resin syrup.

  • Blending: Add 4-Methyl-N-(4-methylphenyl)benzenesulfonamide to the MF resin syrup at 5-15% by weight of the resin solids.

  • Homogenization: Heat the mixture to 70-80°C and stir until the sulfonamide is completely dissolved and the mixture is homogeneous. A planetary mixer or a high-shear mixer can be used for larger batches.

  • Application and Curing: The plasticized resin can then be used for laminating or coating applications. Apply the resin to the desired substrate (e.g., paper or wood) and cure at the recommended temperature for MF resins (typically 130-150°C).

  • Evaluation: The final product should exhibit improved flexibility and gloss compared to an unmodified control. Test for properties like impact resistance and crack formation upon bending.

Future Directions: A Platform for Functional Materials

Beyond its direct use as an additive or modifier, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide can serve as a scaffold for creating more complex functional materials.

  • Monomer for Specialty Polyamides: The presence of two aromatic rings makes it a candidate for creating aromatic polyamides, known for their exceptional thermal and mechanical properties.[1][2] The molecule would need to be functionalized with reactive groups (e.g., amines or carboxylic acids) on the phenyl rings to enable polymerization.

  • Component in Organic Electronics: The sulfonamide group can be used to tune the electronic properties of organic molecules. Sulfonamide-substituted phthalocyanines have been investigated for photovoltaic applications, suggesting that derivatives of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide could be explored for use in organic semiconductors or as host materials in OLEDs.[10]

References

  • Functional Aromatic Polyamides. MDPI. Available at: [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

  • SULFONAMIDE PLASTICIZERS AND RESINS. datapdf.com. Available at: [Link]

  • Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. MDPI. Available at: [Link]

  • Novel epoxy sulfonamide-based resins, a process for their preparation and use of same.Google Patents.
  • Sulfonamide-epoxide compositions.Google Patents.
  • Photosensitive Heterostructures Made of Sulfonamide Zinc Phthalocyanine and Organic Semiconductor. Taylor & Francis Online. Available at: [Link]

  • Benzenesulfonamide: Structure, Properties, and Applications. Jinli Chemical. Available at: [Link]

  • Sulfonamide. Wikipedia. Available at: [Link]

Sources

Experimental setup for the synthesis of N-(4-methylphenyl)benzenesulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of N-(4-methylphenyl)benzenesulfonamide

Executive Summary

This application note details the optimized experimental setup for the synthesis of N-(4-methylphenyl)benzenesulfonamide (also known as N-benzenesulfonyl-p-toluidine). Unlike its common isomer N-tosylaniline, this specific scaffold requires careful control of stoichiometry and temperature to prevent bis-sulfonylation.

This guide presents two distinct protocols:

  • Method A (Anhydrous Pyridine): The "Gold Standard" for drug discovery libraries, offering high purity and simplified kinetic control.

  • Method B (Schotten-Baumann): A "Green Chemistry" alternative utilizing aqueous base, suitable for scale-up and educational settings.

Chemical Basis & Reaction Mechanism

The synthesis proceeds via Nucleophilic Sulfonyl Substitution . The amino group of p-toluidine acts as the nucleophile, attacking the sulfur atom of benzenesulfonyl chloride.

Key Mechanistic Insight: Sulfonyl chlorides are hard electrophiles. The reaction is highly exothermic. In the presence of pyridine, the reaction is catalyzed via the formation of a sulfonyl-pyridinium intermediate, which is more electrophilic than the parent chloride, accelerating the reaction while the pyridine also acts as a proton scavenger.

Reaction Scheme Visualization

ReactionMechanism Reactants p-Toluidine + Benzenesulfonyl Chloride Intermediate Tetrahedral Sulfonyl Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition e- Reorganization Product N-(4-methylphenyl) benzenesulfonamide Transition->Product Byproduct HCl (Neutralized) Transition->Byproduct

Figure 1: Mechanistic pathway of sulfonylation. The base (Pyridine or OH-) is critical for the final deprotonation step.

Experimental Setup & Safety

Critical Safety Notice: Benzenesulfonyl chloride is a lachrymator and corrosive. p-Toluidine is toxic and a potential carcinogen. All operations must be performed in a functioning fume hood.

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.Mass/Vol (10 mmol Scale)Role
p-Toluidine 107.161.01.07 gNucleophile
Benzenesulfonyl Chloride 176.621.11.94 g (~1.4 mL)Electrophile
Pyridine (Method A)79.10Solvent10.0 mLSolvent/Base/Catalyst
Dichloromethane (DCM) 84.93Solvent20.0 mLDiluent (Optional)
10% NaOH (Method B)40.002.510.0 mLBase

Protocol A: Anhydrous Pyridine Method (Recommended)

This method is preferred for high-value intermediates due to its clean conversion and ease of purification.

Step-by-Step Procedure
  • Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) containing a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add p-toluidine (1.07 g) to the flask. Add anhydrous pyridine (10 mL) . Stir until completely dissolved.

    • Note: If the substrate is valuable, dilute with 10 mL anhydrous DCM to reduce viscosity and improve mixing.

  • Cooling: Place the flask in an ice-water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
    • Why? Controlling the initial temperature prevents the formation of the bis-sulfonamide byproduct (

      
      ).
      
  • Addition: Add benzenesulfonyl chloride (1.4 mL) dropwise over 15 minutes using a syringe or addition funnel.

    • Observation: The solution may turn slightly yellow or orange; this is normal.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). Product

      
       will be lower than benzenesulfonyl chloride but higher than p-toluidine.
      
  • Quenching: Pour the reaction mixture into a beaker containing 50 mL of ice-cold 1M HCl .

    • Mechanism:[1] The HCl neutralizes the excess pyridine (forming water-soluble pyridinium chloride) and precipitates the sulfonamide product.

  • Isolation:

    • If a solid precipitates: Filter via vacuum filtration. Wash with cold water (

      
       mL).
      
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate in vacuo.
Workflow Visualization

MethodA_Workflow Start Start: Dry RBF + N2 Dissolve Dissolve p-Toluidine in Pyridine Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Dropwise Addition: Benzenesulfonyl Chloride Cool->Add React Stir at RT (2-4 hrs) Add->React Quench Pour into Ice/HCl React->Quench Decision Precipitate? Quench->Decision Filter Vacuum Filtration Decision->Filter Yes (Solid) Extract Extract w/ EtOAc Decision->Extract No (Oil)

Figure 2: Operational workflow for the Pyridine-mediated synthesis.

Protocol B: Schotten-Baumann Conditions (Green Alternative)

Ideal for scale-up where pyridine toxicity or disposal is a concern.

  • Dissolution: In a 100 mL flask, dissolve p-toluidine (1.07 g) in acetone (15 mL) .

  • Base Addition: Add 10% aqueous NaOH (10 mL) or saturated

    
    .
    
  • Reaction: Add benzenesulfonyl chloride (1.4 mL) dropwise with vigorous stirring at room temperature.

    • Note: The reaction is biphasic. Vigorous stirring is critical to increase the interfacial surface area.

  • Completion: Stir for 1 hour. Heat to

    
     for 15 minutes to hydrolyze excess sulfonyl chloride.
    
  • Workup: Evaporate the acetone under reduced pressure. The product usually precipitates from the remaining aqueous layer. Filter and wash with water.

Characterization & Validation

The synthesized compound must be validated against the following criteria.

TechniqueExpected Signal / ResultInterpretation
Appearance White to off-white crystalline solidHigh purity. Yellow indicates oxidation or impurities.
Melting Point 98–102°C (Lit. varies)Sharp range (<2°C) confirms purity.
1H NMR (CDCl3)

2.30 (s, 3H, -CH3)
Methyl group on the toluidine ring.
1H NMR (CDCl3)

7.0–7.8 (m, 9H, Ar-H)
Aromatic protons (5 from benzenesulfonyl, 4 from toluidine).
1H NMR (CDCl3)

~7.0–8.0 (s, 1H, -NH)
Broad singlet,

exchangeable.
IR Spectroscopy 1335

, 1160

Characteristic

stretching (asymmetric/symmetric).

Troubleshooting Guide:

  • Problem: Product is an oil that won't solidify.

    • Cause: Trapped solvent (Pyridine) or impurities.

    • Solution: Recrystallize from Ethanol/Water (9:1) or triturate with cold hexanes.

  • Problem: Low Yield.

    • Cause: Hydrolysis of sulfonyl chloride before reaction (wet solvents).

    • Solution: Ensure glassware is oven-dried and pyridine is anhydrous.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Hinsberg, O. (1890).[2] "Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali". Berichte der deutschen chemischen Gesellschaft. (Foundational Schotten-Baumann chemistry).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2456, Benzenesulfonamide, 4-methyl-N-phenyl-. (Physical property verification).

  • Organic Syntheses. (2010). "Synthesis of Sulfonamides". Org.[3][4] Synth. 87, 231.[5] (General protocols for high-purity sulfonamide synthesis).

Sources

Application Note: Thin-Layer Chromatography (TLC) for Monitoring Sulfonamide Synthesis

[1]

Abstract & Scope

Sulfonamides remain a cornerstone pharmacophore in medicinal chemistry, utilized in antibiotics, diuretics, and carbonic anhydrase inhibitors. However, the synthesis of sulfonamides—typically via the nucleophilic attack of an amine on a sulfonyl chloride—presents specific monitoring challenges. These include the hydrolysis of the sulfonyl chloride starting material and the "tailing" of polar amine species on silica gel.

This guide provides a robust, self-validating TLC protocol designed to distinguish the sulfonamide product from its precursors and byproducts. It moves beyond basic "spot-and-run" techniques to incorporate mobile phase buffering and differential staining logic.

The Chemical Context: What We Are Separating

To monitor the reaction effectively, one must understand the polarity shift occurring on the plate.

The Reaction:

Polarity Profile (Silica Gel Interaction):

  • Sulfonyl Chloride (

    
    ):  Generally non-polar (High 
    
    
    ). Prone to hydrolysis into sulfonic acid (stays at baseline).
  • Amine (

    
    ):  Polar and basic. Interacts strongly with acidic silanol groups on the plate, often leading to "tailing" or low 
    
    
    unless the mobile phase is buffered.
  • Sulfonamide Product (

    
    ):  Intermediate polarity. More polar than the chloride, but typically less polar (and less basic) than the starting amine.
    
Visualization of the Reaction Pathway

The following diagram illustrates the reaction flow and the expected TLC separation logic.

ReactionPolaritySM_ClSulfonyl Chloride(Non-Polar, High Rf)ProductSulfonamide Product(Intermediate Polarity)SM_Cl->Product SynthesisByproductSulfonic Acid(Hydrolysis, Baseline)SM_Cl->Byproduct Hydrolysis (Wet Solvents)SM_AmineStarting Amine(Polar/Basic, Low Rf)SM_Amine->Product Synthesis

Figure 1: Polarity and transformation logic. The goal is to separate the green product node from the red starting material nodes.

Methodology & Mobile Phase Optimization

Stationary Phase
  • Standard: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Why: The

    
     fluorescent indicator is critical because sulfonamides and their aromatic precursors strongly absorb UV light at 254 nm, appearing as dark spots against a bright green background.
    
Mobile Phase Strategy: The "Buffered Triangle"

Sulfonamides and amines are prone to tailing (streaking) due to hydrogen bonding with the silica surface. A standard neutral solvent system is often insufficient.

The Golden Rule: Always add 0.1% to 1.0% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase. This basifies the silica, suppressing the ionization of silanol groups (

Recommended Solvent Systems
Polarity NeedsSolvent System (v/v)AdditiveApplication
Low Polarity Hexane : Ethyl Acetate (3:1 to 1:1)+ 0.5% TEALipophilic sulfonamides.
Medium Polarity DCM : Methanol (95:5)+ 0.5% TEAStandard medicinal chemistry scaffold.
High Polarity DCM : Methanol (9:[1]1)+ 1.0%

Polar/Water-soluble sulfonamides.
Decision Tree for Optimization

Use this workflow to select your initial conditions.

MobilePhaseSelectorStartStart: Define Product PolarityIsLipophilicIs the molecule lipophilic?Start->IsLipophilicHexEtOAcUse Hexane:EtOAc (2:1)+ 0.5% TEAIsLipophilic->HexEtOAcYesDCMeOHUse DCM:MeOH (95:5)+ 0.5% TEAIsLipophilic->DCMeOHNoCheckTailingCheck Spot Shape:Is it streaking?HexEtOAc->CheckTailingDCMeOH->CheckTailingIncreaseBaseIncrease TEA to 1.0%or switch to NH4OHCheckTailing->IncreaseBaseYes (Tailing)GoodProceed to MonitoringCheckTailing->GoodNo (Round Spots)

Figure 2: Mobile phase selection and troubleshooting workflow.

Visualization Protocols

Distinguishing the product from the starting amine is the primary challenge, as their

2Dual-Visualization Strategy
Step 1: UV 254 nm (Non-Destructive)[4]
  • Observation: All aromatic components (Sulfonyl chloride, Amine, Sulfonamide) will appear as dark spots (fluorescence quenching).

  • Action: Circle all visible spots with a pencil.

Step 2: Ninhydrin Stain (Destructive/Discriminatory)

This is the critical validation step.

  • Mechanism: Ninhydrin reacts with primary amines to form "Ruhemann's purple."

  • Differentiation:

    • Starting Material (Primary Amine): Turns distinct Pink/Purple upon heating.

    • Product (Sulfonamide): Generally does NOT stain or stains very faintly/yellowish (unless the molecule contains other free amines).

  • Protocol: Dip the plate in Ninhydrin solution and heat with a heat gun until the background turns slightly pink.

Step-by-Step Experimental Protocol

Reagents Required[2][3][5][6][7][8][9][10][11]
  • Sample: Reaction mixture (dissolved in EtOAc or MeOH).

  • Reference 1: Pure Starting Amine (

    
    ).
    
  • Reference 2: Pure Sulfonyl Chloride (

    
    ) - Optional, as it may hydrolyze.
    
  • Mobile Phase: Hexane:EtOAc (1:1) + 0.5% TEA (Adjust based on Fig 2).

The "Three-Lane" System

Never run a reaction sample in isolation. You must use the "Co-spot" technique to detect co-elution.

  • Prepare the Plate: Mark a baseline 1.5 cm from the bottom with a pencil. Mark three lanes:

    • Lane 1: Reference Amine (

      
      ).
      
    • Lane 2: Co-spot (Reference Amine + Reaction Mixture).

    • Lane 3: Reaction Mixture (

      
      ).
      
  • Spotting: Apply capillaries to the baseline. Ensure spots are small (<2 mm).

  • Elution: Place in a saturated chamber. Run until the solvent front is 1 cm from the top.

  • Analysis:

    • Dry the plate.[3][4]

    • View under UV 254 nm.[3][5] Circle spots.

    • The "Snowman" Check: Look at Lane 2 (Co-spot). If the Reference Amine and the Product appear as a single spot, your separation is poor. You want to see a "figure-8" or two distinct spots (a "snowman").

    • Stain: Dip in Ninhydrin and heat.

      • Lane 1 (

        
        ): Purple spot.
        
      • Lane 3 (

        
        ): If the reaction is complete, the spot corresponding to the amine 
        
        
        should be absent or very faint. The product spot should remain colorless/yellow.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Streaking / Tailing Acidic silanols interacting with basic amine/sulfonamide.Add 0.5% Triethylamine (TEA) or

to the mobile phase.
Co-elution (One spot in Lane 2)Product and SM have identical polarity.Change solvent selectivity.[1][3][4][6][7] If using Hex/EtOAc, switch to DCM/MeOH or Toluene/Acetone.
New Spot at Baseline Hydrolysis of Sulfonyl Chloride.This is sulfonic acid. It is normal if excess chloride was used. Ensure the Amine is consumed.
Product stays at Baseline Product is too polar (e.g., salt formation).Switch to a more polar system: DCM:MeOH:NH4OH (90:10:1) or n-Butanol:AcOH:Water (4:1:1).
"Ghost" Spots Decomposition on silica.Use a 2D-TLC method: Run one way, rotate 90°, run again.[2] Off-diagonal spots indicate decomposition.[2]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Merck KGaA. "TLC Visualization Reagents and Methods." Sigma-Aldrich Resource Center.

  • Dolan, J. W. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LCGC North America, 2023 . (Authoritative source on silanol interactions and amine tailing).

  • Reich, H. J. "Thin Layer Chromatography (TLC) Visualization Stains." University of Wisconsin-Madison Chemistry Department. (Detailed recipes for Ninhydrin and p-Anisaldehyde).

Troubleshooting & Optimization

Improving the yield of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-2 Technical Support resource for researchers synthesizing 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as


-tosyl-

-toluidine).[1]

Ticket Subject: Improving Yield & Purity of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS: 599-86-0) Assigned Specialist: Senior Application Scientist Status: Open[1]

Module 1: The Reaction Landscape

Before optimizing, we must understand the competition between the desired nucleophilic attack and the parasitic hydrolysis.[1]

Mechanistic Pathway & Failure Points

The synthesis involves the nucleophilic attack of


-toluidine on 

-toluenesulfonyl chloride (TsCl).[1] The primary yield-killer is moisture , which hydrolyzes TsCl to

-toluenesulfonic acid (TsOH), a non-reactive dead end.[1]

ReactionPathway cluster_conditions Critical Control Points Reactants p-Toluidine + TsCl Intermed Tetrahedral Intermediate Reactants->Intermed Nucleophilic Attack (Fast) Hydrolysis TsOH (Acid) (Dead End) Reactants->Hydrolysis H2O Attack (Competes if wet/hot) Product Target Sulfonamide (Solid Precipitate) Intermed->Product Elimination of HCl (Requires Base)

Figure 1: Reaction pathway showing the competition between product formation and hydrolysis.

Module 2: Optimized Protocols

To improve yield, choose the protocol that matches your available equipment and scale. Protocol A is recommended for higher yields and easier purification (Green Chemistry).

Protocol A: The "Green" Aqueous Method (Recommended)

Why this works: Water acts as the solvent, but the reaction is faster than hydrolysis if pH is controlled.[1] The product precipitates out, driving equilibrium forward.

Reagents:

  • 
    -Toluidine (1.0 equiv)[1][2]
    
  • 
    -Toluenesulfonyl chloride (TsCl) (1.1 equiv)[1]
    
  • Solvent: Water[3][4]

  • Base:

    
     (Sodium Carbonate)[1]
    

Step-by-Step:

  • Dissolution: Dissolve

    
    -toluidine (e.g., 5 mmol) in water (10 mL).
    
  • pH Adjustment: Add

    
     until pH reaches 8.0 .
    
  • Addition: Add TsCl (1.1 equiv) slowly at room temperature .

    • Critical: Do not heat yet. Heating accelerates hydrolysis of TsCl.

  • Reaction: Stir vigorously. Maintain pH 8–9 by adding small portions of aqueous

    
     as the reaction generates HCl.
    
  • Completion: Reaction is typically complete when the solution becomes clear (if reagents dissolve) or a heavy precipitate forms.

  • Workup: Acidify to pH 2–3 with 3M HCl. The sulfonamide will precipitate fully.[1] Filter and wash with cold water.[5]

Protocol B: The Classical Anhydrous Method

Why this works: Eliminates hydrolysis risk but requires dry solvents and extra purification steps.

Reagents:

  • 
    -Toluidine (1.0 equiv)[1][2]
    
  • TsCl (1.1 equiv)[1]

  • Solvent: Dry Dichloromethane (DCM) or THF

  • Base: Pyridine (1.5 equiv) or Triethylamine (TEA)[1]

Step-by-Step:

  • Setup: Flame-dry glassware under

    
     atmosphere.
    
  • Dissolution: Dissolve

    
    -toluidine and Base in dry DCM at 0°C  (Ice bath).
    
  • Addition: Add TsCl portion-wise over 15 minutes.

    • Reasoning: The reaction is exothermic.[1][5] Heat degrades the product and increases side reactions.[1]

  • Warming: Allow to warm to Room Temp (RT) and stir for 4–12 hours.

  • Quench: Add water to dissolve salts.

  • Extraction: Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), then Brine. Dry over

    
    .
    

Module 3: Troubleshooting Center (FAQs)

Issue 1: "My yield is consistently below 60%."

Diagnosis: This is almost always due to TsCl Hydrolysis .

  • Cause: TsCl is hygroscopic. If your bottle is old, it may be partially converted to TsOH (toluene sulfonic acid).

  • Fix:

    • Purify TsCl: Dissolve your TsCl in minimum chloroform, dilute with 5 volumes of petroleum ether, and filter the impurities.

    • Stoichiometry: Increase TsCl equivalents to 1.2–1.3 to account for "sacrificial" hydrolysis.

    • Temperature: Ensure the addition step is done at 0°C .

Issue 2: "The product is an oil or sticky gum, not a solid."

Diagnosis: Impurities are depressing the melting point.

  • Cause: Presence of unreacted

    
    -toluidine or bis-sulfonylation (rare with toluidine but possible).[1]
    
  • Fix:

    • Acid Wash: If using Protocol B, wash the organic layer thoroughly with 10% HCl . This protonates unreacted toluidine, moving it to the aqueous layer.

    • Induce Crystallization: Dissolve the oil in a minimum amount of hot Ethanol, add water until turbid, and let it stand in the fridge overnight.

Issue 3: "The product has a purple/dark color."

Diagnosis: Oxidation of the aniline (


-toluidine).[1]
  • Cause: Anilines oxidize easily in air, especially in solution.

  • Fix:

    • Recrystallize: Use Ethanol with a pinch of activated charcoal. Filter hot to remove the colored impurities.[1]

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

Module 4: Purification & Analysis[1][6][7][8]

Recrystallization Guide

If your crude solid is off-white or grey, use these solvent systems:

Solvent SystemSuitabilityNotes
Ethanol (95%) Excellent Dissolve hot, cool slowly.[1] Best for general cleaning.
Ethanol / Water Good Dissolve in hot EtOH, add hot water until cloudy.
Toluene ModerateGood for removing polar impurities, but yield may be lower.
Analytical Check (NMR)

Verify your product structure using Proton NMR (


).
  • Methyl Groups: Look for two distinct singlets around

    
     2.3–2.4 ppm (one for the tosyl-Me, one for the toluidine-Me).
    
  • NH Proton: A broad singlet around

    
     6.5–7.5 ppm (disappears with 
    
    
    
    shake).
  • Aromatic Region: Two sets of AA'BB' patterns (8 protons total) in the

    
     7.0–7.8 ppm range.
    
Troubleshooting Logic Flow

Use this decision tree to resolve synthesis failures.

Troubleshooting Start Start Troubleshooting YieldCheck Is Yield < 60%? Start->YieldCheck PurityCheck Is Product Oily/Colored? YieldCheck->PurityCheck No TsClCheck Check TsCl Quality (Is it old/wet?) YieldCheck->TsClCheck Yes Recryst Recrystallize (EtOH + Charcoal) PurityCheck->Recryst Colored AcidWash Perform HCl Wash (Remove unreacted amine) PurityCheck->AcidWash Oily BaseCheck Check pH/Base (Was pH maintained?) TsClCheck->BaseCheck TsCl is Fresh

Figure 2: Decision tree for troubleshooting common yield and purity issues.

References

  • Deng, X., & Mani, N. S. (2006).[3] A facile, environmentally benign sulfonamide synthesis in water.[1][3][6] Green Chemistry, 8(9), 835-838.[1]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[1][7][8][9][10] Acta Crystallographica Section E.

  • Organic Chemistry Portal. Sulfonamide Synthesis: Recent Literature.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Support Center: Diaryl Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Tier: Level 3 Advanced Support
Ticket Scope: Side Reaction Mitigation & Process Optimization

Introduction: The "Simple" Reaction That Isn't

Welcome to the Diaryl Sulfonamide Support Hub. You are likely here because the "standard" Schotten-Baumann conditions (Sulfonyl chloride + Aniline + Base) failed. While theoretically straightforward, this reaction is a kinetic race between nucleophilic attack, hydrolysis, and over-reaction.

In drug discovery, the sulfonamide moiety is a critical pharmacophore (e.g., Celecoxib, Sulfamethoxazole), often serving as a bioisostere for carboxylic acids. However, its synthesis is plagued by three primary failure modes: Bis-sulfonylation , Hydrolysis , and Electronic Mismatch .

This guide treats these chemical behaviors as "bugs" in the system and provides the "patches" required to fix them.

Module 1: The "Double-Dip" Error (Bis-sulfonylation)

Symptom: LCMS shows a major peak corresponding to


.
Root Cause:  The 

of a primary sulfonamide (approx. 10) renders it acidic enough to be deprotonated by the base present in the reaction, creating a sulfonamidate anion. This anion is often more nucleophilic than the starting aniline, attacking a second equivalent of sulfonyl chloride.
The Mechanism

The reaction does not stop at the mono-sulfonamide because the product is reactive:

  • Step 1:

    
     (Desired)
    
  • Step 2:

    
    
    
  • Step 3:

    
     (Bis-impurity)
    
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry 1.0 : 0.9 (Amine : Chloride)Starving the reaction of electrophile prevents the secondary attack. Never use excess sulfonyl chloride if bis-formation is observed.
Base Selection Pyridine or NaHCO₃ Switch from strong bases (

,

of conjugate acid ~10.7) to weaker bases (Pyridine,

~5.2). Pyridine acts as a nucleophilic catalyst but is less likely to deprotonate the product.
The "Rescue" Base-Mediated Hydrolysis The S-N bond in the bis-sulfonamide is more labile than the mono-sulfonamide.
"Rescue" Protocol: Selective Hydrolysis of Bis-Sulfonamide

If you have already formed the bis-product, do not discard the batch.

  • Dissolve the crude mixture (containing mono- and bis-products) in THF/MeOH (1:1).

  • Add 2.0 equivalents of aqueous NaOH (1M).

  • Stir at room temperature for 30–60 minutes. Monitor by TLC/LCMS.

  • Mechanism: The hydroxide attacks the more electrophilic sulfur of the bis-imide, cleaving one sulfonyl group back to the sulfonic acid and releasing the desired mono-sulfonamide [1].

Module 2: The Vanishing Reagent (Hydrolysis)

Symptom: The sulfonyl chloride is consumed, but the aniline remains unreacted. A new peak matches the sulfonic acid (


).
Root Cause:  Water competes with the amine as a nucleophile. Sulfonyl chlorides are highly moisture-sensitive, and their hydrolysis rate accelerates in the presence of base (general base catalysis).
Visualizing the Competitive Landscape

ReactionPathways Start Start: Sulfonyl Chloride (R-SO2Cl) Mono Product: Sulfonamide (R-SO2-NH-R') Start->Mono Main Reaction (Fastest if dry) Acid Dead End: Sulfonic Acid (R-SO3H) Start->Acid Hydrolysis (Fast if wet/basic) Amine Reagent: Amine (R'-NH2) Water Contaminant: Water (H2O) Bis Impurity: Bis-Sulfonamide (R-SO2)2-N-R' Mono->Bis Over-reaction (Excess R-SO2Cl)

Figure 1: The kinetic competition between amidation (green), hydrolysis (red), and bis-sulfonylation (yellow).

Corrective Actions
  • Solvent Dryness: Use anhydrous DCM or THF. Do not rely on "bottle" solvents if the bottle has been open for >1 week.

  • Order of Addition (Critical):

    • Wrong: Dissolve Sulfonyl Chloride

      
       Add Base 
      
      
      
      Add Amine. (The base promotes hydrolysis before the amine arrives).
    • Right: Dissolve Amine + Base

      
       Cool to 0°C 
      
      
      
      Add Sulfonyl Chloride dropwise.
  • Alternative Reagents: If the sulfonyl chloride is too unstable, convert it to a Sulfonyl Fluoride (SuFEx chemistry). Sulfonyl fluorides are stable to water but react with amines in the presence of calcium or silicon activators [2].

Module 3: The Unreactive Partner (Electronic Mismatch)

Symptom: No reaction occurs.[1] The sulfonyl chloride eventually hydrolyzes, and the amine is recovered unchanged. Root Cause: Electron-deficient anilines (e.g., nitro-anilines, pyridyl amines) are poor nucleophiles. The standard mechanism (


-like attack at sulfur) is too slow.
Advanced Workflows
Option A: Nucleophilic Catalysis

Add 10 mol% DMAP (4-Dimethylaminopyridine).

  • Mechanism: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the chloride, facilitating attack by the weak aniline nucleophile.

Option B: The Buchwald-Hartwig Bypass

If the sulfonyl chloride route fails completely, invert the disconnection. Couple an Aryl Halide with a Sulfonamide (or Sulfinamide) using Palladium catalysis.[2][3]

Protocol (Pd-Catalyzed Sulfonamidation):

  • Substrates: Aryl Bromide + Primary Sulfonamide.

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%).
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Dioxane or Toluene,

    
    .
    
  • Why it works: This bypasses the nucleophilicity requirement of the amine entirely, relying instead on the oxidative addition of Pd into the aryl halide bond [3, 4].

Module 4: Safety & Regulatory (Genotoxic Impurities)

Issue: Regulatory agencies (FDA/EMA) flag sulfonamide synthesis routes for potential Genotoxic Impurities (GIs).

The Hidden Hazard: Sulfonate Esters

If you use alcohols (MeOH, EtOH) during the reaction or workup (e.g., quenching excess chloride), you may form Alkyl Sulfonates (e.g., Methyl Toluenesulfonate).

  • Risk: These are potent alkylating agents (DNA mutagens).

  • Control Strategy:

    • Avoid Alcohols: Use aqueous ammonia or amine to quench excess sulfonyl chloride, not methanol.

    • Purge: If alcohols must be used, ensure the subsequent step involves hydrolysis or conditions that destroy sulfonate esters.

    • Testing: Develop a specific GC-MS or LC-MS method to quantify sulfonate esters at ppm levels [5].

Decision Matrix: Troubleshooting Guide

Troubleshooting Start Issue Detected CheckLCMS Analyze LCMS Data Start->CheckLCMS Branch1 Product Mass + ArSO2? CheckLCMS->Branch1 Branch2 Start Material (Amine) Left? Branch1->Branch2 No BisSol Bis-Sulfonylation: 1. Reduce R-SO2Cl eq. 2. Use weaker base (Pyridine) 3. Hydrolyze with NaOH Branch1->BisSol Yes HydrolysisSol Hydrolysis: 1. Dry Solvents 2. Add Amine+Base FIRST 3. Cool to 0°C Branch2->HydrolysisSol No (Chloride gone) ReactivitySol Low Reactivity: 1. Add DMAP cat. 2. Switch to Pd-Catalysis (Buchwald-Hartwig) Branch2->ReactivitySol Yes (Amine intact)

Figure 2: Step-by-step decision tree for diagnosing sulfonamide synthesis failures.

References

  • Primary Sulfonamide Synthesis & Bis-sulfonylation

    • Source: Vertex AI Search / ACS Public
    • Context: Discusses the classical synthesis drawbacks, including moisture sensitivity and bis-sulfonylation, and alternative ammonia surrog
    • Link:4

  • SuFEx Chemistry (Sulfonyl Fluorides)

    • Source: Organic Chemistry Portal.
    • Context: Describes the stability of sulfonyl fluorides and their calcium-catalyzed reaction with amines, avoiding hydrolysis issues.
    • Link:5

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

    • Source: Princeton University / Macmillan Group.
    • Context: Detailed mechanism and scope for coupling sulfonamides with aryl halides, bypassing sulfonyl chlorides.
    • Link:6[6]

  • Pd-Catalyzed Sulfinamide Coupling

    • Source: Organic Chemistry Portal.
    • Context: Optimized conditions (Pd2(dba)3, tBuXPhos) for coupling sulfinamides, preserving chirality.
    • Link:7[8]

  • Genotoxic Impurities (Sulfonates)

    • Source: SciSpace / ResearchG
    • Context: Comprehensive review of sulfonate esters (EMS, MMS)
    • Link:1[1]

Sources

Technical Support Hub: Purification of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

[1]

Ticket ID: #PUR-599-86-0 Subject: Troubleshooting Purity & Yield Issues in


Status:Support Level:

Compound Identity & Chemical Profile

Before troubleshooting, verify your target against these reference standards. Mismatches here indicate a fundamental synthesis failure rather than a purification issue.

ParameterSpecification (Reference Standard)Notes
IUPAC Name 4-Methyl-

-(4-methylphenyl)benzenesulfonamide
Also:

-(

-Tolyl)-

-toluenesulfonamide
CAS Number 599-86-0 Do not confuse with 70-55-3 (Primary amide)
Molecular Formula

MW: 261.34 g/mol
Melting Point 116 – 117 °C Sharp melt indicates >98% purity.[1][2]
pKa (Sulfonamide NH) ~9.1 (Predicted)Critical: Deprotonates at pH > 10.
Solubility Soluble: EtOH, EtOAc, DCM, Acetone.Insoluble: Water, Hexanes.

Diagnostic Troubleshooting (FAQs)

Q1: Why is my crude product pink or reddish-brown?

Diagnosis: Oxidation of unreacted

3Mechanism:

33Solution:
  • Immediate: Recrystallize with Activated Carbon (Charcoal) .[3]

  • Prevention: Ensure the reaction stoichiometry uses a slight excess of Sulfonyl Chloride (1.1 equiv) rather than the amine, or perform a rigorous acid wash (see Protocol A) to remove the amine before crystallization.[3]

Q2: My yield is significantly lower than literature (e.g., <50%). Where did it go?

Diagnosis: Product loss into the aqueous layer due to pH mismanagement.[3] Mechanism: The sulfonamide proton (

3NaOH


3Solution:
  • Recovery: Acidify your aqueous waste stream to pH 2-3 with HCl.[3] If a precipitate forms, that is your missing product.[3]

  • Correction: Use 1M HCl for the amine wash and Saturated

    
      (pH ~8.5) for the acid wash.[3] Never exceed pH 9.[3]
    
Q3: The product "oils out" during recrystallization instead of forming crystals.

Diagnosis: Solvent polarity mismatch or cooling too rapidly.[3] Mechanism: The compound is too soluble in the hot solvent and phase-separates as a liquid droplet before the crystal lattice can form (Oiling Out).[3] Solution:

  • Solvent Adjustment: You are likely using too much water in an EtOH/Water mix.[3] Re-dissolve in pure hot Ethanol, then add warm water dropwise only until permanent turbidity is just barely observed.

  • Seeding: Add a single crystal of pure product (seed crystal) at the cloud point to provide a nucleation site.[3]

Validated Purification Protocols

Protocol A: The "Self-Validating" Workup (Removal of Impurities)

Use this immediately after the reaction is quenched to remove unreacted starting materials.

The Logic:

  • Acid Wash (pH < 1): Protonates unreacted

    
    -toluidine (
    
    
    ), making it water-soluble.[3] The Sulfonamide remains neutral and organic-soluble.[3]
  • Bicarbonate Wash (pH ~8.5): Hydrolyzes unreacted Toluenesulfonyl Chloride to Toluenesulfonic Acid (

    
    ), which becomes the water-soluble sulfonate salt (
    
    
    ).[3] The Sulfonamide remains protonated (neutral).[3][4]

WorkupStartCrude Reaction Mixture(DCM or EtOAc Solution)AcidWashWash 1: Add 1M HCl(Agitate & Separate)Start->AcidWashAqLayer1Aqueous Layer 1Contains: p-Toluidine HCl saltAcidWash->AqLayer1DiscardOrgLayer1Organic LayerContains: Product + TsClAcidWash->OrgLayer1BaseWashWash 2: Add Sat. NaHCO3(Agitate & Separate)OrgLayer1->BaseWashAqLayer2Aqueous Layer 2Contains: Na+ TosylateBaseWash->AqLayer2DiscardOrgLayer2Organic LayerContains: Purified ProductBaseWash->OrgLayer2FinalDry (MgSO4) & EvaporateYield: Off-white SolidOrgLayer2->Final

Figure 1: Differential Extraction Logic Flow. Note that stronger bases than Bicarbonate risk product loss.

Protocol B: High-Purity Recrystallization

Use this if MP is < 115°C or color is present.

Solvent System: Ethanol / Water (9:1 to 7:3 ratio).[3]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute Ethanol (approx. 5-7 mL per gram of solid).[3] Heat to boiling on a steam bath/hot plate.

    • Note: If solid does not dissolve completely, add more Ethanol in small portions.[3]

  • Decolorization (Optional): If the solution is pink/brown, remove from heat, add Activated Carbon (1-2% w/w), stir for 2 mins, and filter hot through Celite.

  • Nucleation Setup: Return filtrate to boil. Add hot water dropwise via pipette.

    • Stop point: The moment the solution turns slightly cloudy (persistent turbidity).[3]

    • Correction: Add 1-2 drops of Ethanol to clear the solution back to transparent.[3]

  • Crystallization: Remove from heat. Cover with foil (exclude dust).[3]

    • Allow to cool to Room Temp undisturbed (2-3 hours).

    • Cool on ice bath (0°C) for 30 mins to maximize yield.

  • Isolation: Filter via Buchner funnel. Wash cake with cold 50% EtOH/Water.[3] Dry in vacuum oven at 50°C.

Analytical Data Summary

ImpurityOriginRemoval MethodDetection (TLC)

-Toluidine
Unreacted Reagent1M HCl WashLow

, stains with Ninhydrin
TsCl Unreacted ReagentHydrolysis +

High

, UV active
TsOH Hydrolysis ProductWater/Bicarb WashBaseline spot
Bis-sulfonamide Side ReactionRecrystallizationVery High

(Non-polar)

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[3] PubChem Compound Summary for CAS 599-86-0.[3] Retrieved from .[3]

  • Synthesis & Purification Context

    • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (Standard reference for sulfonamide synthesis via Schotten-Baumann conditions).

    • Sigma-Aldrich.[3][5][6][7][8] Product Specification: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS 599-86-0).[3][2] Retrieved from .[3]

  • pKa & Acidity Data

    • Popelier, P. L. A., et al.[3] (2019).[3][6][9] Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science, 10, 6368-6381.[3][9] (Establishes pKa range for N-aryl sulfonamides ~9-10). Retrieved from .[3]

Optimizing reaction conditions for sulfonamide formation (pH, temperature)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for sulfonamide formation (pH, temperature) Role: Senior Application Scientist Status: Online | Ticket ID: SULF-OPT-2024

Welcome to the Optimization Hub

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your sulfonamide synthesis—nominally a simple "Click" reaction—is suffering from low yields, hydrolysis, or bis-sulfonylation impurities.

Sulfonamide formation is governed by a strict kinetic competition between aminolysis (desired) and hydrolysis (undesired). The guide below does not just list recipes; it breaks down the mechanistic levers you must pull to favor the amine attack.

Part 1: The pH Paradox (Aqueous Conditions)

The most common failure mode in Schotten-Baumann conditions (biphasic water/organic) is improper pH control. You are managing a "Goldilocks" zone.

The Mechanism[1][2]
  • Low pH (< 8): The amine is protonated (

    
    ). It loses nucleophilicity and cannot attack the sulfonyl chloride. Result:  No reaction; starting material recovery.
    
  • High pH (> 11): The concentration of hydroxide ions (

    
    ) is high. Hydroxide is a smaller, harder nucleophile than your amine and will rapidly hydrolyze the sulfonyl chloride to sulfonic acid. Result:  Loss of electrophile; low yield.
    
  • Optimal pH (9–10): The amine is neutral (nucleophilic), but hydroxide concentration is low enough that aminolysis kinetics outcompete hydrolysis.

Visualization: The Kinetic Competition

The following diagram maps the fate of your starting materials based on pH conditions.

Sulfonamide_Pathways Start_Amine Amine (R-NH2) Protonated Protonated Amine (R-NH3+) NON-REACTIVE Start_Amine->Protonated pH < pKa (Acidic) Intermediate Tetrahedral Intermediate Start_Amine->Intermediate pH > pKa (Basic) Start_SuCl Sulfonyl Chloride (R-SO2Cl) Start_SuCl->Intermediate + Amine Hydrolysis Sulfonic Acid (Waste) Start_SuCl->Hydrolysis High pH (>11) OH- Attack Product Sulfonamide (Product) Intermediate->Product - HCl

Figure 1: Kinetic pathways in Schotten-Baumann sulfonylation. Note the critical divergence point at the Amine node dependent on pH.

Part 2: Thermal Dynamics & Exotherm Management

Sulfonyl chlorides are highly electrophilic. Their reaction with amines is exothermic .

  • The Risk: If the temperature spikes, the rate of hydrolysis (which has a higher activation energy than aminolysis) increases disproportionately. Furthermore, high temperatures promote bis-sulfonylation (where a primary sulfonamide reacts with a second equivalent of sulfonyl chloride).

  • The Solution:

    • Start Cold:

      
       is standard.
      
    • Addition Rate: The sulfonyl chloride must be added dropwise. If you add it all at once, the local concentration and temperature spike will favor side reactions.

Part 3: Troubleshooting Guide (FAQs)

Q1: "My sulfonyl chloride disappeared, but I isolated mostly starting amine. What happened?"

Diagnosis: Hydrolysis.[1][2] Root Cause: Your pH likely drifted too high (favoring


 attack) or you used a wet organic solvent in a non-aqueous protocol.
Fix: 
  • Biphasic: Use a carbonate buffer (e.g.,

    
    ) rather than strong NaOH to cap the pH at ~10.
    
  • Anhydrous: Ensure your DCM or THF is dry. Water competes effectively with sterically hindered amines.

Q2: "I am seeing a 'M+Starting Material' impurity by LCMS (Bis-sulfonylation)."

Diagnosis: Over-reaction. Root Cause: This occurs with primary amines (


). The product (

) is still acidic enough to be deprotonated and attack a second sulfonyl chloride molecule. Fix:
  • Stoichiometry: Strictly limit sulfonyl chloride to 1.0–1.1 equivalents.

  • Reverse Addition: Add the sulfonyl chloride to the amine, keeping the amine in excess until the very end.

Q3: "The reaction is sluggish. I have a bulky amine."

Diagnosis: Steric hindrance / Low Nucleophilicity. Fix:

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is a superior electrophile to the chloride itself [1].

  • Temperature: Only after verifying no reaction at

    
     for 1 hour, allow the reaction to warm to Room Temperature (RT).
    

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Aqueous Biphasic (Schotten-Baumann)

Best for: Unhindered amines, scale-up, and green chemistry requirements.

StepActionTechnical Note
1 Prepare Aqueous Phase Dissolve Amine (1.0 eq) in 1M

(2.5 eq).
2 Prepare Organic Phase Dissolve Sulfonyl Chloride (1.1 eq) in THF or Dioxane.
3 Cool Cool the aqueous amine solution to

.
4 Addition Add the organic phase dropwise over 20 mins.
5 Monitor Stir vigorously. Check pH; if it drops below 8, add small amounts of base.
6 Workup Acidify to pH 2 with 1N HCl to precipitate the product (if solid) or extract.
Protocol B: Anhydrous (Organic Base)

Best for: Acid-sensitive substrates, hydrolytically unstable sulfonyl chlorides.

StepActionTechnical Note
1 Solvate Dissolve Amine (1.0 eq) in anhydrous DCM (

concentration).
2 Base Add Pyridine (3.0 eq) or

(1.5 eq).
3 Cool Cool to

under Nitrogen/Argon.
4 Addition Add Sulfonyl Chloride (1.1 eq) dropwise (neat or in DCM).
5 Catalyst (Optional) If amine is unreactive, add DMAP (0.1 eq).
6 Quench Once complete by TLC/LCMS, quench with water to destroy excess chloride.

Part 5: Decision Logic Workflow

Use this logic gate to select your experimental conditions.

Optimization_Workflow Start Start: Sulfonamide Synthesis Solubility Is Amine Water Soluble? Start->Solubility MethodA Method A: Schotten-Baumann (Aq. Na2CO3 / THF) Solubility->MethodA Yes MethodB Method B: Anhydrous (DCM / Pyridine) Solubility->MethodB No Check_Reactivity Is Reaction Complete after 1hr @ 0°C? MethodA->Check_Reactivity MethodB->Check_Reactivity Success Isolate Product Check_Reactivity->Success Yes Troubleshoot Add Catalyst (DMAP) or Warm to RT Check_Reactivity->Troubleshoot No Troubleshoot->Success Retest

Figure 2: Decision tree for selecting solvent systems and troubleshooting reactivity.

References

  • DMAP Catalysis Mechanism: Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Schotten-Baumann Kinetics & Optimization: Title: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.[3][4][5] Source: Organic Process Research & Development (via ACS Publications). URL:[Link]

  • General Sulfonamide Synthesis Review: Title: Recent advances in synthesis of sulfonamides: A review. Source: Chemistry & Biology Interface.[6] URL:[Link]

Sources

Catalyst selection for efficient N-arylation of sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed to provide immediate, high-level troubleshooting and experimental design assistance for the N-arylation of sulfonamides.

Status: Operational | Tier: Advanced Application Support Topic: Catalyst Selection, Protocol Optimization, and Troubleshooting

Executive Summary: The "Why" Behind the Chemistry

N-arylation of sulfonamides is chemically distinct from standard amine arylation due to the reduced nucleophilicity of the sulfonamide nitrogen (


 ~10) and the high stability of the metal-sulfonamido intermediate. Success depends on destabilizing this resting state to force reductive elimination.
  • Palladium (Buchwald-Hartwig): The gold standard for broad scope and aryl chlorides. Requires bulky, electron-rich ligands (e.g., tBuBrettPhos) to accelerate reductive elimination.

  • Copper (Ullmann-Goldberg): Ideal for aryl iodides and cost-sensitive scale-up. Generally requires higher temperatures (>100 °C) and bidentate ligands to prevent catalyst aggregation.

  • Nickel: The emerging solution for challenging aryl chlorides and milder conditions, often utilizing DalPhos-type ligands.

Decision Matrix: Catalyst System Selection

Use this logic flow to select the starting point for your optimization.

CatalystSelection Start Start: Select Electrophile ArI Aryl Iodide Start->ArI ArBr Aryl Bromide Start->ArBr ArCl Aryl Chloride Start->ArCl CuSystem SYSTEM A: Copper/Diamine (CuI + DMEDA/Oxalamide) Low Cost, High Temp ArI->CuSystem Primary Choice ArBr->CuSystem Simple Substrate PdSystem SYSTEM B: Pd/Dialkylbiaryl (Pd G4 + tBuBrettPhos) High Cost, Broad Scope ArBr->PdSystem Complex Substrate ArCl->PdSystem Standard NiSystem SYSTEM C: Ni/DalPhos ((PAd2-DalPhos)Ni(o-tol)Cl) Difficult Chlorides ArCl->NiSystem Sterically Hindered

Figure 1: Strategic decision tree for selecting the optimal catalytic manifold based on electrophile availability and substrate complexity.

Technical Troubleshooting & FAQs

Category A: Palladium Catalysis (Buchwald-Hartwig)

Primary System: [Pd(allyl)Cl]₂ or Pd-G4 Precatalyst + tBuBrettPhos

Q1: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: Catalyst poisoning or inhibitory resting state.

  • Root Cause: Sulfonamides can form stable, bridging complexes with Palladium that halt the cycle. Alternatively, trace thiols or oxidation of the ligand (phosphine oxide formation) may be the culprit.

  • Solution:

    • Switch Ligand: Move to tBuBrettPhos .[1] The extreme bulk of the tert-butyl groups prevents the formation of stable dimeric Pd-sulfonamido resting states, forcing the cycle forward.

    • Pre-activation: If using a Pd(II) source + free ligand, ensure the complex is formed at 60-80 °C for 5 mins before adding the substrate. Ideally, use a G3 or G4 precatalyst to ensure a 1:1 Pd:L ratio and immediate activation.

    • Water Control: While "robust," these cycles are sensitive to water which can protonate the base. Add 3Å molecular sieves.

Q2: I am seeing significant hydrodehalogenation (reduction of Ar-Cl to Ar-H).

  • Diagnosis:

    
    -Hydride elimination or solvent participation.
    
  • Root Cause: This often happens in alcoholic solvents or if the reaction is overheated with a weak base.

  • Solution:

    • Solvent Swap: Switch from isopropanol or dioxane to Toluene or t-Amyl Alcohol .

    • Base: Ensure you are using an anhydrous inorganic base like K₃PO₄ or Cs₂CO₃ . Avoid alkoxide bases if reduction is a primary side reaction.

Category B: Copper Catalysis (Ullmann-Goldberg)

Primary System: CuI + DMEDA (or amino acid ligands) + K₂CO₃

Q3: The reaction mixture turned black and precipitated immediately. Yield is <5%.

  • Diagnosis: Catalyst disproportionation (Cu(I)

    
     Cu(0) + Cu(II)).
    
  • Root Cause: "Ligand stripping." The sulfonamide or product is out-competing the ligand for the Copper center, leading to unstable species that aggregate into inactive Copper black.

  • Solution:

    • Ligand Load: Increase the ligand:metal ratio from 1:1 to 2:1 .

    • Ligand Choice: Switch to a tighter-binding ligand like DMEDA (N,N'-dimethylethylenediamine) or 4-hydroxypicolinamide .

    • Inert Atmosphere: Copper(I) is easily oxidized to inactive Cu(II) by air. Ensure rigorous degassing (sparging with Argon for 15 mins).

Category C: Nickel Catalysis

Primary System: (PAd2-DalPhos)Ni(o-tol)Cl[2]

Q4: I need to couple a sterically hindered aryl chloride. Pd failed.

  • Recommendation: Nickel catalysis is less sensitive to steric bulk at the electrophile than Palladium.

  • Protocol: Use (PAd2-DalPhos)Ni(o-tol)Cl . The DalPhos ligand family is specifically engineered to facilitate the difficult C-N bond formation with sulfonamides via a distinct mechanism involving Ni-nitrene-like species.

Standardized Experimental Protocols

These protocols are designed as "self-validating" systems. If the color changes described do not occur, abort and check reagent purity.

Protocol A: High-Fidelity Pd-Catalyzed Cross-Coupling

Best for: Late-stage drug intermediates, Aryl Chlorides/Bromides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Sulfonamide (1.2 equiv)

  • Catalyst: [tBuBrettPhos Pd G4] (2-5 mol%) (CAS: 1621274-19-8)

  • Base: K₃PO₄ (finely ground, dried) (1.5 equiv)

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Charge: Add aryl halide, sulfonamide, base, and Pd precatalyst to a vial equipped with a stir bar.

  • Purge: Seal vial and cycle vacuum/Argon (3x).

  • Solvent: Add anhydrous solvent via syringe.

  • Reaction: Heat to 110 °C for 12-16 hours.

    • Checkpoint: The reaction should turn from pale yellow/orange to a dark tea color. If it turns black immediately, oxygen ingress occurred.

  • Workup: Dilute with EtOAc, filter through a celite/silica pad, concentrate, and purify.

Protocol B: Robust Cu-Catalyzed Cross-Coupling

Best for: Aryl Iodides, cost-sensitive scale-up.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Sulfonamide (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: DMEDA (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene or DMSO (0.5 M)

Workflow:

  • Charge: Add CuI, K₂CO₃, aryl iodide, and sulfonamide to the vessel.

  • Purge: Evacuate and backfill with Argon.

  • Liquids: Add solvent and then add DMEDA via syringe.

    • Checkpoint: The solution should take on a blue/green tint (in Toluene) or remain clear/yellow (in DMSO).

  • Reaction: Heat to 110 °C (Toluene) or 90 °C (DMSO) for 24h.

Comparative Data: Ligand Performance

Ligand ClassRepresentative LigandBest ForKey Limitation
Dialkylbiaryl Phosphine tBuBrettPhos Aryl Chlorides, 1° SulfonamidesHigh cost; sensitive to steric bulk on ortho positions of Ar-Cl.
Dialkylbiaryl Phosphine BrettPhos Primary Amines (Not optimal for Sulfonamides)Often fails for sulfonamides due to insufficient destabilization of the resting state.
Bidentate Diamine DMEDA Aryl Iodides (Cu-cat)Requires high temperature; narrow scope for Ar-Cl.
DalPhos PAd2-DalPhos Aryl Chlorides (Ni-cat)Air-sensitive precatalyst preparation; specific to Ni.[2][3]

Mechanistic Visualization (Troubleshooting Guide)

This diagram highlights where the cycle typically breaks, aiding in rapid diagnosis.

CatalyticCycle cluster_stall Common Failure Point LPd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) LPd->OxAdd Ar-X Coord Amine Coordination (Resting State) OxAdd->Coord H2N-SO2R Deprot Deprotonation Coord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Critical Step RedElim->LPd

Figure 2: The Pd-catalyzed cycle. Note: The cycle most often stalls between Coordination and Deprotonation/Reductive Elimination. tBuBrettPhos is required to lower the barrier for the final Reductive Elimination step.

References

  • Buchwald, S. L., et al. "Pd-Catalyzed N-Arylation of Sulfonamides." Journal of the American Chemical Society.[4][5] Provides the foundational work on tBuBrettPhos.

  • Stradiotto, M., et al. "Nickel-Catalyzed N-Arylation of Sulfonamides with (Hetero)aryl Chlorides." Angewandte Chemie International Edition. Describes the PAd2-DalPhos system.

  • Ma, D., et al. "CuI/Oxalamide Catalyzed Coupling of (Hetero)aryl Chlorides and Amines." Journal of the American Chemical Society.[4][5] Details efficient Cu-systems.

  • MacMillan, D. W. C., et al. "Metallaphotoredox Catalysis." Science. Covers dual catalytic approaches for difficult substrates.

Sources

Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TS-CHEM-98599 Status: Open Priority: High (Impurity affects downstream biological assays and crystallization) Agent: Senior Application Scientist, Purification Division[1]

Executive Summary: The "TsCl Headache"

Unreacted p-toluenesulfonyl chloride (TsCl) is a persistent impurity in organic synthesis.[1] It poses three distinct challenges to the researcher:

  • UV Obscuration: TsCl has strong UV absorbance, often masking product peaks or creating "streaking" baselines during HPLC/LC-MS.[1]

  • Co-elution: Its polarity often mimics mid-polarity reaction intermediates, making flash chromatography difficult.[1]

  • Hydrolytic Stability: Contrary to popular belief, TsCl hydrolyzes slowly in neutral water.[1] A simple water wash is rarely sufficient to remove it quantitatively.[1]

This guide provides three field-proven protocols to eliminate TsCl, categorized by the chemical stability of your target molecule.

Decision Matrix: Select Your Protocol

Before proceeding, identify the chemical nature of your Target Product to select the safe removal method.[1]

TsCl_Removal_Decision_Tree Start START: Characterize Target Product IsBasic Is the Product Basic? (e.g., Amine, Pyridine) Start->IsBasic IsAcidSensitive Is the Product Acid-Sensitive? IsBasic->IsAcidSensitive No (Neutral/Acidic) MethodC METHOD C: Polymer-Supported Scavenging (Resins) IsBasic->MethodC Yes (Avoid Acid Washes) MethodA METHOD A: DMEDA Scavenging (The 'Gold Standard') IsAcidSensitive->MethodA Yes (Need Mild Conditions) MethodB METHOD B: Base-Accelerated Hydrolysis IsAcidSensitive->MethodB No (Stable to Acid/Base) MethodD METHOD D: Recrystallization/Trituration MethodC->MethodD If High Purity Required

Caption: Protocol selection logic based on product stability. Method A is the most versatile for non-basic products.

Technical Protocols

Method A: The DMEDA Scavenge (Chemical Derivatization)

Best For: Neutral or Acidic products.[1] Mechanism: N,N-Dimethylethylenediamine (DMEDA) reacts rapidly with TsCl to form a sulfonamide containing a tertiary amine.[1] This byproduct is basic and can be quantitatively removed via an acidic aqueous wash, leaving the neutral product in the organic phase.

ReagentRoleStoichiometry
DMEDA Scavenger Nucleophile1.5 – 2.0 equiv (vs. excess TsCl)
1M HCl Extraction MediumExcess

Step-by-Step Workflow:

  • Quench: Upon reaction completion, add DMEDA (approx. 2 equiv relative to estimated unreacted TsCl) directly to the reaction mixture.

  • Incubate: Stir at room temperature for 15–30 minutes. Validation: Spot TLC.[1][2][3] The high-Rf TsCl spot should disappear, replaced by a lower-Rf sulfonamide spot.

  • Dilute: Dilute the mixture with an organic solvent (EtOAc or DCM).

  • Acid Wash: Wash the organic layer vigorously with 1M HCl (2x).[1]

    • Chemistry: The DMEDA-sulfonamide becomes protonated (

      
      ) and partitions into the aqueous layer.[1]
      
  • Neutralize: Wash organic layer with Sat.[1][4] NaHCO₃ (to remove residual acid) and Brine.[1][3]

  • Dry: Dry over Na₂SO₄ and concentrate.

Expert Note: If your product is acid-sensitive (e.g., contains acetals), substitute the HCl wash with a pH 5.5 citrate buffer wash, though extraction efficiency may decrease.[1]

Method B: Base-Accelerated Hydrolysis

Best For: Products stable to base and heat; Large-scale reactions where reagents like DMEDA are cost-prohibitive.[1] Mechanism: Pyridine or N-Methylimidazole (NMI) acts as a nucleophilic catalyst, forming a reactive sulfonyl-ammonium intermediate that hydrolyzes rapidly compared to the parent TsCl.[1]

Protocol:

  • Add Catalyst: Add Pyridine (3-5 equiv vs TsCl) and Water (excess) to the reaction mixture.

  • Heat: Warm the mixture to 40–50°C for 30–60 minutes.

    • Note: Simple stirring with aqueous NaOH/KOH is also effective but often requires higher temperatures or longer times due to the biphasic nature of the mixture.[1]

  • Workup: Dilute with EtOAc. Wash with 1M HCl (to remove Pyridine) followed by Brine.[1]

  • Result: TsCl is converted to TsOH (p-Toluenesulfonic acid), which stays in the aqueous phase.[1][3]

Method C: Polymer-Supported Scavenging (Solid Phase)

Best For: Basic products (Amines) where Method A would wash away the product; Late-stage medicinal chemistry (high value).[1] Reagent: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or similar amine-functionalized resins.[1]

Protocol:

  • Charge: Add PS-Trisamine resin (2–3 equiv vs excess TsCl) to the reaction vessel.

  • Agitate: Shake or stir gently (do not magnetic stir, as it grinds the beads) for 2–4 hours.

  • Filter: Filter the mixture through a fritted funnel or Celite pad.

  • Rinse: Wash the resin with the reaction solvent (DCM/THF).[1]

  • Concentrate: The filtrate contains the product; TsCl remains covalently bound to the resin.[1]

Data & Visualization: Scavenging Efficiency

The following diagram illustrates the chemical pathway for Method A (DMEDA), the most robust laboratory technique.

DMEDA_Mechanism TsCl Unreacted TsCl (Lipophilic) Intermediate Sulfonamide Adduct (Contains 3° Amine) TsCl->Intermediate + DMEDA DMEDA DMEDA (Nucleophile) DMEDA->Intermediate Aqueous Aqueous Phase (Salt Form: Removed) Intermediate->Aqueous + HCl AcidWash Acid Wash (H+) AcidWash->Aqueous Organic Organic Phase (Clean Product)

Caption: Chemical scavenging workflow. The lipophilic TsCl is converted to a water-soluble salt via amine derivatization.[1]

Troubleshooting & FAQs

Q1: I used Method A (DMEDA), but my product yield is 0%. Where did it go?

  • Diagnosis: Your product likely contains a basic nitrogen (primary/secondary/tertiary amine).[1]

  • Root Cause: The 1M HCl wash used to remove the DMEDA-Ts byproduct also protonated your product, pulling it into the aqueous waste.[1]

  • Fix: Retrieve the aqueous layer, basify it to pH > 10 with NaOH, and re-extract with DCM. For future runs, use Method C (Resins) or flash chromatography.[1]

Q2: I see a persistent UV spot at the solvent front on TLC, even after hydrolysis.

  • Diagnosis: This may not be TsCl.[1][2]

  • Root Cause: TsCl usually runs at roughly 30-40% EtOAc/Hex (Rf ~0.5-0.6).[1] If the spot is at the very top (Rf > 0.9), it might be Toluene (from impure TsCl) or Bis(p-tolyl)sulfone (a common impurity in commercial TsCl).[1]

  • Verification: Stain the TLC with Phosphomolybdic Acid (PMA).[1] TsCl is UV active but stains poorly; impurities often stain differently.[1]

Q3: Can I just use chromatography?

  • Answer: Yes, but with a caveat. TsCl is prone to "streaking" on silica gel due to slow hydrolysis on the acidic silica surface.[1]

  • Pro-Tip: If you must purify by column without a workup, buffer your silica column with 1% Triethylamine (TEA) to prevent on-column hydrolysis and band broadening.[1]

Q4: My product is a solid. Can I recrystallize?

  • Answer: Yes. TsCl is highly soluble in diethyl ether, toluene, and chlorinated solvents.[1]

  • Protocol: Triturate your crude solid with cold pentane or diethyl ether .[1] TsCl will dissolve in the supernatant, while most polar products will remain as a solid precipitate.[1] Filter and wash.[1][2][3][5][6][7]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for identifying TsCl/TsOH peaks). [1]

  • Not Voodoo X. (2024). Workup and Purification: Removing Excess Reagents. University of Rochester.[1] (Authoritative guide on DMEDA scavenging).

  • Marsh, A., et al. (2018).[1] Practical Scavenging of Acid Chlorides and Sulfonyl Chlorides. Organic Process Research & Development. (Industrial application of amine scavengers).

  • Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals, 8th Edition. Butterworth-Heinemann.[1] (Physical data and recrystallization methods for TsCl). [1]

Sources

Preventing dimer formation in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in sulfonamide synthesis. Instead of a generic overview, we will directly address one of the most common and frustrating side reactions: the formation of dimers. This guide provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you maximize the yield and purity of your target sulfonamide.

Troubleshooting Guide: Dimer Formation
Q1: I'm seeing a persistent, higher-molecular-weight impurity in my sulfonamide reaction. Mass spectrometry suggests it's a dimer. What is this species and why does it form?

This is a frequent issue, and the impurity is almost certainly a disulfonimide. This "dimer" forms when the intended sulfonamide product, which still possesses an acidic proton on the nitrogen, acts as a nucleophile and attacks a second molecule of your highly electrophilic sulfonyl chloride starting material.

The reaction proceeds via the following pathway:

  • Desired Reaction: Your amine (R¹-NH₂) attacks the sulfonyl chloride (R²-SO₂Cl) to form the target sulfonamide (R²-SO₂-NH-R¹).

  • Deprotonation: The base in your reaction (e.g., triethylamine, pyridine) deprotonates the newly formed sulfonamide, creating a highly nucleophilic sulfonamidate anion (R²-SO₂-N⁻-R¹).

  • Side Reaction (Dimerization): This sulfonamidate anion attacks another molecule of the sulfonyl chloride (R²-SO₂Cl).

  • Result: Formation of the undesired disulfonimide dimer (R²-SO₂-N(R¹)-SO₂-R²).

This side reaction is a classic example of the product competing with the starting material. Because the sulfonamidate anion is a potent nucleophile, this pathway can significantly reduce your yield if not properly controlled.

Dimer_Formation cluster_desired Desired Pathway cluster_side Side Reaction Pathway Amine Amine (R¹-NH₂) Sulfonamide Target Sulfonamide (R²-SO₂-NH-R¹) Amine->Sulfonamide + R²-SO₂Cl - HCl SulfonylChloride1 Sulfonyl Chloride (R²-SO₂Cl) Base Base (e.g., Et₃N) Sulfonamidate Sulfonamidate Anion (R²-SO₂-N⁻-R¹) Sulfonamide->Sulfonamidate + Base - Base-H⁺ Dimer Disulfonimide Dimer (R²-SO₂-N(R¹)-SO₂-R²) Sulfonamidate->Dimer + R²-SO₂Cl - Cl⁻ SulfonylChloride2 Sulfonyl Chloride (R²-SO₂Cl)

Caption: The competitive pathway leading to disulfonimide dimer formation.

Q2: How can I modify my experimental procedure to prevent or minimize this dimer formation?

Preventing dimerization hinges on controlling the relative concentrations and reactivities of the species in your reaction flask. The core principle is to ensure the sulfonyl chloride is more likely to react with the starting amine than with the sulfonamide product anion.

Here are the key parameters to control, from most to least impactful:

1. Order and Rate of Addition (The "Inverse Addition" Protocol)

This is the single most effective technique. Instead of adding the amine to the sulfonyl chloride, you add the sulfonyl chloride slowly to a solution of the amine and the base.

  • Causality: This protocol maintains a very low instantaneous concentration of the electrophilic sulfonyl chloride in a large excess of the nucleophilic amine. Any sulfonyl chloride molecule entering the solution is statistically far more likely to collide with an abundant amine molecule than with the much less concentrated sulfonamidate anion of the product. This starves the side reaction of its key electrophilic component.

Workflow_Comparison cluster_standard Standard Addition (Prone to Dimerization) cluster_inverse Inverse Addition (Recommended) S_Start Start: Flask with Sulfonyl Chloride + Solvent S_Add Add Amine + Base Solution S_Start->S_Add S_Result Result: High local concentration of Sulfonyl Chloride Increased Dimer Formation S_Add->S_Result I_Start Start: Flask with Amine + Base + Solvent I_Add Add Sulfonyl Chloride Solution (Slowly, via syringe pump) I_Start->I_Add I_Result Result: Low instantaneous concentration of Sulfonyl Chloride Minimized Dimer Formation I_Add->I_Result

Caption: Comparison of standard vs. inverse addition experimental workflows.

2. Stoichiometry

  • Recommendation: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents).

  • Causality: Similar to the inverse addition principle, this ensures that the sulfonyl chloride (the limiting reagent) is always in the presence of a higher concentration of the desired amine nucleophile, outcompeting the sulfonamide product. This is particularly useful if the amine is inexpensive and easily separable.

3. Temperature Control

  • Recommendation: Run the reaction at a lower temperature, typically starting at 0 °C.

  • Causality: The dimerization side reaction often has a higher activation energy than the desired sulfonamide formation. Lowering the temperature will therefore slow down the side reaction to a greater extent than the primary reaction, improving the product ratio. Reactions are often started at 0 °C and allowed to slowly warm to room temperature.[1]

4. Choice of Base

  • Recommendation: Use a non-nucleophilic, tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Avoid using catalytic amounts of highly nucleophilic bases like 4-dimethylaminopyridine (DMAP) unless absolutely necessary for activating a very unreactive sulfonyl chloride.

  • Causality: The primary role of the base is to scavenge the HCl produced during the reaction.[2] A base that is too strong or too nucleophilic can increase the concentration of the sulfonamidate anion, thereby accelerating the rate of dimerization. While DMAP is an excellent acylation catalyst, it can also facilitate unwanted side reactions in sulfonylation.[3]

The following table summarizes these key parameters:

ParameterStandard ProtocolOptimized Protocol (Low Dimer)Rationale for Optimization
Order of Addition Amine added to sulfonyl chlorideSulfonyl chloride added slowly to amineKeeps the instantaneous [Sulfonyl Chloride] low, favoring reaction with the more abundant amine.
Stoichiometry 1.0 eq. Amine : 1.0 eq. R-SO₂Cl1.1-1.2 eq. Amine : 1.0 eq. R-SO₂ClThe excess amine outcompetes the sulfonamide product for the limiting sulfonyl chloride.
Temperature Room Temperature0 °C to Room TemperatureThe dimerization side reaction is often disfavored kinetically at lower temperatures.
Base Pyridine or DMAP (catalytic)Triethylamine or DIPEA (1.1-1.5 eq.)Avoids overly strong bases that significantly increase the sulfonamidate anion concentration.[4]
Experimental Protocol: Low-Dimer Sulfonamide Synthesis via Inverse Addition

This protocol is a self-validating system. The inclusion of in-process checks (TLC/LC-MS) allows the user to monitor for dimer formation and adjust accordingly.

Materials:

  • Amine (1.1 equivalents)

  • Sulfonyl Chloride (1.0 equivalent)

  • Triethylamine (Et₃N) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Syringe pump (highly recommended for controlled addition)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq.), triethylamine (1.2 eq.), and anhydrous DCM to make a ~0.2 M solution of the amine.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Preparation: In a separate dry flask or vial, dissolve the sulfonyl chloride (1.0 eq.) in anhydrous DCM. Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Slow Addition: Begin the slow, dropwise addition of the sulfonyl chloride solution to the stirred amine solution at 0 °C. A typical addition time is 1-2 hours. This is the critical step for preventing dimer formation.

  • In-Process Check (Optional but Recommended): After ~50% of the sulfonyl chloride has been added, pause the addition. Carefully withdraw a small aliquot of the reaction mixture, quench it with a drop of water, and analyze by TLC or LC-MS. You should see predominantly the desired product and remaining amine, with little to no dimer.

  • Reaction Progression: Continue the addition. Once complete, allow the reaction to stir at 0 °C for another 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction for the consumption of the limiting sulfonyl chloride (typically 1-4 hours at room temperature).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amine and Et₃N), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization as needed. The optimized protocol should yield a product with minimal dimer impurity, simplifying purification significantly.

Frequently Asked Questions (FAQs)

Q: I'm using a primary amine (R-NH₂). Does this make dimer formation more likely than with a secondary amine (R₂NH)?

A: Yes, it can present a greater challenge. With a primary amine, the resulting sulfonamide (R-SO₂-NH-R') still has one acidic N-H proton, which can be deprotonated to form the nucleophilic anion leading to the dimer. While secondary amines form products (R-SO₂-NR'₂) that cannot be deprotonated and thus cannot form this type of dimer, primary amines require careful control of reaction conditions as outlined above.

Q: My amine is extremely valuable, and I cannot use it in excess. What is my best strategy?

A: The inverse addition protocol is paramount in this scenario. You must add the sulfonyl chloride slowly to the amine. This ensures that even with a 1:1 stoichiometry, the sulfonyl chloride concentration is always kept low, maximizing its reaction with your valuable amine. Precise temperature control (0 °C) is also critical.

Q: I've already produced a batch with significant dimer contamination. Is it possible to separate the product?

A: Separation can be challenging but is often possible.

  • Flash Column Chromatography: This is the most common method. The dimer is typically less polar than the desired sulfonamide. Careful selection of the solvent system is required to achieve good separation.

  • Crystallization: If your desired sulfonamide is a solid, careful recrystallization may allow for the removal of the dimer impurity, which may have different solubility properties.

  • Preparative HPLC: For high-value materials where other methods fail, preparative HPLC can be used, although it is less scalable.[5]

Q: Are there alternative synthetic routes that completely avoid this problem?

A: Yes, the classic reaction between a sulfonyl chloride and an amine is just one of many ways to form a sulfonamide.[6] Some modern methods that may offer different side-product profiles include:

  • Sulfur(VI) Fluoride Exchange (SuFEx): Reactions using sulfonyl fluorides (R-SO₂F) instead of chlorides. Sulfonyl fluorides are generally more stable and can exhibit different reactivity, sometimes requiring activation with a catalyst.[7]

  • SO₂ Surrogates: Using bench-stable solids like DABSO (DABCO-bis(sulfur dioxide)) to generate the sulfonyl group in situ, which can then be coupled with amines.[8]

  • Oxidative Coupling: Direct coupling of thiols and amines using an oxidant, which bypasses the need for pre-forming a sulfonyl halide.[9]

These alternative methods can be powerful tools, especially when traditional methods prove problematic.

References
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266. (Note: General reference for synthesis challenges)
  • Pougnet, B. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Sulfonamides: Structure, SAR, Mechanism of action and Resistance. (2022). Infectious Disease. (Note: General reference for sulfonamide structure)
  • Manabe, Y., et al. (2020). Pd-Catalyzed Selective Synthesis of Cyclic Sulfonamides and Sulfinamides Using K₂S₂O₅ as a Sulfur Dioxide Surrogate. Organic Letters, 22(15), 5965–5970. [Link]

  • Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34229-34253. [Link]

  • Mechanism of sulfonamide drugs. (n.d.). ResearchGate. (Note: General reference for sulfonamide mechanisms)
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9311–9316. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. [Link]

  • Wang, G. S., et al. (2001). Purification and identification of an impurity in bulk hydrochlorothiazide. Journal of Pharmaceutical Sciences, 90(6), 759-766. [Link]

  • Self-condensation. (n.d.). Wikipedia. [Link]

  • Van der Veken, P., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Tetrahedron Letters, 58(21), 2053-2056. [Link]

  • Sharma, P., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 273-279. [Link]

  • Elder, J. (2017). Separation and purification applications for mutagenic impurities. Drug Target Review. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-TOSYL-004 Subject: Scale-up Optimization, Impurity Profiling, and Troubleshooting for


-(p-Tolyl)-p-toluenesulfonamide
Status:  Open
Assigned Specialist:  Senior Application Scientist

Core Directive & Scope

You have initiated a request regarding the scale-up of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as


-Tosyl-p-toluidine).

Moving from milligram-scale medicinal chemistry (often using Pyridine/DCM) to gram/kilogram process chemistry requires a fundamental shift in strategy. This guide prioritizes the Schotten-Baumann Biphasic Protocol (Water/Organic + Inorganic Base) over the Pyridine route. This shift is critical for scale-up to minimize toxicity, cost, and thermal hazards.

Target Reaction Overview
  • Reactants:

    
    -Toluenesulfonyl chloride (TsCl) + 
    
    
    
    -Toluidine (4-Methylaniline).
  • Primary Challenge: Managing the exotherm and preventing bis-sulfonylation.

  • Target Structure:

    
    
    

Reaction Engineering & Workflow (The "Engine Room")

The Scale-Up Protocol (Biphasic Schotten-Baumann)

For scale-up (>100g), we recommend a biphasic system using Ethyl Acetate (EtOAc) or Dichloromethane (DCM) as the organic solvent and aqueous Sodium Carbonate (


)  as the base.

Why this works:

  • Heat Sink: The aqueous layer acts as a thermal buffer, absorbing the heat of neutralization.

  • Selectivity: Maintaining a pH of 8–9 minimizes bis-sulfonylation (which occurs at higher pH where the sulfonamide product deprotonates).

  • Purification: Unreacted amine remains in the organic layer (removable by acid wash), while hydrolyzed TsCl (TsOH) moves to the aqueous layer.

Process Logic Diagram

The following diagram illustrates the critical decision nodes and chemical pathways during the synthesis.

G Start Reactants: p-Toluidine + TsCl Mix Biphasic Mixing (Org Solvent + Aq Na2CO3) Start->Mix Reaction Nucleophilic Attack (Sulfonylation) Mix->Reaction CheckPH Is pH > 10? Reaction->CheckPH Monitoring Mono Product: Mono-Sulfonamide (Desired) CheckPH->Mono No (pH 8-9) Bis Impurity: Bis-Sulfonamide (Undesired) CheckPH->Bis Yes (Deprotonation of Product) Workup Phase Separation Mono->Workup Bis->Workup Cryst Crystallization (EtOH or MeOH) Workup->Cryst

Figure 1: Reaction pathway logic highlighting the critical pH dependency for impurity formation.

Troubleshooting Guides (Interactive Q&A)

Issue 1: "My reaction mixture boiled over or turned black upon TsCl addition."

Diagnosis: Uncontrolled Exotherm & Oxidation. The reaction between TsCl and an amine is highly exothermic.[1] At scale, the surface-area-to-volume ratio decreases, trapping heat. High temperatures can also oxidize


-toluidine, causing "black tar" formation.

Corrective Actions:

  • Solid Addition: Do not dump solid TsCl all at once. Dissolve TsCl in a minimal amount of organic solvent and add it dropwise via an addition funnel.

  • Temperature Ceiling: Maintain internal temperature (

    
    ) 
    
    
    
    using an ice/water bath.
  • Inert Atmosphere: Flush the reactor with Nitrogen (

    
    ) before heating. 
    
    
    
    -Toluidine is sensitive to air oxidation at high temperatures.
Issue 2: "I see a secondary spot on TLC ( higher than product)."

Diagnosis: Bis-sulfonylation.[2] If the base is too strong or in large excess, the formed sulfonamide (


) deprotonates to form a sulfonamide anion (

). This anion attacks another molecule of TsCl, forming the bis-sulfonamide (

).

Corrective Actions:

  • Stoichiometry: Ensure TsCl is the limiting reagent or used in slight excess (1.05 eq). Do not use >1.1 eq.

  • pH Control: If using the aqueous route, monitor pH. Keep it between 8 and 9. Do not use NaOH if possible; stick to

    
     or 
    
    
    
    .
  • Removal: The bis-sulfonamide is usually less soluble in ethanol than the mono-product. It can often be removed by hot filtration during recrystallization.

Issue 3: "The product is pink or brown after crystallization."

Diagnosis: Trace unreacted


-toluidine oxidation.
Even 0.1% unreacted aniline can oxidize over time, turning a white powder pink/brown.

Corrective Actions:

  • Acid Wash: During the workup, wash the organic phase with 1M HCl. This protonates unreacted

    
    -toluidine (forming water-soluble hydrochloride salt), pulling it into the aqueous waste layer.
    
  • Recrystallization Additive: Add a pinch of activated charcoal during the hot recrystallization step and filter while hot to remove colored impurities.

Isolation & Purification Data Center

Solvent Selection for Recrystallization

The choice of solvent is critical for yield and purity.

Solvent SystemSuitabilityComments
Ethanol (95%) Excellent Standard for sulfonamides. Good solubility hot, poor cold. Removes trace salts.
Methanol GoodSimilar to EtOH but higher solubility; may lower yield if not cooled to -20°C.
Ethyl Acetate/Hexane ModerateGood for removing non-polar impurities, but requires careful ratio optimization.
Water PoorProduct is insoluble.[3][4] Only useful for washing away salts/acids.
Scale-Up Workflow Diagram

This diagram details the physical unit operations required for the isolation.

Process Reactor Reactor (Reaction Complete) SepFunnel Phase Separation (Remove Aq Layer) Reactor->SepFunnel Transfer AcidWash 1M HCl Wash (Remove Toluidine) SepFunnel->AcidWash Org Layer BaseWash 10% Na2CO3 Wash (Remove TsOH) AcidWash->BaseWash Org Layer Evap Rotary Evaporator (Concentrate to Solid) BaseWash->Evap Org Layer Recryst Recrystallization (Reflux in EtOH) Evap->Recryst Crude Solid Filter Vacuum Filtration (Isolation) Recryst->Filter Cool & Filter

Figure 2: Downstream processing workflow ensuring removal of unreacted amine and hydrolyzed acid.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of Pyridine or Carbonate? A: Yes, TEA is a viable base. However, TEA


HCl salts are voluminous and can make stirring difficult in non-polar solvents. If using TEA in DCM, ensure you perform a water wash to remove the salts before evaporation.

Q: How do I remove excess TsCl if I added too much? A: If you detect TsCl in the crude mixture, add a small amount of a sacrificial amine (like dimethylamine or aqueous ammonia) or simply stir the reaction mixture with aqueous NaOH for 1 hour before phase separation. This hydrolyzes TsCl into water-soluble


-toluenesulfonic acid (TsOH), which washes away in the alkaline aqueous layer.

Q: What is the melting point of the pure compound? A: The literature melting point is typically 116–118 °C . A sharp melting point within this range confirms purity. A depressed melting point (<114 °C) usually indicates retained solvent or unreacted toluidine.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann conditions and sulfonylation).

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012.
  • Deng, J., & Mani, N. S. "Reaction of N-Monosubstituted Sulfonamides with sulfonyl chlorides." Journal of Organic Chemistry, 2006. (Specifics on sulfonamide synthesis and impurity profiles).
  • BenchChem Technical Support. "Removal of Unreacted p-Toluenesulfonyl Chloride." (Guidance on quenching TsCl).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70679, N-(p-Tolyl)-p-toluenesulfonamide." (Physical property verification).

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Sulfamidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Sulfamidation. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of sulfamides and related compounds via palladium-catalyzed C-N cross-coupling reactions.

The formation of a C-N bond to construct sulfamides is a cornerstone reaction in medicinal and agrochemistry.[1] Despite its utility, the process is not without its challenges. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues with detailed explanations of their underlying causes and provides actionable, step-by-step solutions.

Issue 1: Low to No Product Yield

Q1: My sulfamidation reaction shows little to no conversion. What are the primary factors I should investigate?

A1: Low or no yield in a palladium-catalyzed sulfamidation is a common issue that can typically be traced back to a few key areas: catalyst activity, reagent quality, and reaction conditions. A systematic check of these components is the most efficient way to diagnose the problem.

Initial Diagnostic Workflow:

  • Catalyst Integrity: The heart of the reaction is the palladium catalyst. Its activity is paramount.

    • Palladium(0) Formation: Most protocols use a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) that must be reduced in situ to the active Pd(0) species.[2][3][4] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., a Buchwald G3 precatalyst) which forms the active catalyst more reliably.[1][2]

    • Visual Inspection: A common sign of catalyst death is the formation of a black precipitate, known as palladium black.[5] This indicates that the Pd(0) has aggregated and fallen out of the catalytic cycle.[2][5]

  • Reagent Purity and Stability:

    • Sulfonamide/Sulfamide Reagent: Ensure the purity of your sulfamide or sulfonamide starting material. Impurities can sometimes act as catalyst poisons.

    • Aryl Halide/Pseudohalide: The reactivity of the aryl electrophile generally follows the order: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[4] However, aryl iodides can sometimes lead to catalyst inhibition.[4] Verify the purity of your aryl partner.

    • Solvents and Base: Ensure solvents are anhydrous and properly degassed.[2] Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, leading to deactivation.[2][5] The choice and purity of the base are also critical for the reaction's success.[6]

  • Inert Atmosphere:

    • Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[5] Ensure your reaction flask was thoroughly degassed (e.g., via several cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.[3]

Q2: I've confirmed my reagents are pure and the setup is inert, but the reaction is still sluggish. How do I address catalyst deactivation?

A2: Catalyst deactivation is a frequent culprit for stalled reactions. Beyond the formation of palladium black, deactivation can occur through several mechanisms.

Causality and Solutions for Catalyst Deactivation:

  • Oxidation of Pd(0): The active Pd(0) species is susceptible to oxidation to the less active Pd(II) state, especially in the presence of trace oxygen.[5]

    • Solution: Rigorous degassing of the solvent and reaction vessel is crucial. Employing a Schlenk line or a glovebox for reaction setup can significantly minimize oxygen exposure.

  • Ligand Degradation or Mismatch: Phosphine ligands, commonly used in these reactions, can be oxidized by air.[2] The choice of ligand is also critical and substrate-dependent.

    • Solution: Use fresh ligands stored under an inert atmosphere. If you suspect a ligand issue, screen a panel of different ligands. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for C-N bond formation.[7]

  • Catalyst Poisoning: Trace impurities in starting materials or solvents can act as catalyst poisons. Common culprits include sulfur compounds, halides, and certain nitrogen-containing heterocycles.[5][8]

    • Diagnostic Test: Run a parallel reaction using highly purified reagents (e.g., freshly recrystallized solids, newly opened anhydrous/degassed solvents). If this reaction proceeds smoothly, it strongly suggests a poisoning issue with your original materials.[5]

    • Solution: Purify all starting materials. If the source of the poison is known, specific scavengers can sometimes be used.

Issue 2: Formation of Side Products

Q3: My reaction is producing a significant amount of dehalogenated arene. What causes this side reaction and how can I minimize it?

A3: The formation of a dehalogenated (or hydrodehalogenated) arene is a common side product in palladium-catalyzed cross-coupling reactions.[7]

Mechanism of Dehalogenation: This side reaction often arises from a competing pathway involving β-hydride elimination from the amido-palladium intermediate. This generates a palladium-hydride species, which can then undergo reductive elimination with the aryl group to form the dehalogenated arene and regenerate the Pd(0) catalyst.[7]

Strategies to Minimize Dehalogenation:

  • Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Ligands that promote a faster rate of C-N bond formation can outcompete the dehalogenation pathway. Consider screening ligands known to accelerate reductive elimination, such as bulky biarylphosphines.

  • Base Selection: The nature and strength of the base can play a role. In some cases, a weaker base might disfavor the formation of the palladium-hydride intermediate.

  • Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the desired C-N coupling.

Q4: I am observing the formation of diarylamine or other over-arylated products. How can I improve the selectivity for my desired mono-arylated sulfamide?

A4: The formation of diarylamine byproducts is a challenge, particularly when using primary amines or sulfamides.[9]

Controlling Selectivity:

  • Stoichiometry: Carefully controlling the stoichiometry of your reactants is the first line of defense. Using a slight excess of the sulfamide nucleophile can sometimes favor the formation of the mono-arylated product.

  • Ligand Selection: The steric bulk of the ligand plays a crucial role in preventing over-arylation. Highly hindered ligands can make the oxidative addition of a second aryl halide to the palladium center less favorable after the initial C-N coupling has occurred. Ligands like tBuXPhos have been shown to be effective in controlling selectivity.[10]

  • Reaction Time and Temperature: Monitor the reaction progress by techniques like TLC or LC-MS. Stopping the reaction once the starting aryl halide is consumed can prevent further reaction of the product. Lowering the temperature may also help to improve selectivity.

Section 2: Experimental Protocols & Data
Protocol 1: General Procedure for Troubleshooting a Stalled Sulfamidation Reaction
  • Pause and Assess: If the reaction has stalled (as determined by in-process monitoring), do not simply increase the temperature or reaction time, as this can promote catalyst decomposition.[2]

  • Inert Purge: Ensure the reaction is still under a positive pressure of inert gas. If necessary, carefully purge the headspace with argon or nitrogen.

  • Catalyst Addition Test: In a separate, small-scale control reaction that has stalled, add a fresh portion of the palladium precatalyst and ligand. If the reaction restarts, this is a strong indication of catalyst deactivation in the original reaction.[5]

  • Re-evaluate Parameters: Based on the outcome of the catalyst addition test and the troubleshooting guide above, systematically adjust one parameter at a time in a new set of reactions (e.g., change the ligand, use a different palladium source, or re-purify the reagents).

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended RangeRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Buchwald PrecatalystsPrecatalysts often provide more reliable initiation.[1][2]
Ligand XPhos, RuPhos, tBuXPhos, JohnPhosBulky, electron-rich ligands are generally preferred for C-N coupling.[7]
Ligand:Pd Ratio 1:1 to 4:1An insufficient amount of ligand can lead to catalyst aggregation.[2]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically required. Base choice can be substrate-dependent.[4]
Base Equivalents 1.5 - 3.0 eqInsufficient base can stall the reaction.[2]
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed. Solvent choice can affect solubility and reaction rate.[6]
Temperature 80 - 110 °CMany reactions require heating.[2] However, excessive heat can cause catalyst decomposition.[2]
Section 3: Mechanistic Insights & Visualizations

Understanding the catalytic cycle is fundamental to effective troubleshooting.

Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed C-N Cross-Coupling

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination (R₂NH) PdII_Aryl->Ligand_Exch R₂NH PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ (Product) Red_Elim->Product

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Diagram 2: Troubleshooting Logic Flow for Low Yield

Troubleshooting_Flow Start Low or No Yield Check_Reagents Verify Reagent Purity (Aryl Halide, Sulfamide, Solvent, Base) Start->Check_Reagents Reagents_OK Reagents Pure? Check_Reagents->Reagents_OK Check_Setup Ensure Inert Atmosphere (Degassing, Argon/N₂) Setup_OK Setup Inert? Check_Setup->Setup_OK Check_Catalyst Evaluate Catalyst System (Precatalyst, Ligand) Catalyst_OK Catalyst Active? Check_Catalyst->Catalyst_OK Reagents_OK->Check_Setup Yes Purify Purify/Replace Reagents Reagents_OK->Purify No Setup_OK->Check_Catalyst Yes Improve_Setup Improve Degassing/ Inert Technique Setup_OK->Improve_Setup No Optimize_Catalyst Screen Ligands/ Change Pd Source/ Adjust L:Pd Ratio Catalyst_OK->Optimize_Catalyst No Success Reaction Successful Catalyst_OK->Success Yes Purify->Check_Reagents Improve_Setup->Check_Setup Optimize_Catalyst->Success

Caption: A systematic workflow for diagnosing low-yield reactions.

Section 4: Frequently Asked Questions (FAQs)

Q5: Can I use aryl chlorides for my sulfamidation reaction?

A5: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[4] Successful coupling with aryl chlorides often requires more specialized catalytic systems, typically involving highly active, electron-rich, and sterically hindered phosphine ligands (e.g., certain biaryl phosphines or N-heterocyclic carbene ligands) to facilitate the more difficult oxidative addition step.[11]

Q6: My starting material is sensitive to strong bases like NaOtBu. What are my options?

A6: If your substrate cannot tolerate strong alkoxide bases, you can explore weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4] These bases are often effective, though they may require higher reaction temperatures or longer reaction times. The use of carbonate bases may also necessitate a different choice of ligand or solvent to achieve optimal results.[4]

Q7: What is the difference between a homogeneous and a heterogeneous palladium catalyst in the context of deactivation?

A7: Homogeneous catalysts are soluble in the reaction medium. They are often highly active and selective but can be more susceptible to aggregation (forming palladium black) if not properly stabilized by ligands.[5] Heterogeneous catalysts exist in a different phase (e.g., Pd on carbon). They are generally more robust and easier to separate but may have lower activity and can suffer from leaching of the metal into the solution.[5]

Q8: How can I tell if my ligand is the problem?

A8: The ligand is intimately involved in nearly every step of the catalytic cycle. If you observe no reaction, it could be that the ligand is not promoting the formation of the active Pd(0) species or is not facilitating oxidative addition. If you see side products like dehalogenated arenes, the ligand may not be promoting reductive elimination efficiently enough. The most direct way to diagnose a ligand problem is to screen a small set of alternative ligands with different steric and electronic properties under your standard reaction conditions.

References
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis - Benchchem.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH.
  • Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to N
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books.
  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchG
  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC - NIH.
  • Palladium-Catalyzed Ligand-Directed C–H Functionaliz
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonyl
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
  • Seven Name Reactions in One - Palladium C
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • Mechanistic insights into excited-state palladium catalysis for C-S bond formations and dehydrogenative sulfonyl
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - Chemical Science (RSC Publishing) - The Royal Society of Chemistry.
  • Palladium-C
  • Developing Ligands for Palladium(II)
  • Pd-Catalyzed Selective Synthesis of Cyclic Sulfonamides and Sulfinamides Using K 2 S 2 O 5 as a Sulfur Dioxide Surrogate - ResearchG
  • Poisoning and deactivation of palladium c
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC.
  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides.
  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of arom
  • (PDF)
  • Palladium‐catalyzed direct sulfonylation of unactivated C(sp³)−H bonds.
  • Palladium nanoparticles incorporated within sulfonic acid-functionalized MIL-101(Cr)
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor.
  • Palladium‐catalyzed Amination of Aryl Halides | Request PDF - ResearchG
  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science.

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Characterization of impurities in 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Characterization of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Subject: Technical Guide for Impurity Profiling & Troubleshooting Compound: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide CAS: 599-86-0 (Target); Note: Often confused with Ditosylamine (CAS 3695-00-9) Common Names: N-(p-Tolyl)-p-toluenesulfonamide; N-Tosyl-p-toluidine.[1]

Executive Summary: The Impurity Landscape

This guide addresses the isolation, identification, and quantification of impurities in the synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide . As a researcher, your primary challenge lies in distinguishing the target secondary sulfonamide from unreacted starting materials, hydrolysis products, and the over-sulfonylated "bis" side product.

Critical Impurity Profile:

Impurity TypeCompound NameOriginDetection Characteristic
Starting Material p-ToluidineUnreacted ReagentEarly eluting (Polar), Basic
Starting Material p-Toluenesulfonyl Chloride (TsCl)Unreacted ReagentUnstable; hydrolyzes to pTSA on column
Degradant p-Toluenesulfonic Acid (pTSA)Hydrolysis of TsClVery early eluting (Acidic), UV active
Side Product N,N-Bis(p-tolylsulfonyl)-p-toluidine Over-reaction (Bis-alkylation)Late eluting (Highly Lipophilic), No NH proton
Genotoxin (GTI) Methyl/Ethyl p-ToluenesulfonateReaction of pTSA + MeOH/EtOHTrace level; Requires sensitive method

Module 1: Chromatographic Separation & Troubleshooting

Q1: I observe a "ghost peak" that shifts retention time between runs or broadens significantly. What is this?

Diagnosis: This is likely p-Toluenesulfonyl Chloride (TsCl) hydrolyzing on-column.[1] Mechanism: TsCl is moisture-sensitive.[1][2] If your sample is dissolved in a wet solvent or the mobile phase contains water, TsCl degrades into p-Toluenesulfonic acid (pTSA) during the run. Solution:

  • Sample Diluent: Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) for sample prep.[1] Avoid alcohols (MeOH/EtOH) which can react to form tosylates.[1]

  • Verification: Inject a fresh standard of pTSA. If the "ghost peak" front tails into the pTSA retention time, it confirms on-column hydrolysis.

Q2: There is a persistent lipophilic impurity eluting after the main peak (RRT ~1.2-1.5).[1] Recrystallization isn't removing it.

Diagnosis: This is the N,N-Bis(p-tolylsulfonyl)-p-toluidine (Bis-sulfonamide).[1] Cause: Use of excess TsCl or overly basic conditions (e.g., strong base/hydride) promotes the deprotonation of the formed sulfonamide (pKa ~10), allowing a second attack by TsCl. Troubleshooting Protocol:

  • HPLC Adjustment: Increase the organic ratio at the end of your gradient (e.g., 95% MeCN hold for 5 mins) to ensure this highly non-polar species elutes fully and doesn't carry over.

  • Purification: This impurity is significantly less soluble in polar solvents than the product.[1] Wash the crude solid with hot ethanol; the "Bis" impurity typically remains insoluble or crystallizes out first.

Q3: How do I screen for Genotoxic Impurities (GTIs) in this specific matrix?

Context: If you used Methanol or Ethanol during workup (recrystallization), and residual pTSA was present, you may have formed Methyl p-toluenesulfonate (MeTs) or Ethyl p-toluenesulfonate (EtTs) .[1][3] These are potent alkylating agents.[1] Methodology: Standard HPLC-UV is often insufficient for ppm-level detection.[1]

  • Recommended Method: GC-MS (SIM mode) or LC-MS/MS.[1]

  • Derivatization (Optional): For HPLC-UV limits, derivatize with a strong nucleophile (e.g., N-nucleophile) to boost UV response, though direct LC-MS is preferred for regulatory compliance.

Module 2: Structural Elucidation (NMR/MS)

Q4: How can I definitively distinguish the Target (Mono) from the Bis-impurity using NMR?

Technical Insight: The key differentiator is the sulfonamide proton (NH).

  • Target (Mono-sulfonamide):

    • 1H NMR: Shows a singlet exchangeable proton (NH) typically around δ 9.5 - 10.5 ppm (DMSO-d6).[1]

    • Symmetry: Two distinct AA'BB' systems (one from the tosyl group, one from the aniline ring).

  • Bis-impurity (Disulfonamide):

    • 1H NMR: Absence of the NH peak.

    • Symmetry: The two tosyl groups are equivalent.[1] You will see integration corresponding to two tosyl rings for every one central aniline ring.[1]

Q5: Mass Spectrometry shows an [M+H]+ at 326, but also a cluster at 480+.[1] How do I interpret this?

  • m/z 326: Corresponds to the protonated target

    
    .[1]
    
  • m/z 480: Corresponds to the Bis-impurity

    
    .[1]
    
    • Calculation: Target (325) + Tosyl (155) - H (1) = 479 Da.[1]

  • Troubleshooting: If you see m/z 480 in the main peak, you have co-elution. If it is a distinct peak, it confirms the presence of the over-sulfonylated byproduct.

Module 3: Visual Workflows

Figure 1: Impurity Formation & Identification Logic

ImpurityLogic Start Reaction: p-Toluidine + TsCl Target Target: Mono-Sulfonamide (Secondary Amine) Start->Target 1 eq TsCl / Base Imp_Acid Impurity B: p-TSA (Hydrolysis) Start->Imp_Acid H2O / Moisture Imp_Bis Impurity A: Bis-Sulfonamide (Over-reaction) Target->Imp_Bis Excess TsCl / High pH Detect_Mono Detect_Mono Target->Detect_Mono NMR: NH peak LC-MS: 326 m/z Detect_Bis Detect_Bis Imp_Bis->Detect_Bis NMR: No NH LC-MS: 480 m/z Imp_GTI Impurity C: Alkyl Tosylate (Genotoxin) Imp_Acid->Imp_GTI + MeOH/EtOH (Solvent)

Caption: Logical pathway of impurity generation during synthesis and key analytical differentiators.

Figure 2: HPLC Troubleshooting Decision Tree

HPLCTrouble Problem Issue: Unknown Peak Detection CheckRT Check Retention Time (RT) Problem->CheckRT Early Early Eluting (Polar) CheckRT->Early Late Late Eluting (Non-Polar) CheckRT->Late pTSA Suspect: p-TSA Check: Acidic pH? Early->pTSA RT < 2 min Toluidine Suspect: p-Toluidine Check: Basic pH? Early->Toluidine RT 2-4 min Bis Suspect: Bis-Sulfonamide Action: Extend Gradient Late->Bis RT > Main Peak

Caption: Decision matrix for identifying unknown peaks based on relative retention time (RRT).

Module 4: Validated Analytical Protocol (HPLC-UV)

To ensure reproducibility, use the following standardized conditions.

Instrument: HPLC with PDA/UV Detector Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Wavelength: 235 nm (Aromatic ring absorption).[1] Flow Rate: 1.0 mL/min.[1] Temperature: 30°C.

Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens amine peaks).[1]

  • B: Acetonitrile (LC Grade).[1][4]

Gradient Table:

Time (min) % A (Aqueous) % B (Organic) Event
0.0 90 10 Equilibration
15.0 10 90 Linear Gradient
20.0 10 90 Wash (Elute Bis-impurity)
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | Stop |[1]

Protocol Note: Phosphoric acid is preferred over Formic acid here to ensure p-Toluidine (pKa ~5) remains protonated and elutes early, well-resolved from the neutral sulfonamide.[1]

References

  • Organic Syntheses. (2015). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.[1][2] (Analogous synthesis and workup procedures). [1]

  • Thermo Fisher Scientific. (2016).[1][4] Accurate and Reliable Quantitation of p-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Application Brief 73116.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77279, Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- (Bis-impurity structure verification). [1]

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Regulatory limits for alkyl tosylates).

Sources

Optimizing recrystallization solvent for high purity sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Sulfonamide Recrystallization

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Solvent Systems & Troubleshooting for Sulfonamide Purification

Introduction

Welcome to the technical support repository for sulfonamide purification. This guide addresses the unique physicochemical challenges of sulfonamides—specifically their amphoteric nature, tendency to "oil out," and polymorphic instability. Unlike standard organic small molecules, sulfonamides require a precise balance of polarity and pH control to achieve pharmaceutical-grade purity (>99%).[1]

Below you will find optimized solvent strategies, troubleshooting workflows, and validated protocols designed to standardize your recrystallization process.

Module 1: Solvent Selection Strategy

Q: What is the optimal solvent system for general sulfonamide recrystallization?

A: For most sulfonamides (e.g., sulfanilamide, sulfamethoxazole), a binary solvent system of Ethanol (95%) and Water is the industry standard.[1]

The Mechanism: Sulfonamides possess a "schizophrenic" solubility profile:

  • The Non-Polar Moiety (Benzene ring): Requires an organic solvent (Ethanol, Acetone).[2]

  • The Polar Moiety (Sulfonyl/Amino groups): Requires a polar protic solvent (Water).[2]

Single solvents rarely work efficiently. Water alone often requires excessive volumes and high heat (decomposition risk), while pure ethanol often holds the compound too well, leading to poor recovery.

Table 1: Solvent Performance Matrix

Solvent SystemRoleProsCons
Ethanol/Water (95:5 to 50:50) Primary Choice Excellent yield/purity balance; non-toxic; cheap.[1]Azeotrope boils at ~78°C; may require seeding.[1]
Methanol/Water AlternativeHigher solubility for very polar analogs.[1]Toxic; lower boiling point limits impurity removal.[1]
Acetone/Water Kinetic ControlGood for heat-sensitive compounds (low BP).[1]High evaporation rate can cause crusting/rapid precipitation (amorphous).[1]
Acetonitrile Polymorph ControlUsed for specific polymorph targeting.[1]Expensive; toxic; poor inorganic impurity removal.[1]
Visualization: Solvent Selection Logic

SolventSelection Start Start: Solvent Screening SolubilityTest Test Solubility at Reflux Start->SolubilityTest Decision1 Soluble in Hot Ethanol? SolubilityTest->Decision1 YesSoluble Add Water Dropwise until Turbid Decision1->YesSoluble Yes NoSoluble Try Methanol or Acetone Decision1->NoSoluble No Cooling Cool to Room Temp YesSoluble->Cooling Result Crystals Form? Cooling->Result Success Adopt Solvent System Result->Success Yes Failure Proceed to Oiling Out Troubleshooting Result->Failure No

Figure 1: Logical flow for determining the initial binary solvent system for unknown sulfonamide derivatives.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a liquid oil at the bottom of the flask instead of crystals. Why?

A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. Thermodynamically, this means the saturation temperature of your compound in the chosen solvent is higher than the melting point of the compound in that solvent (impurities and solvent depress the melting point).

Immediate Remediation:

  • Reheat the mixture until the oil redissolves.

  • Add Seed Crystals: This provides a nucleation surface, bypassing the energy barrier that favors the amorphous oil phase.

  • Increase Solvent Volume: Diluting the solution lowers the saturation temperature, potentially bringing it below the "oiling" temperature.

Visualization: Oiling Out Rescue Protocol

OilingOut Issue Problem: Product Oils Out Step1 Reheat to Dissolve Issue->Step1 Check Is Solution Clear? Step1->Check Action1 Add Seed Crystal at T < T_melt Check->Action1 Yes, but cooling causes oil Action2 Add More Solvent (Lower Saturation T) Check->Action2 No, oil persists Action3 Switch Solvent (Higher BP) Action1->Action3 Fails Action2->Step1

Figure 2: Decision tree for remediating liquid-liquid phase separation (oiling out).

Module 3: Polymorph & Purity Control

Q: Different batches have different melting points. Is this an impurity?

A: Not necessarily. Sulfonamides are notorious for polymorphism (existing in multiple crystal lattice structures).[3][4] For example, Sulfathiazole has at least three forms.

  • Kinetic Forms: Often formed by rapid cooling (precipitation).[1] Lower melting point, higher solubility.

  • Thermodynamic Forms: Formed by slow cooling. Higher melting point, more stable.

Q: How do I remove colored impurities?

A: Use Activated Carbon , but with caution. Sulfonamides adsorb strongly to carbon.

  • Protocol: Add 1-3% (w/w) activated carbon to the hot solution. Stir for 5 minutes (no longer), then filter through Celite while hot.

  • Warning: Excess carbon (>5%) will drastically reduce yield.[1]

Module 4: Validated Protocols

Protocol A: Standard Thermal Recrystallization (Ethanol/Water)

Best for: General purification of crude synthesis products.[1]

  • Dissolution: Place 5.0 g of crude sulfonamide in a flask. Add 15 mL of 95% Ethanol. Heat to boiling on a steam bath.

  • Saturation: If not dissolved, add hot ethanol in 2 mL increments until dissolved.

  • The "Cloud Point": Remove from heat. Add hot water dropwise until the solution turns permanently turbid (cloudy).

  • Clarification: Add one final drop of hot ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (insulate with a towel if polymorphic control is critical).

  • Harvest: Cool in an ice bath (

    
    ) for 30 minutes. Filter and wash with cold 50% ethanol.
    
Protocol B: pH-Swing Precipitation (Isoelectric Point)

Best for: Recovery from mother liquors or highly impure amphoteric mixtures.[1]

Scientific Basis: Sulfonamides have a pH-dependent solubility curve.[1] They are soluble in acid (protonated amine) and base (deprotonated sulfonamide).[1] The Isoelectric Point (pI) , typically between pH 4.0–5.0, is where solubility is lowest.[1]

  • Dissolution: Dissolve the crude material in dilute NaOH (10%) or dilute HCl (10%) depending on the major impurity.

  • Filtration: Filter the solution to remove insoluble mechanical impurities.

  • Neutralization: Slowly add the opposing acid/base while monitoring pH.

  • Targeting pI: Adjust pH to exactly 4.5 (check specific pI for your derivative). Massive precipitation will occur.

  • Recrystallization: Collect the precipitate and perform Protocol A for final polishing.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for ethanol/water recrystallization of sulfanilamide).

  • BenchChem. (2025).[3][5] Technical Support Center: Recrystallization of Sulfonamide Products. (Troubleshooting oiling out and solvent selection).

  • Sainz-Díaz, C. I., et al. (2022).[1][4] Crystal polymorphism and spectroscopical properties of sulfonamides in solid state. Journal of Computer-Aided Molecular Design. (Mechanisms of polymorphism in sulfonamides). [1]

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. (General solvent polarity rules).

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). (Principles of pI and zwitterionic solubility).

Sources

Avoiding hydrolysis of sulfonyl chlorides during sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Hydrolysis of Sulfonyl Chlorides Ticket Priority: High (Irreversible Degradation Risk)[1]

Introduction: The Race Against Water

Welcome to the Technical Support Center. You are likely here because your sulfonamide yield is lower than expected, or your LCMS shows a mass corresponding to


.[1]

The Core Problem: Sulfonyl chlorides (


) are hard electrophiles. While we want them to react with your amine (

), they are equally happy to react with water (

).[1] This is a kinetic race. If water wins, you generate sulfonic acid (

), which is a dead end—it will not react with your amine under standard conditions and will salt out your amine, killing the reaction twice.[1]

This guide provides the logic, protocols, and troubleshooting steps to ensure your amine wins the race.

Module 1: Critical Control Points (The Mechanism)

To prevent hydrolysis, you must understand the competing pathways.[1] The sulfur atom in sulfonyl chloride is hypervalent and highly electrophilic.

The Chemoselectivity Landscape

The following diagram illustrates the decision matrix the reagents face in your flask.

Sulfonamide_Pathways R_SO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate Tetrahedral Intermediate R_SO2Cl->Intermediate Nucleophilic Attack Amine Amine (R'-NH2) Amine->Intermediate Pathway A (Desired) High Nucleophilicity Water Moisture/Water (H2O) Water->Intermediate Pathway B (Parasitic) Competes if Wet Sulfonamide Sulfonamide Product (R-SO2NH-R') Intermediate->Sulfonamide -HCl SulfonicAcid Sulfonic Acid (R-SO3H) [DEAD END] Intermediate->SulfonicAcid -HCl HCl HCl Byproduct HCl->Amine Protonation (R'-NH3+) Deactivates Nucleophile

Figure 1: The chemoselective competition.[1] Pathway A must be kinetically favored over Pathway B. Note that the HCl byproduct can deactivate your amine, necessitating a base scavenger.[1]

Module 2: Troubleshooting Guide (Symptom-Cause-Solution)

Use this diagnostic table to identify why your reaction might be failing.

SymptomProbable CauseTechnical Solution
Starting Material Disappears, No Product Complete Hydrolysis. The sulfonyl chloride converted entirely to sulfonic acid.Check Solvents: Anhydrous DCM or THF is required. Check Reagent Quality: If the chloride smells like HCl or is a wet solid, it has degraded before use. Purify or buy fresh.
Exotherm (Heat Spike) upon Addition Runaway Reaction. High heat increases the rate of hydrolysis faster than aminolysis (higher activation energy).[1]Cooling: Chill to 0°C before addition. Rate: Add sulfonyl chloride dropwise as a solution, not neat.
Precipitate Forms Immediately Amine Hydrochloride Salt. The base is insufficient or too weak, causing the amine to scavenge the generated HCl.[1]Base Stoichiometry: Ensure Base:Chloride ratio is > 1.2:1. Switch Base: Use Pyridine (acts as solvent/base) or add DMAP (catalyst).[1]
Low Yield with Aqueous Base (Schotten-Baumann) Phase Transfer Failure. The chloride stays in the organic phase, but hydrolysis happens at the interface.[1]Switch Protocol: Move to Protocol A (Anhydrous) . Schotten-Baumann is only for highly stable chlorides and reactive amines.

Module 3: Standard Operating Procedures

Protocol A: The Anhydrous "Gold Standard"

Recommended for: Valuable amines, unstable sulfonyl chlorides, and small-scale discovery chemistry.[1]

The Logic: By removing water entirely, we eliminate Pathway B (see Fig 1).[1] We use an organic base to scavenge HCl.[1][2][3]

Reagents:

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Must be anhydrous.[4]

  • Base: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine.[1]

  • Catalyst (Optional): DMAP (4-Dimethylaminopyridine) - accelerates aminolysis.[1]

Step-by-Step:

  • Prime the Vessel: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solubilize: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Scavenger: Add Base (1.2 – 1.5 equiv).

    • Tip: If using Pyridine, it can be used as the solvent, but workup is harder.[1]

  • Cool: Submerge flask in an ice bath (0°C). Crucial for selectivity.

  • Addition: Dissolve Sulfonyl Chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture.

    • Why? prevents local heating and concentration spikes.[1]

  • Monitor: Allow to warm to Room Temp (RT) over 2 hours. Monitor by TLC/LCMS.[1]

    • Success Marker: Disappearance of amine.[1][5]

    • Failure Marker: Appearance of R-SO3H peak in LCMS (Hydrolysis).[1]

Protocol B: Modified Schotten-Baumann (Biphasic)

Recommended for: Scale-up, robust substrates, and "Green" chemistry requirements.[1]

The Logic: Uses water as a solvent for the base, but keeps the sulfonyl chloride in an organic phase. The reaction happens at the interface.[6]

Reagents:

  • Organic Phase: DCM, Ethyl Acetate, or Toluene.[1]

  • Aqueous Phase: 10% Na2CO3 or NaOH.[1][2]

Step-by-Step:

  • Dissolve: Amine in the Organic Solvent.

  • Mix: Add the Aqueous Base solution. You now have two layers.[2]

  • Add: Add Sulfonyl Chloride (often excess, 1.2–1.5 equiv) to the rapidly stirring biphasic mixture.

  • Agitation: Vigorous stirring is mandatory.

    • Why? Maximizes surface area for the amine to react before the water hydrolyzes the chloride.

  • Workup: Separate layers. The Sulfonic Acid byproduct (if any) stays in the water layer (as a salt). The Product stays in the organic layer.

Module 4: Frequently Asked Questions (FAQ)

Q: My sulfonyl chloride is a solid, but it looks "wet" and smells acrid. Can I use it? A: It has likely partially hydrolyzed to sulfonic acid and HCl (the acrid smell).

  • Fix: If you cannot buy fresh, you can try to recrystallize it from dry petroleum ether or hexane.[1] If it's a liquid, simple distillation under vacuum can purify it.[1] Do not use "as is"—the sulfonic acid is a strong acid that will protonate your amine, killing the reaction.[1]

Q: Can I use alcohols (MeOH/EtOH) as solvents? A: Generally No. Sulfonyl chlorides can react with alcohols to form sulfonate esters (


), a side reaction similar to hydrolysis.[1] Stick to aprotic solvents (DCM, THF, MeCN, Toluene) unless you have specific evidence your chloride is stable in alcohol.[1]

Q: Why do I see a "dimer" impurity? A: If your amine is a primary amine (


), the product is a sulfonamide (

).[1] This product is still acidic (pKa ~10-11). If you use a strong base (like NaH) or excess sulfonyl chloride, you can sulfonylate the nitrogen twice, forming a bis-sulfonamide.[1]
  • Prevention:[1] Avoid huge excesses of sulfonyl chloride and stick to mild bases like TEA or Pyridine.

References

  • Schotten-Baumann Reaction Protocol. BenchChem. Detailed protocol for biphasic amide/sulfonamide synthesis.

  • Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich. Overview of reagents and building blocks for medicinal chemistry.

  • Chemoselective Deprotection and Hydrolysis of Sulfonamides. Organic Chemistry Portal. Discusses stability and hydrolysis conditions (N. Shohji et al., Org.[1][5] Lett., 2011).[1][3][5][7]

  • Kinetics of Sulfonyl Chloride Hydrolysis. RSC Publishing. Mechanistic study confirming SN2 character and competition with water (J. Chem. Soc. B).[1]

  • One-Pot Synthesis of Sulfonamides. Organic Chemistry Portal. Anhydrous acetonitrile/TEA methods to avoid hydrolysis (M. N. S. Rad et al., Synthesis, 2009).[1][4]

Sources

Validation & Comparative

Comparative Guide: Catalytic vs. Traditional Synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as N-tosyl-p-toluidine) via two distinct pathways: the traditional Pyridine-Mediated Nucleophilic Substitution and the modern ZnO-Catalyzed Green Synthesis .

While the traditional method remains the historical benchmark, experimental data indicates that the catalytic approach offers superior atom economy, reduced toxicity, and simplified work-up. This guide provides step-by-step protocols, mechanistic insights, and quantitative performance metrics to assist drug development professionals in optimizing sulfonamide production.

Introduction: The Green Chemistry Shift

The sulfonamide moiety is a pharmacophore of high significance in medicinal chemistry, serving as the core for protease inhibitors, antibacterial agents, and anti-inflammatory drugs.

  • Target Molecule: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide[1][2][3]

  • CAS Registry Number: 599-86-0[1]

  • Structure: A sulfonamide linkage connecting two toluene rings.

Traditionally, this bond is formed via the Schotten-Baumann reaction or pyridine-mediated attack of an amine on a sulfonyl chloride. However, these methods suffer from poor "E-factors" (environmental impact) due to the stoichiometric use of toxic bases (pyridine) and difficult purification steps to remove hydrochloride salts. The industry is currently shifting toward Solid Acid/Base Catalysis (e.g., ZnO, CuO, or Silica-supported reagents) to drive this reaction under solvent-free or aqueous conditions.

Mechanistic Comparison

Traditional Pathway (Stoichiometric Base)

The reaction relies on the nucleophilic attack of p-toluidine on p-toluenesulfonyl chloride (TsCl). Pyridine acts as both the solvent and the proton scavenger (base).

  • Drawback: Formation of pyridinium hydrochloride requires acidic aqueous work-up, generating significant liquid waste.

Catalytic Pathway (Lewis Acid/Surface Activation)

Zinc Oxide (ZnO) nanoparticles act as a dual-function catalyst. The Lewis acidic Zn sites activate the sulfonyl chloride (


 bond polarization), making the sulfur more electrophilic. Simultaneously, the basic oxygen sites on the ZnO lattice aid in deprotonation, neutralizing the HCl byproduct as a surface salt or allowing it to escape, often eliminating the need for a liquid base.
Mechanistic Diagram (DOT)

Mechanism cluster_traditional Traditional (Pyridine) cluster_catalytic Catalytic (ZnO NPs) T_Start TsCl + p-Toluidine T_Inter Tetrahedral Intermediate T_Start->T_Inter Nucleophilic Attack T_Prod Product + Pyridinium HCl T_Inter->T_Prod Cl- Departure T_Base Pyridine (Base) T_Base->T_Inter Proton Capture C_Start TsCl + p-Toluidine C_Trans Activated Complex (Zn...O=S...N) C_Start->C_Trans Adsorption C_Cat ZnO Surface Activation C_Cat->C_Trans Lewis Acid Activation C_Prod Product + Zn-Salt/H2O C_Trans->C_Prod Elimination

Figure 1: Mechanistic divergence between pyridine-mediated elimination and ZnO surface-mediated activation.

Experimental Protocols

Method A: Traditional Pyridine Synthesis (Baseline)

Reference Standard: Vogel’s Textbook of Practical Organic Chemistry.

Reagents:

  • p-Toluenesulfonyl chloride (TsCl): 10 mmol (1.90 g)

  • p-Toluidine: 10 mmol (1.07 g)

  • Pyridine: 10 mL (Solvent/Base)[2]

  • HCl (10% aqueous): For work-up

Protocol:

  • Dissolution: Dissolve p-toluidine in dry pyridine (10 mL) in a round-bottom flask.

  • Addition: Add TsCl portion-wise over 10 minutes at 0°C (ice bath) to prevent exothermicity.

  • Reflux: Heat the mixture to reflux (115°C) for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Quench: Pour the cooled reaction mixture into 50 mL of ice-cold water containing 10 mL concentrated HCl (to convert excess pyridine to water-soluble pyridinium chloride).

  • Filtration: The product precipitates as a solid.[4] Filter and wash extensively with cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Method B: ZnO Nanoparticle Catalyzed (Green Route)

Based on protocols by Zare et al. and Massah et al. [1, 2]

Reagents:

  • p-Toluenesulfonyl chloride (TsCl): 10 mmol

  • p-Toluidine: 10 mmol

  • ZnO Nanoparticles (20 mol%): 0.16 g

  • Solvent: Ethanol (5 mL) or Solvent-Free (Grinding)

Protocol:

  • Mixing: In a mortar (solvent-free) or flask (ethanol), mix TsCl, p-toluidine, and ZnO nanoparticles.

  • Reaction:

    • Solvent-Free: Grind the mixture with a pestle at room temperature for 15–30 minutes. The mixture will become a paste.

    • Ethanol: Stir at room temperature (or mild heat 50°C) for 45 minutes.

  • Extraction: Add hot ethyl acetate (20 mL) to the mixture. The product dissolves; the ZnO catalyst remains solid.

  • Catalyst Recovery: Filter or centrifuge to remove ZnO (can be washed with ethanol, calcined, and reused).

  • Isolation: Evaporate the ethyl acetate filtrate to obtain the pure product.

  • Purification: Recrystallization is often unnecessary due to high specificity, but can be done in Ethanol if needed.

Performance Comparison & Data

The following data contrasts the two methods based on typical laboratory yields and green chemistry metrics.

MetricTraditional (Pyridine)Catalytic (ZnO)Advantage
Reaction Time 3 – 5 Hours15 – 45 MinutesCatalytic (Faster kinetics)
Yield (%) 80 – 85%92 – 96%Catalytic (Fewer side reactions)
Atom Economy Low (Loss of Pyridine-HCl)HighCatalytic
Purification Acid wash + RecrystallizationSimple Filtration + EvaporationCatalytic
Toxicity High (Pyridine is hepatotoxic)Low (ZnO is GRAS*)Catalytic
Catalyst Reusability N/A (Reagents consumed)Recyclable (3-5 cycles)Catalytic
Cost High (Solvent waste disposal)Low (Reusable catalyst)Catalytic

*GRAS: Generally Recognized As Safe

Workflow Visualization

The operational complexity of the traditional method is significantly higher due to the "Acid Wash" step required to remove the pyridine solvent.

Workflow cluster_trad Method A: Traditional cluster_cat Method B: Catalytic (ZnO) Start Raw Materials: TsCl + p-Toluidine Step1A Reflux in Pyridine (3-4 Hours) Start->Step1A Step1B Stir/Grind with ZnO (15-45 Mins) Start->Step1B Step2A Quench in HCl/Ice (Remove Pyridine) Step1A->Step2A Step3A Precipitate & Filter Step2A->Step3A Final Final Product 4-Methyl-N-(4-methylphenyl)benzenesulfonamide Step3A->Final Step2B Dissolve in EtOAc Filter out Catalyst Step1B->Step2B Step3B Evaporate Solvent Step2B->Step3B Step3B->Final

Figure 2: Operational workflow comparison. Note the elimination of the acid-quench step in the catalytic route.

Self-Validating Quality Control (QC)

To ensure the integrity of the synthesized compound, researchers should verify the following physicochemical properties immediately post-synthesis.

  • Melting Point:

    • Expected Range:116 – 118 °C [3].

    • Validation: If MP < 114°C, impurities (unreacted amine or hydrolyzed TsOH) are present. Recrystallize from ethanol.

  • TLC Analysis:

    • Mobile Phase: n-Hexane : Ethyl Acetate (7:3).

    • Rf Value: Product Rf ≈ 0.45 – 0.55.

    • Visualization: UV lamp (254 nm). Reactants (TsCl and Toluidine) will have distinct Rf values (TsCl higher, Toluidine lower).

  • Solubility Check:

    • Insoluble in water.[5]

    • Soluble in Ethanol, Acetone, DCM.

    • Soluble in 10% NaOH (due to the acidic N-H proton of the sulfonamide). This is a key chemical test to distinguish sulfonamides from sulfones.

Critical Analysis & Recommendation

When to use Traditional (Pyridine):

  • If you are strictly following a legacy SOP (Standard Operating Procedure) for regulatory filing where process changes are restricted.

  • If ZnO nanoparticles are unavailable and pyridine is abundant.

When to use Catalytic (ZnO/Green):

  • Drug Discovery/Screening: When high throughput is required (15 min reaction time).

  • Scale-Up: To reduce liquid waste disposal costs (E-Factor reduction).

  • Green Chemistry Compliance: To eliminate Class 2 solvents (Pyridine) from the workflow.

Verdict: The ZnO-catalyzed protocol is scientifically superior for the synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. It transforms a toxic, waste-heavy process into a rapid, benign surface-mediated reaction with easier work-up.

References

  • Zare, A., Hasaninejad, A., et al. (2009). "Zinc Oxide (ZnO) as a Green, Efficient and Reusable Catalyst for the Synthesis of Sulfonamides." Journal of Chemical Sciences.

  • Massah, A. R., et al. (2007). "Solid Acid Catalysts: A Green Approach for the Synthesis of Sulfonamides." Monatshefte für Chemie.

  • Khan, I. U., et al. (2010).[2] "4-Methyl-N-(4-methylphenyl)benzenesulfonamide."[1][2] Acta Crystallographica Section E: Structure Reports Online, 66(4), o786.

  • Nasrollahzadeh, M., et al. (2014).[6] "Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water." Synlett, 25, 505-508.[6]

Sources

Beyond the R-Factor: A Comparative Guide to X-ray Data Validation for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Crisis of Reproducibility: In small molecule drug discovery, the sulfonamide moiety is ubiquitous. However, structural errors in this group—specifically regarding the S–N bond geometry and protonation states—are frequent sources of retractions.

This guide compares two validation methodologies for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (C₁₄H₁₅NO₂S):

  • Standard Statistical Validation: Relying primarily on R-factors and basic CheckCIF alerts.

  • Integrated Geometric Validation (IGV): A multi-tier approach combining residual density analysis, CSD-Mogul knowledge bases, and Hirshfeld surface analysis.

Verdict: While Standard Validation is faster, it frequently misses subtle errors in hydrogen bonding networks (


 dimers) critical for pharmacophore modeling. The IGV method is the required standard for high-impact therapeutic research.

The Molecule: Structural Challenges

The target molecule, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide , presents specific crystallographic challenges that automated software often misinterprets:

  • The Sulfonamide Nitrogen (

    
     vs. 
    
    
    
    ):
    The nitrogen atom is often planar due to conjugation with the S=O and the aromatic ring, but subtle pyramidalization can occur. Incorrect geometry assignment here leads to fatal errors in docking studies.
  • The S–N Bond Length: Typically shorter (approx. 1.63 Å) than a standard single bond due to partial double-bond character.

  • Torsional Flexibility: The C–S–N–C torsion angle determines the relative orientation of the two tolyl rings (often forming a "butterfly" or "L-shape" conformation).

Comparative Analysis: Standard vs. Integrated Validation

The following data compares a hypothetical "Standard" refinement against a fully optimized "Integrated" refinement for C₁₄H₁₅NO₂S.

Table 1: Quantitative Performance Metrics
MetricMethod A: Standard Validation Method B: Integrated Geometric Validation (IGV) Interpretation
R1 Factor (I > 2σ) 0.052 (5.2%)0.038 (3.8%) Lower is better, but R1 < 5% is the gold standard for publication quality.
wR2 (All data) 0.1450.102 High wR2 in Method A suggests poor weighting or unmodeled disorder.
Goodness of Fit (GooF) 1.151.04 Values > 1.10 indicate the model is under-parameterized or weights are incorrect.
S–N Bond Precision 0.006 Å0.002 Å High precision is required to distinguish bond orders.
Max Residual Density +0.65 e⁻/ų (near S)+0.22 e⁻/ų High residuals near Sulfur indicate unmodeled absorption or Fourier truncation errors.
Mogul Z-Score (S–N) 2.8 (Marginal)0.8 (Excellent) A Z-score > 2.0 indicates the geometry deviates significantly from the CSD average.
N-H...O Interaction Modeled geometricallyLocated via Difference Map Method B experimentally verifies the H-bond network.
Analysis of Failure Points in Method A

In the "Standard" approach, the structure solution software (e.g., SHELXT) places the hydrogen atom on the nitrogen geometrically. However, if the nitrogen is slightly pyramidal, the geometric placement will be incorrect, leading to a distorted hydrogen bond network. Method B uses the Difference Fourier Map to locate the electron density of the hydrogen atom manually, ensuring the


 dimer motif is chemically accurate.

Detailed Experimental Protocol (IGV Method)

This protocol ensures self-validating results for sulfonamide structures.

Phase 1: Data Collection & Reduction
  • Crystal Selection: Select a single crystal approx.

    
     mm. Avoid cracked or twinned specimens.
    
  • Temperature: Collect data at 100 K . Room temperature (298 K) data suffers from thermal smearing, particularly of the methyl groups on the tolyl rings, obscuring the N-H position.

  • Resolution: Collect to a minimum resolution of

    
     Å (
    
    
    
    for Mo K
    
    
    ).
  • Absorption Correction: Apply Multi-scan or Numerical absorption correction (SADABS/CrysAlisPro). Sulfur (

    
    ) has significant anomalous scattering; uncorrected data will show "ghost" peaks around the S atom.
    
Phase 2: Refinement Strategy
  • Initial Solution: Use SHELXT (Intrinsic Phasing).

  • Anisotropic Refinement: Refine all non-hydrogen atoms (S, O, N, C) anisotropically using SHELXL .

  • Hydrogen Treatment (Critical Step):

    • Methyl/Aromatic H: Use a riding model (AFIX 43/137).

    • Sulfonamide N-H:Do not use AFIX initially. Inspect the Difference Fourier Map (

      
      ). You should see a peak of approx 0.5–0.8 e⁻/ų near the Nitrogen.
      
    • Refinement: Assign this peak as H. Refine its coordinates freely with an isotropic thermal parameter (

      
       of N). Restrain the N-H distance to 
      
      
      
      Å (DFIX) only if the bond length drifts to physically impossible values (>1.0 Å).
Phase 3: The Validation Loop (The "Self-Validating" Core)

Do not wait until the end to validate. Execute this loop after every major refinement cycle.

  • CheckCIF (IUCr): Upload the CIF.[1][2]

    • Target: Zero "A" alerts.[3]

    • Common Sulfonamide Alert: "Hirshfeld Test Diff" on the S–O or S–N bond. This usually indicates the thermal ellipsoids are vibrating in physically impossible directions (often due to bad absorption correction).

  • CSD-Mogul (Geometry Check):

    • Compare your S–N bond length (

      
       Å) and O–S–O angle (
      
      
      
      ) against the Cambridge Structural Database (CSD).
    • Action: If your Z-score > 2.0, check for disorder or incorrect atom assignment (e.g., confusing N and O).

  • Residual Density Check:

    • Inspect the map for peaks > 0.4 e⁻/ų.

    • Sulfonamide Specific: A hole (negative density) along the S–N bond indicates the bond is modeled too short; a peak indicates it is too long or an atom is misidentified.

Visualization of the Validation Workflow

ValidationWorkflow cluster_Validation Integrated Validation Loop (IGV) Start Raw Diffraction Data Reduction Data Reduction (Integration & Scaling) Start->Reduction Phasing Structure Solution (SHELXT) Reduction->Phasing Refinement Least-Squares Refinement (SHELXL) Phasing->Refinement CheckCIF CheckCIF/PLATON (Symmetry & Alerts) Refinement->CheckCIF Mogul CSD-Mogul (Geometry Statistics) CheckCIF->Mogul Density Residual Density (Diff Map Inspection) Mogul->Density Decision Metrics Met? (R1<4%, Z<2.0) Density->Decision Decision->Refinement No (Fix Model) Finalize Final CIF Generation & Deposition Decision->Finalize Yes (Validated)

Caption: The Integrated Geometric Validation (IGV) workflow ensures structural accuracy by cycling through statistical, geometric, and electron density checks before finalization.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[4][5][6] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Spek, A. L. (2020). PLATON SQUEEZE: A Tool for the Calculation of the Disordered Solvent Contribution to the Calculated Structure Factors. Acta Crystallographica Section C, 71, 9-18. Link

  • Bruno, I. J., et al. (2004).[5] Retrieval of Crystallographically-Derived Molecular Geometry Information. Journal of Chemical Information and Computer Sciences, 44(6), 2133–2144. Link

  • Khan, I. U., et al. (2010).[7] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[7] Acta Crystallographica Section E, 66(4), o813. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

High-Resolution Spectroscopic Validation: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the sulfonamide linkage is a privileged scaffold, serving as the core pharmacophore for varying classes of drugs, from antibacterials to carbonic anhydrase inhibitors. This guide provides a definitive spectroscopic comparison between the target sulfonamide, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as


-tosyl-

-toluidine), and its synthetic precursors:

-toluenesulfonyl chloride (TsCl)
and

-toluidine
.[1]

The objective is to equip researchers with a self-validating analytical framework. By quantifying specific chemical shift perturbations (


) in ¹H and ¹³C NMR, scientists can definitively confirm the formation of the sulfonamide bond and rule out common impurities such as unreacted starting materials or hydrolyzed sulfonic acid derivatives.

Experimental Protocol: Synthesis & Isolation

To ensure the NMR data presented below correlates with a reproducible sample, the following standard protocol is recommended. This method minimizes side reactions (like bis-tosylation) common in primary amines.[1]

Methodology
  • Reactants: Dissolve

    
    -toluidine (1.0 equiv) in anhydrous Pyridine (solvent/base).
    
  • Addition: Cool to 0°C. Add

    
    -toluenesulfonyl chloride (1.1 equiv) portion-wise to control exotherm.
    
  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Pour mixture into 1M HCl (ice-cold) to sequester pyridine. Extract with Ethyl Acetate.[1]

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove trace sulfonic acid.[1]

Workflow Visualization

SynthesisWorkflow Reactants Reactants (p-Toluidine + TsCl) Mixing 0°C Addition (Pyridine Solvent) Reactants->Mixing Reaction Reaction (RT, 4-12h) Mixing->Reaction Quench Acid Quench (1M HCl) Reaction->Quench Complete Conversion Isolation Recrystallization (EtOH/H2O) Quench->Isolation Remove Pyridine Analysis NMR Validation (CDCl3) Isolation->Analysis Pure Product

Caption: Step-by-step synthesis and isolation workflow ensuring removal of pyridine salts prior to NMR analysis.

Comparative Spectroscopic Analysis (¹H NMR)

The power of this analysis lies in the Chemical Shift Perturbation (


) .[1] We track specific protons as they transition from the starting material environment to the product environment.[1]

Solvent: Chloroform-d (


)
Frequency:  400 MHz[1]
Table 1: ¹H NMR Chemical Shift Comparison
Proton AssignmentPrecursor Shift (

ppm)
Product Shift (

ppm)

(Shift Change)
Mechanistic Insight
Methyl (Tosyl) 2.43 (s) [in TsCl]2.36 (s) -0.07 (Upfield)Loss of highly electronegative -Cl reduces deshielding.[1]
Methyl (Tolyl) ~2.25 (s) [in Toluidine]2.26 (s) +0.01 (Negligible)Distal to reaction center; confirms integrity of tolyl ring.[1]
Aromatic (Ortho to S) 7.80 (d) [in TsCl]7.65 (d) -0.15 (Upfield)Sulfonamide is less electron-withdrawing than Sulfonyl Chloride.[1]
Aromatic (Ortho to N) 6.60 (d) [in Toluidine]*6.94–7.03 (m) +0.40 (Downfield) CRITICAL: Conversion of electron-donating

to electron-withdrawing Sulfonamide deshields these protons.[1]
NH Proton ~3.5 (broad) [in Toluidine]~7.0 (s/broad) +3.50 (Downfield) Formation of acidic Sulfonamide proton.[1] H-bonding dependent.[1]

*Note: Precursor amine shifts are approximate and concentration-dependent.[1]

Detailed Interpretation
  • The "Crossover" Effect: In the starting materials, the aromatic protons of TsCl are significantly downfield (7.80 ppm) compared to

    
    -toluidine (6.60/6.90 ppm).[1] In the product, these signals converge toward the 7.0–7.6 ppm region.
    
  • Diagnostic Signal: The doublet at 7.65 ppm is the hallmark of the tosyl group attached to nitrogen.[1] If this signal remains at 7.80 ppm, your reaction is incomplete (residual TsCl).[1]

  • Methyl Differentiation: The two methyl singlets are distinct (2.36 vs 2.26 ppm).[1] The methyl on the sulfonyl ring (2.[1][2]36) is slightly more deshielded than the methyl on the amine ring (2.[1]26) due to the proximity of the

    
     group.
    

Comparative Spectroscopic Analysis (¹³C NMR)

Carbon NMR provides the definitive confirmation of the carbon skeleton and is less susceptible to concentration effects than the NH proton in ¹H NMR.[1]

Solvent: Chloroform-d (


)
Frequency:  100 MHz[1]
Table 2: ¹³C NMR Chemical Shift Data
Carbon EnvironmentProduct Shift (

ppm)
Validation Check
C-ipso (S-C) 143.7 Distinct from TsCl C-ipso (~146 ppm).[1]
C-ipso (N-C) 133.8 significantly downfield from Toluidine C-ipso (~143 ppm) due to electronic change.[1]
Aromatic CH 129.8, 129.6, 127.3, 122.2Four distinct signals representing the two AA'BB' systems.
Methyl (Tosyl) 21.5 Standard Ar-CH3.[1]
Methyl (Tolyl) 20.8 Standard Ar-CH3.[1]
Logic Tree for Assignment

NMRLogic Structure Structure: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide Methyls Methyl Groups (Aliphatic) Structure->Methyls Aromatics Aromatic Region (6.9 - 7.7 ppm) Structure->Aromatics Me_Tosyl Tosyl-Me δ 2.36 ppm (Closer to SO2) Methyls->Me_Tosyl Me_Tolyl Tolyl-Me δ 2.26 ppm (Closer to N) Methyls->Me_Tolyl Ar_Tosyl Tosyl Ring (AA'BB') Doublet ~7.65 ppm (Deshielded by SO2) Aromatics->Ar_Tosyl Ar_Tolyl Tolyl Ring (AA'BB') Multiplet ~7.00 ppm (Shielded by N) Aromatics->Ar_Tolyl

Caption: Decision tree for assigning ¹H NMR signals based on electronic shielding environments.

Troubleshooting & Impurity Profiling

When analyzing your spectra, look for these common "red flags" that indicate process failure or poor isolation.

  • Residual Pyridine:

    • Observation: Multiplets at

      
       8.6, 7.6, and 7.2 ppm in 
      
      
      
      .[3]
    • Remedy: The acidic workup (1M HCl) was insufficient.[1] Reprocess by dissolving in EtOAc and washing aggressively with 1M HCl.

  • Hydrolyzed TsCl (

    
    -Toluenesulfonic Acid): 
    
    • Observation: A broad singlet (OH) that exchanges with

      
      , and aromatic shifts that do not match the sulfonamide pattern.[1]
      
    • Remedy: Recrystallize from water/ethanol.[1] The sulfonic acid is highly water-soluble and will remain in the filtrate.[1]

  • Bis-Tosylation:

    • Observation: Disappearance of the NH signal entirely.[1] Integration of the Tosyl-Methyl (2.36 ppm) doubles relative to the Tolyl-Methyl (2.26 ppm).[1]

    • Cause: Reaction temperature too high or excess TsCl used with strong base.[1]

References

  • Royal Society of Chemistry.[1][4] (2016).[1] Supplementary Information: Synthesis and spectral data of N-arylsulfonamides. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST).[1][5] p-Toluenesulfonyl chloride Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Fulmer, G. R., et al. (2010).[1][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] Retrieved from [Link]

  • PubChem.[1][2] Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- Compound Summary. Retrieved from [Link][1]

Sources

Comparative Study: Catalytic Architectures for Diaryl Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot

The synthesis of diaryl sulfonamides—a pharmacophore critical to COX-2 inhibitors, anticancer agents (e.g., Vemurafenib), and antivirals—has historically relied on the nucleophilic attack of anilines on sulfonyl chlorides. While effective for simple substrates, this classical


 pathway often fails with electron-deficient anilines or sterically hindered cores common in modern drug discovery.

This guide evaluates the shift from stoichiometric activation to catalytic cross-coupling , comparing three distinct catalytic architectures:

  • Palladium (Pd) Cross-Coupling (Buchwald-Hartwig Type): The high-yield standard for aryl halide functionalization.

  • Copper (Cu) Oxidative Coupling (Chan-Lam Type): The aerobic, ambient-temperature alternative using boronic acids.[1]

  • Organocatalysis (Nucleophilic Activation): The metal-free baseline for sulfonyl chloride activation.

Mechanistic Architectures

To select the correct catalyst, one must understand the underlying kinetic barriers.

Transition Metal Catalysis (The Inverse Disconnection)

Unlike the classical route (Sulfonyl Chloride + Amine), transition metal catalysis allows the use of Aryl Halides or Boronic Acids as electrophiles reacting with primary sulfonamides. This "inverse" strategy is vital when the sulfonyl chloride is unstable or unavailable.

Diagram 1: Palladium-Catalyzed C-N Cross-Coupling Cycle

The following diagram illustrates the catalytic cycle for the N-arylation of sulfonamides using Pd(0) and bulky phosphine ligands.

Pd_Cycle Pd0 Pd(0)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X (Halide) Coord Amine/Sulfonamide Coordination OxAdd->Coord + H2N-SO2-R Base Base Deprotonation (Formation of Pd-N bond) Coord->Base + Base (Cs2CO3/NaOtBu) RedElim Reductive Elimination (C-N Bond Formation) Base->RedElim Transmetallation eq. RedElim->Pd0 Regeneration Product Diaryl Sulfonamide (Product Release) RedElim->Product

Caption: The Pd(0)/Pd(II) cycle relies on bulky ligands (e.g., XPhos, tBuBrettPhos) to facilitate the difficult reductive elimination of the electron-poor sulfonamide nitrogen.

Comparative Analysis

Category A: Palladium (Pd) Catalysts

Best for: High-value intermediates, unreactive aryl chlorides, and scale-up where yield is paramount.

  • Mechanism: Buchwald-Hartwig amination adapted for sulfonamides.[1]

  • Performance:

    • Yield: Consistently >90% for a broad scope.

    • Ligand Dependency: Critical. Monodentate biaryl phosphines (e.g., XPhos , tBuBrettPhos ) are required to prevent catalyst poisoning by the sulfonamide.

    • Limitations: High cost of Pd and ligands; rigorous

      
       exclusion required; heavy metal removal (scavenging) needed for pharma compliance.
      
Category B: Copper (Cu) Catalysts

Best for: Late-stage functionalization, air-tolerant synthesis, and boronic acid substrates.

  • Mechanism: Chan-Lam oxidative coupling.[1] Uses

    
     (often stoichiometric or catalytic with 
    
    
    
    re-oxidation).
  • Performance:

    • Yield: Moderate to High (60–85%).

    • Conditions: Mild (Room Temperature, Open Air).

    • Substrate: Requires Aryl Boronic Acids (often easier to handle than halides).

    • Limitations: Slower kinetics (reaction times 12–48h); high catalyst loading (10–20 mol%) often required to combat catalyst death.

Category C: Organocatalysts (DMAP/DABCO)

Best for: Classical Sulfonyl Chloride + Aniline coupling.

  • Mechanism: Nucleophilic catalysis. The catalyst attacks the sulfonyl chloride to form a highly electrophilic sulfonyl-ammonium salt.

  • Comparison (DMAP vs. DABCO):

    • DMAP: Superior kinetic activator due to resonance stabilization of the intermediate. Preferred for deactivated anilines.

    • DABCO: "Greener" solid base, easier to handle, but lower turnover frequency (TOF) for sterically hindered substrates.

Data Dashboard: Performance Metrics

The following table aggregates performance data from recent high-impact studies (e.g., J. Am. Chem. Soc., Org.[1] Lett.).

FeaturePd-Catalyzed (Buchwald) Cu-Catalyzed (Chan-Lam) Organocatalytic (DMAP)
Primary Substrates Aryl Halide + SulfonamideAryl Boronic Acid + SulfonamideSulfonyl Chloride + Aniline
Avg. Yield 92 - 99% 70 - 85%85 - 95%
Reaction Time 2 - 6 Hours12 - 48 Hours1 - 4 Hours
Temperature 80°C - 110°C25°C (Room Temp) 0°C - 25°C
Air/Moisture Sensitive (Inert atm required)Tolerant (Open air) Moisture Sensitive
Functional Group Tol. Excellent (with correct ligand)Good (Boronic acid dependent)Moderate (Acid sensitive)
Cost Profile

$ (High)
$ (Low)$ (Low)

Experimental Protocol: The "Gold Standard" Method

For drug discovery applications where reliability outweighs cost, the Pd-Catalyzed Cross-Coupling is the recommended protocol.

Protocol: Pd-Catalyzed N-Arylation of Sulfonamides

Based on methodologies developed by the Buchwald Lab.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • Primary Sulfonamide (1.2 equiv)

  • Catalyst:

    
     (1–2 mol%) or 
    
    
    
  • Ligand: tBuBrettPhos (2–4 mol%) (Critical for preventing catalyst poisoning)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: t-Amyl Alcohol or Dioxane (anhydrous)

Workflow:

  • Charge: In a glovebox or under Argon flow, add Pd source, Ligand, Base, and Sulfonamide to a reaction vial equipped with a stir bar.

  • Solvate: Add the Aryl Halide (if solid) and Solvent. If Aryl Halide is liquid, add via syringe.

  • Activation: Seal the vial. Heat to 100°C for 4–8 hours.

    • Note: The solution should turn from dark red/brown to a lighter orange/yellow as the active catalytic species forms.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • If yield is <50%, check the Ligand:Pd ratio . It must be >1:1 (ideally 1.2:1 or 2:1) to ensure the Pd center is ligated and stable.

  • If starting material remains, ensure the reaction environment is strictly anhydrous ; water quenches the active base.

Decision Framework

Use this logic tree to select the optimal catalyst based on your available starting materials and constraints.

Decision_Tree Start Start: Choose Substrate Availability Q1 Is Sulfonyl Chloride Available & Stable? Start->Q1 Yes1 Use Organocatalysis (DMAP/DABCO) Q1->Yes1 Yes No1 Must use Inverse Strategy Q1->No1 No Q2 Is the Aryl Partner an Aryl Halide (Cl/Br)? No1->Q2 Yes2 Use Pd-Catalysis (Buchwald-Hartwig) Q2->Yes2 Yes (High Yield Needed) No2 Is it a Boronic Acid? Q2->No2 No Yes3 Use Cu-Catalysis (Chan-Lam) No2->Yes3 Yes (Green/Mild Needed)

Caption: Selection logic based on substrate stability and availability. Pd offers power; Cu offers mildness; Organocatalysis offers simplicity.

References

  • Buchwald, S. L., et al. (2008).[2] Ligand-Promoted Palladium-Catalyzed Coupling of Aryl Halides with Sulfonamides. Journal of the American Chemical Society.[3]

  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters.[4]

  • Willis, M. C., et al. (2011).[4] DABSO as a Convenient Source of Sulfur Dioxide for Organic Synthesis.[4] Organic Letters.[1][4][5]

  • Bolm, C., et al. (2022).[2] Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents.[6] Journal of Organic Chemistry.[4][7]

  • Macmillan, D. W. C., et al. (2016). Metallaphotoredox-Catalyzed C-N Cross-Coupling. Science.[4]

Sources

Biological activity of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide versus other sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Common Names:


-Tosyl-p-toluidine; 

-(p-Tolyl)-p-toluenesulfonamide CAS: 599-86-0 Content Type: Technical Comparison Guide Date: October 26, 2023[1]

Executive Summary: The Scaffold vs. The Drug

In the landscape of sulfonamide pharmacology, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (herein referred to as TM-TBS ) represents a critical distinction between a structural scaffold and a functional drug .

Unlike its famous cousins, the antimicrobial "sulfa drugs" (e.g., Sulfamethoxazole) or the diuretic carbonic anhydrase inhibitors (e.g., Acetazolamide), TM-TBS acts primarily as a lipophilic pharmacophore.[1] It lacks the primary amino group essential for folate synthesis inhibition and the unsubstituted sulfonamide moiety required for high-affinity zinc coordination in carbonic anhydrase.

Key Takeaway: Researchers utilizing TM-TBS should view it not as a direct antimicrobial agent, but as a lipophilic control compound for Structure-Activity Relationship (SAR) studies or a precursor for microtubule-destabilizing herbicides (dinitroanilines).

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

PropertySpecificationRelevance to Bioactivity
IUPAC Name 4-Methyl-N-(4-methylphenyl)benzenesulfonamideDefines the

-aryl substitution pattern.[2]
Molecular Weight 325.43 g/mol Lipophilic small molecule (Rule of 5 compliant).
LogP (Predicted) ~3.8 - 4.2High Lipophilicity. Unlike water-soluble sulfa drugs, TM-TBS crosses membranes easily but has poor aqueous solubility.[1]
H-Bond Donors 1 (Secondary Amine)Limited hydrogen bonding compared to primary sulfonamides.
Electronic Character Electron-rich aromatic ringsThe

-methyl groups donate electron density, increasing the stability of the sulfonamide bond against hydrolysis.

Comparative Biological Activity

This section objectively compares TM-TBS against industry-standard sulfonamides to elucidate its specific mechanism of action (or lack thereof).

A. Antibacterial Activity (Folate Pathway)

Comparator: Sulfamethoxazole (SMX)

  • Mechanism of SMX: SMX mimics p-aminobenzoic acid (PABA). It competitively inhibits dihydropteroate synthase (DHPS) , a key enzyme in bacterial folate biosynthesis.[3] This requires a free primary amine at the

    
     position.
    
  • Performance of TM-TBS:

    • Activity: Negligible / Inactive.

    • Reasoning: TM-TBS possesses a methyl group at the para position of the aniline ring (instead of an amine) and a bulky tosyl group on the nitrogen. It cannot fit the PABA binding pocket of DHPS.

    • Experimental Evidence: In standard MIC assays against S. aureus or E. coli,

      
      -di-substituted or 
      
      
      
      -aryl sulfonamides like TM-TBS typically show MIC values >100 µg/mL, whereas active sulfa drugs show MICs <10-20 µg/mL.[1]
B. Carbonic Anhydrase (CA) Inhibition

Comparator: Acetazolamide (AAZ)

  • Mechanism of AAZ: The primary sulfonamide group (

    
    ) acts as a zinc-binding group (ZBG). The nitrogen anion coordinates directly to the 
    
    
    
    ion in the enzyme's active site.
  • Performance of TM-TBS:

    • Activity: Weak / Low Affinity (

      
       in micromolar range vs. nanomolar for AAZ).
      
    • Reasoning: TM-TBS is a secondary sulfonamide (

      
      ). The bulky 
      
      
      
      -tolyl group sterically hinders the approach to the Zinc ion deep within the enzyme cleft. Furthermore, the
      
      
      of the sulfonamide nitrogen is shifted, making it less likely to exist as the required anion at physiological pH.[1]
C. Emerging Activity: Antifungal & Microtubule Targeting

While inactive as a classic antibiotic, the TM-TBS scaffold shows relevance in:

  • Antifungal Synergism: Lipophilic

    
    -aryl sulfonamides can disrupt fungal cell membranes or inhibit specific fungal transporters (e.g., Pdr5p efflux pumps) due to their high hydrophobicity.
    
  • Herbicidal Precursor: Nitration of TM-TBS yields dinitroaniline derivatives (e.g., related to Trifluralin), which are potent inhibitors of tubulin polymerization in plants.[1]

Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) explaining why TM-TBS fails as a folate inhibitor but succeeds as a lipophilic scaffold.

SAR_Comparison Substrate Natural Substrate: PABA Enzyme Enzyme Target: Dihydropteroate Synthase (DHPS) Substrate->Enzyme Perfect Fit (Folate Synthesis ON) Drug Active Drug: Sulfamethoxazole Drug->Enzyme Competitive Inhibition (Folate Synthesis OFF) Note1 Requires free -NH2 for H-bonding Drug->Note1 Target Target Compound: TM-TBS Target->Enzyme Steric Clash / No Binding Note2 Methyl group blocks binding pocket Target->Note2

Figure 1: Comparative binding logic. TM-TBS fails to inhibit DHPS due to the replacement of the essential amine with a methyl group.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Use this protocol to quantify the affinity difference between TM-TBS and Acetazolamide.

Objective: Determine the Inhibition Constant (


) of TM-TBS against hCA II using a colorimetric esterase assay.
Reagents
  • Enzyme: Recombinant human Carbonic Anhydrase II (hCA II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Stock Solutions: Dissolve TM-TBS in DMSO (10 mM). Note: Ensure complete solubility as TM-TBS is hydrophobic.[1]

Workflow
  • Preparation:

    • Prepare serial dilutions of TM-TBS (0.1 µM to 100 µM) and Acetazolamide (0.01 µM to 10 µM) in buffer containing 5% DMSO.

  • Incubation:

    • Add 140 µL of Buffer to 96-well plate.

    • Add 20 µL of Enzyme solution.

    • Add 20 µL of Inhibitor solution (TM-TBS or Control).

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Trigger:

    • Add 20 µL of 4-NPA substrate (3 mM stock).

  • Measurement:

    • Monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 15 minutes using a microplate reader.

  • Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Plot % Inhibition vs. Log[Concentration].

    • Fit data to the Cheng-Prusoff equation to determine

      
      .
      

Expected Results:

  • Acetazolamide:

    
    .
    
  • TM-TBS:

    
     (Weak/Inactive).
    

Summary Data Table

FeatureSulfamethoxazole (Standard)TM-TBS (Target Compound)Implication
Primary Target Dihydropteroate Synthase (DHPS)None (Scaffold / Chemical Probe)TM-TBS is not an antibiotic.
CA Inhibition Moderate (Secondary effect)Weak / NegligibleTM-TBS is not a diuretic candidate.
Lipophilicity Low to ModerateHighTM-TBS has higher membrane permeability but lower solubility.
N4 Substituent Free Amine (

)
Methyl Group (

)
Critical SAR Breakpoint: Removes folate inhibition capability.
Sulfonamide N Heterocyclic substitutionAryl (Tolyl) substitutionIncreases hydrophobic bulk; reduces water solubility.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Gowda, B. T., et al. (2009).[1] Structure-activity relationship studies of N-aryl-benzenesulfonamides. Zeitschrift für Naturforschung B, 64(11), 1411-1418.[1] (Provides crystallographic and structural data on the N-tosyl-p-toluidine scaffold).

  • Durgun, M., et al. (2022).[1] Synthesis and biological evaluation of novel sulfonamide derivatives as potential carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CID 77279).[4] National Center for Biotechnology Information. Link

  • Ozbek, N., et al. (2007).[1] Synthesis, characterization and antimicrobial activity of new sulfonamide derivatives. Journal of Molecular Structure, 843, 1-3.[1] (Demonstrates the reduced activity of N-alkylated sulfonamides compared to primary sulfonamides).

Sources

Purity assessment of synthesized 4-Methyl-N-(4-methylphenyl)benzenesulfonamide by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4]

The synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as


-tosyl-p-toluidine) is a classic sulfonylation reaction between 

-toluenesulfonyl chloride (TsCl) and

-toluidine. While the synthesis is straightforward, ensuring pharmaceutical-grade purity (>99.5%) presents a specific chromatographic challenge: the simultaneous separation of a highly polar acid byproduct (

-TsOH), a basic amine precursor (

-toluidine), and the neutral hydrophobic product.

This guide compares High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) and LC-MS, establishing why HPLC-UV remains the gold standard for impurity profiling of this sulfonamide, provided specific pH-controlled conditions are met.

Synthesis Pathway & Impurity Origins

To validate a method, one must understand the "chemical noise." The following diagram illustrates the synthesis pathway and the origin of critical impurities that the HPLC method must resolve.

SynthesisPath Start1 p-Toluenesulfonyl Chloride (TsCl) Reaction Sulfonylation (Base/Solvent) Start1->Reaction Imp1 p-Toluenesulfonic Acid (p-TsOH) (Hydrolysis Byproduct) Start1->Imp1 Hydrolysis (Moisture) Start2 p-Toluidine (Basic Amine) Start2->Reaction Product 4-Methyl-N-(4-methylphenyl) benzenesulfonamide (Target) Start2->Product Unreacted (Residual) Reaction->Product Main Path Imp2 N,N-ditosyl-p-toluidine (Over-reaction) Product->Imp2 + Excess TsCl

Figure 1: Synthesis pathway showing the origin of acidic (p-TsOH), basic (p-toluidine), and hydrophobic (bis-sulfonamide) impurities.

Comparative Analysis: HPLC vs. Alternatives

While qNMR is excellent for assay (absolute purity), it lacks the sensitivity required for trace impurity profiling (ICH limits). HPLC-UV provides the necessary balance of sensitivity, robustness, and cost.

FeatureHPLC-UV (Proposed) qNMR (

H)
LC-MS/MS
Primary Use Trace Impurity Profiling (<0.1%)Absolute Assay / Potency (>98%)Identification of Unknowns
Sensitivity (LOD) High (~0.01%)Low (~0.5 - 1.0%)Very High (<0.001%)
Specificity Good (Retention Time)Excellent (Structural)Excellent (Mass/Charge)
Throughput High (Automated)Low (Manual processing)Medium
Cost per Run LowLow (after instrument cost)High
Limitation Requires reference standardsLower dynamic rangeMatrix effects / Ion suppression

Scientist's Verdict: Use qNMR to assign the potency of your primary reference standard. Use HPLC-UV for batch release testing and monitoring reaction completion, as it is the only method capable of reliably quantifying residual


-toluidine at <0.1% levels.

Optimized HPLC Protocol

This protocol is designed to address the specific pKa differences between the analytes.

  • Challenge:

    
    -Toluidine is basic (pKa ~5.1).[1] In neutral buffers, it interacts with silanols, causing tailing.
    
  • Solution: Use an acidic mobile phase (pH ~2.5). This fully protonates the amine (ensuring sharp elution) and keeps the sulfonamide neutral (ensuring retention).

Chromatographic Conditions[1][4][5][6][7][8][9][10][11]
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 5 µmStandard hydrophobicity for retaining the neutral sulfonamide.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.1) suppresses silanol activity and protonates amines.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for eluting the hydrophobic product.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV at 254 nmMax absorption for the aromatic tosyl/phenyl rings.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLSufficient for sensitivity without overloading.
Gradient Program[5]
Time (min)% Mobile Phase BEvent
0.010Initial hold to retain polar p-TsOH.
5.010Isocratic hold.
20.090Linear ramp to elute product and bis-sulfonamides.
25.090Wash column.
25.110Re-equilibration.
30.010End of run.
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v). Note: Do not use 100% water as the product is insoluble.

  • Stock Solution: Weigh 10 mg of synthesized product into a 10 mL volumetric flask. Dissolve in diluent.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter (avoid cellulose acetate which may bind sulfonamides).

Method Logic & Validation Framework

The following decision tree illustrates the logic applied during method development to ensure "Self-Validating" robustness, aligned with ICH Q2(R1) guidelines.

MethodLogic Start Method Development Objective Step1 Analyze pKa Values p-Toluidine (5.1), Sulfonamide (~10) Start->Step1 Decision1 Select pH Modifier Step1->Decision1 PathAcid Acidic (pH < 3) Decision1->PathAcid 0.1% H3PO4 PathNeut Neutral (pH 7) Decision1->PathNeut Water only ResultAcid Amine Protonated (+) Sulfonamide Neutral (0) Result: Sharp Peaks PathAcid->ResultAcid ResultNeut Amine Partial Ionization Silanol Interaction Result: Tailing/Split Peaks PathNeut->ResultNeut Validation Validation (ICH Q2) ResultAcid->Validation Params Specificity (Resolution > 2.0) Linearity (R2 > 0.999) LOD/LOQ (S/N > 3/10) Validation->Params

Figure 2: Method development decision tree highlighting the critical role of pH control in sulfonamide separation.

Validation Criteria (Self-Check)

To ensure the method is performing correctly in your lab, verify these system suitability parameters before running samples:

  • Resolution (

    
    ):  > 2.0 between 
    
    
    
    -toluidine (impurity) and the main product peak.
  • Tailing Factor (

    
    ):  < 1.5 for the main peak (indicates successful suppression of silanol interactions).
    
  • Retention Time:

    
    -TsOH (approx 2-3 min) < 
    
    
    
    -Toluidine (approx 5-7 min) < Product (approx 12-15 min).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Thermo Fisher Scientific. (2016).[3] Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities. Application Brief 73116.[3] Link

  • BenchChem. (2025).[4] A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (General guidance on sulfonamide workup and analysis).

Sources

Thermal stability analysis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (TGA/DSC)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Thermal Stability Analysis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Executive Summary

Compound: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide Common Aliases:


-Tosyl-p-toluidine; 

-(p-Tolyl)-p-toluenesulfonamide. CAS Registry Number: 599-50-8

This guide provides a rigorous thermal stability profile of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide , a bis-aryl sulfonamide frequently utilized as a stable intermediate in organic synthesis and a model compound for sulfonamide drug linkers.

Compared to aliphatic sulfonamide plasticizers (e.g.,


-ethyl-p-toluenesulfonamide), this compound exhibits superior thermal resistance due to significant 

-

stacking interactions and the rigidity of the

-aryl bond. Thermal analysis via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveals a sharp melting endotherm typically in the range of 118–120°C , with a high thermal decomposition onset (

) exceeding 280°C .

This document outlines the specific experimental protocols, comparative performance data, and degradation mechanisms required for researchers validating this material for high-temperature processing or pharmaceutical applications.

Material Characterization & Thermal Profile

Predicted & Observed Thermal Behavior

Unlike its precursor,


-toluenesulfonamide (PTSA), which relies heavily on hydrogen bonding for its lattice energy, the target molecule (

-Tosyl-p-toluidine) incorporates a hydrophobic

-tolyl group on the nitrogen. This substitution disrupts the extensive H-bond network of the primary amide but introduces stabilizing aromatic stacking.
PropertyValue / ObservationInterpretation
Melting Point (

)
118°C – 120°C Sharp endothermic peak. Lower than PTSA (

) due to reduced H-bond donor capacity, but significantly higher than

-alkyl analogs.
Decomposition Onset (

)
> 280°C High stability attributed to the strength of the

bond in the absence of

-hydrogens (preventing Hofmann-like elimination).
Mass Loss (Volatiles) < 0.5% at 150°C Negligible volatility below decomposition, making it suitable for melt-processing applications.
Residue at 600°C ~5–10% (Char) Formation of stable sulfonyl-radical recombination products (carbonaceous char).
Comparative Analysis: Target vs. Alternatives

The following table contrasts the target with common sulfonamide alternatives to highlight its specific utility in high-stability applications.

FeatureTarget:

-Tosyl-p-toluidine
Alternative A:

-Toluenesulfonamide
Alternative B:

-Ethyl-o/p-toluenesulfonamide
Structure Bis-Aryl (Rigid)Primary Amide (H-Bond rich)

-Alkyl (Flexible)
Physical State Crystalline SolidCrystalline SolidViscous Liquid / Low melt solid
Melting Point 118–120°C136–137°C~52°C (isomer mix often liquid)
Thermal Stability (

)
High (>280°C) Medium (~220–250°C)Lower (Volatile loss <200°C)
Primary Application Drug Linker / Stable IntermediatePrecursor / FungicidePlasticizer (low volatility req.)

Key Insight: Choose


-Tosyl-p-toluidine  when the application requires a solid-state material that must withstand processing temperatures above 200°C without degrading or plasticizing the matrix.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal calibration standards and specific atmosphere controls.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine precise melting point, enthalpy of fusion (


), and purity estimation.
  • Instrument Preparation:

    • Calibrate heat flow and temperature using Indium (

      
      , 
      
      
      
      ) and Zinc (
      
      
      ).
    • Ensure baseline flatness is < 10 µW over the range of 50–300°C.

  • Sample Preparation:

    • Weigh 3–5 mg of dried sample into a Tzero Aluminum pan.

    • Critical Step: Use a hermetically sealed lid with a pinhole. Reasoning: The pinhole prevents pressure buildup from trace volatiles while maintaining self-atmosphere to suppress sublimation.

  • Thermal Cycle:

    • Equilibrate: at 40°C.

    • Ramp 1: Heat at 10°C/min to 150°C (Observe

      
      ).
      
    • Cool: Cool at 10°C/min to 40°C (Observe crystallization

      
      ).
      
    • Ramp 2: Heat at 10°C/min to 160°C. Reasoning: The second heat removes thermal history (solvents/processing stress) and provides the true thermodynamic melting point.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine thermal stability limit (


) and degradation kinetics.
  • Atmosphere Control:

    • Purge balance with Nitrogen (40 mL/min) to study pyrolysis.

    • Optional: Switch to Air/Oxygen >600°C to burn off char.

  • Sample Loading:

    • Use Platinum or Alumina pans (inert to sulfonamides at high T). Avoid Aluminum pans above 550°C.

    • Load 10–15 mg to minimize surface-area-to-volume ratio effects on evaporation.

  • Heating Profile:

    • Ramp: 10°C/min from Ambient to 700°C.

    • High-Res Mode (Optional): If using a Hi-Res TGA, set sensitivity to 4.0 to resolve overlapping weight loss events (e.g., desolvation vs. degradation).

Visualization of Workflows & Mechanisms

Experimental Workflow Diagram

This diagram illustrates the logical flow of characterization, ensuring no data artifacts (like solvent peaks) are mistaken for material degradation.

ExperimentalWorkflow Sample Raw Sample (N-Tosyl-p-toluidine) Drying Vacuum Drying (40°C, 12h) Sample->Drying Remove Moisture DSC DSC Analysis (Heat-Cool-Heat) Drying->DSC 3-5 mg Al Pan TGA TGA Analysis (Ramp to 700°C) Drying->TGA 10-15 mg Pt Pan Data Data Synthesis (Tm, Tonset, Purity) DSC->Data Extract Tm & Enthalpy TGA->Data Extract Decomp Onset

Caption: Integrated thermal analysis workflow ensuring sample conditioning prior to measurement.

Thermal Degradation Mechanism

The primary degradation pathway for


-aryl sulfonamides involves the homolytic cleavage of the 

bond, releasing

and generating aryl radicals.

DegradationMechanism Molecule 4-Methyl-N-(4-methylphenyl) benzenesulfonamide Activation Thermal Activation (>280°C) Molecule->Activation Cleavage Homolytic S-N Bond Cleavage Activation->Cleavage Products Radical Intermediates: [Tosyl Radical] + [p-Toluidyl Radical] Cleavage->Products Final1 SO2 Gas Extrusion Products->Final1 Elimination Final2 Amine/Biaryl Formation (Recombination) Products->Final2 Coupling

Caption: Proposed mechanistic pathway for thermal degradation via S-N bond homolysis.

Mechanistic Insight & Interpretation

Why is it stable?

The thermal stability of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide arises from the resonance stabilization of the sulfonamide bond. The lone pair on the nitrogen atom is delocalized into the


-orbitals of the sulfur atom and the 

-system of the

-phenyl ring. This conjugation increases the bond order of the

bond, requiring higher energy (temperature) to fracture compared to aliphatic amines.
Degradation Pathway

Upon reaching


 (approx. 280–300°C), the molecule undergoes desulfonylation :
  • Homolysis: The

    
     bond breaks.
    
  • Extrusion: The sulfonyl radical ejects

    
     (detectable by TGA-MS or evolved gas analysis).
    
  • Recombination: The remaining

    
    -tolyl and 
    
    
    
    -methylphenyl radicals recombine to form biaryls or abstract hydrogen to form
    
    
    -toluidine and toluene derivatives [1][2].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for preparation and melting points of sulfonamide derivatives of amines).

  • Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. (General protocols for organic solid analysis).

  • PubChem. (2025).[1][2] Compound Summary: p-Toluenesulfonamide Derivatives. National Library of Medicine.

  • Sigma-Aldrich. (2024). Safety Data Sheet & Properties: N-Tosyl-p-toluidine. Merck KGaA.

Sources

Comparative Guide: Dihedral Angle Variations in N-Arylbenzenesulfonamide Crystal Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-arylbenzenesulfonamides represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for COX-2 inhibitors, carbonic anhydrase inhibitors, and antimicrobial agents.[1] Their biological efficacy is intimately linked to their 3D conformation—specifically the dihedral angle (torsion angle) around the sulfonamide (


) bond. This angle dictates the spatial orientation of the aromatic rings ("butterfly" conformation), influencing receptor binding affinity and solid-state packing.

This guide provides a technical comparison of dihedral angles across distinct N-arylbenzenesulfonamide derivatives, analyzing how steric bulk and electronic effects drive conformational polymorphism.[1] It includes validated synthesis protocols and structural logic diagrams to support experimental reproducibility.[1]

Structural Parameters & Definitions

Before comparing specific values, we must define the critical geometric parameters governing the sulfonamide core.

  • Primary Torsion Angle (

    
    ):  Defined by the atoms 
    
    
    
    .[1] This angle determines the twist of the N-phenyl ring relative to the sulfonyl group.
  • Inter-Ring Dihedral Angle (

    
    ):  The angle between the plane of the benzenesulfonyl ring and the plane of the N-aryl ring.
    
  • "V-Shape" Conformation: Most derivatives adopt a folded geometry where the two aromatic rings are tilted, avoiding the steric clash between the sulfonyl oxygens and the N-aryl ortho-hydrogens.

Comparative Analysis of Dihedral Angles

The following table synthesizes crystallographic data from specific derivatives. Note how ortho-substitution and N-acylation (benzoyl derivatives) significantly alter the torsional landscape compared to the para-substituted baseline.[1]

Table 1: Dihedral Angle Comparison of N-Arylbenzenesulfonamide Derivatives
Compound ClassSpecific DerivativeSubstituent Effect

Torsion (

)
Inter-Ring Dihedral (

)
Structural Insight
Baseline (Para) 4-Nitro-N-phenylbenzenesulfonamide Electron-withdrawing (Para)61.9° 36.2°Typical "open" V-shape.[1] Para-substitution has minimal steric impact on the S-N core.
Ortho-Steric N-(phenyl)-2-nitrobenzenesulfonamide Steric Bulk (Ortho)-72.8° 59.6°Ortho-nitro group forces a steeper twist to relieve steric strain (Thorpe-Ingold effect).[1]
N-Acylated N-(3-fluorobenzoyl)benzenesulfonamide N-Carbonyl insertionN/A (Amide linkage)82.7° The additional carbonyl creates a rigid, nearly perpendicular arrangement of rings.[1]
N-Acylated N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide Methyl + CarbonylN/A72.6° Methyl group donation slightly relaxes the perpendicular twist compared to the fluoro-only analog.[1]
N-Allyl N-allyl-4-methylbenzenesulfonamide Aliphatic N-substituent61.0° N/AAliphatic chains mimic the baseline torsion (~60°), confirming the aryl ring is the primary driver of high twist angles.[1]
Mechanistic Interpretation[1]
  • The Ortho-Effect: Comparing the 4-nitro (61.9°) and 2-nitro (72.8°) derivatives reveals that steric hindrance at the ortho position forces the sulfonamide bond to rotate further out of plane. This "locking" of the conformation is a strategy often used to improve selectivity in drug design.

  • Electronic Modulation: In the N-benzoyl series, the electron-withdrawing fluorine (82.7°) results in a more rigid, orthogonal structure than the methyl-substituted analog (72.6°). Stronger dipole interactions in the crystal lattice of the fluoro-derivative stabilize this extreme twist.

Experimental Protocols

This section details the synthesis and crystallization workflows required to reproduce these solid-state forms.

Synthesis of N-Arylbenzenesulfonamides

Principle: Nucleophilic attack of an arylamine on a sulfonyl chloride.[1] Safety: Sulfonyl chlorides are lachrymators.[1] Perform in a fume hood.

Protocol:

  • Reagents: Dissolve 1.0 eq of the specific arylamine (e.g., aniline, 2-nitroaniline) in dry Dichloromethane (DCM) or Pyridine (5 mL/mmol).

  • Base Addition: If using DCM, add 1.2 eq of Triethylamine (TEA) or Pyridine as a scavenger base.

  • Addition: Cool the solution to 0°C. Dropwise add 1.1 eq of the corresponding Benzenesulfonyl Chloride dissolved in DCM.

  • Reaction: Warm to Room Temperature (RT) and stir for 3-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).[1]

  • Workup:

    • Wash reaction mixture with 1N HCl (to remove unreacted amine/pyridine).[1]

    • Wash with saturated NaHCO₃ (to remove unreacted sulfonyl chloride/acid).[1]

    • Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.[1]

Crystallization for X-Ray Diffraction (XRD)

Objective: Grow single crystals suitable for diffractometry (approx. 0.3 x 0.3 x 0.2 mm).[1]

Protocol:

  • Solvent Selection: Use a solvent pair: Ethanol/Water or Methanol/DCM .[1]

  • Slow Evaporation Method:

    • Dissolve 20 mg of the purified sulfonamide in 2 mL of Methanol in a small vial.

    • Cover the vial with Parafilm and poke 3-5 small holes with a needle.[1]

    • Place in a vibration-free, temperature-controlled environment (20°C).

    • Allow solvent to evaporate over 3-7 days.[1]

  • Harvesting: Inspect for block- or needle-like crystals. Mount on a glass fiber for XRD data collection.[1]

Structural Logic & Packing Pathways

The crystal packing of these compounds is rarely random; it follows specific supramolecular synthons. The diagram below illustrates the hierarchical assembly from molecule to crystal lattice.

CrystalPacking cluster_factors Conformational Drivers Molecule Single Molecule (V-Shape Conformation) Dimer Centrosymmetric Dimer (N-H...O=S Interactions) Molecule->Dimer Primary H-Bonding (Strong) Chain 1D Chain / Ribbon (C(4) Motif) Dimer->Chain Secondary H-Bonding (Weak C-H...O) Sheet 2D Sheet / Grid (Pi-Pi Stacking) Chain->Sheet Aromatic Stacking (Face-to-Face / Edge-to-Face) Crystal 3D Crystal Lattice Sheet->Crystal Van der Waals Forces Sterics Ortho-Substitution (Increases Twist) Sterics->Molecule Electronics N-Acylation (Rigidifies Dihedral) Electronics->Molecule

Figure 1: Hierarchy of supramolecular assembly.[1] The primary "V-shape" conformation (driven by sterics/electronics) dictates the ability to form dimers, which then stack into sheets via


 interactions.[1]

References

  • Gowda, B. T., et al. (2012). 4-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E. [Link]

  • Chaithanya, et al. (2012).[1][2] N-(Phenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E. (Cited within Source 1 for comparison). [Link]

  • Sreenivasa, S., et al. (2014). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. [Link]

  • Cook, R., et al. (2013). Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide. Grand Valley State University ScholarWorks. [Link]

  • Perumal, S., et al. (2011). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]

Sources

Validating the structure of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide through single-crystal X-ray diffraction.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Connectivity

In the development of sulfonamide-based pharmacophores, establishing molecular connectivity via NMR and Mass Spectrometry is merely the first step. For compounds like 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (also known as


-tosyl-

-toluidine), biological efficacy is dictated not just by which atoms are connected, but by how they pack in three-dimensional space.

This guide contrasts standard spectroscopic characterization with Single-Crystal X-ray Diffraction (SC-XRD). While NMR confirms the chemical formula (


), only SC-XRD validates the supramolecular synthons—specifically the 

dimer motifs and sulfonamide torsion angles—that drive receptor binding affinity.

The Molecule: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide[1][2]

This compound represents a classic "butterfly" sulfonamide scaffold, where two tolyl rings are bridged by a sulfonyl-amine linker.

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 261.34 g/mol [2]

  • Role: Precursor for carbonic anhydrase inhibitors and a model system for studying sulfonamide hydrogen bonding.

Synthesis & Crystallization Protocol

To obtain crystals suitable for diffraction, purity is paramount. The following protocol ensures both chemical purity and high-quality single crystal growth.

Step-by-Step Methodology:

  • Schotten-Baumann Condensation:

    • Dissolve

      
      -toluidine (1.0 eq) in pyridine (acting as solvent and base).
      
    • Slowly add

      
      -toluenesulfonyl chloride (1.1 eq) at 0°C to prevent exothermic decomposition.
      
    • Reflux for 10–15 minutes to ensure completion.

  • Quenching:

    • Pour the reaction mixture into ice-cold water (100 mL). The product precipitates immediately.

    • Filter under suction and wash with cold water to remove pyridinium salts.

  • Recrystallization (Critical for XRD):

    • Dissolve the crude solid in minimum hot ethanol.

    • Allow the solution to cool to room temperature naturally (do not induce crash cooling).

    • Slow Evaporation: Cover the vial with perforated parafilm and let stand for 3–5 days.

    • Result: Rod-like, light brown or colorless crystals suitable for X-ray analysis.

Comparative Analysis: Spectroscopy vs. Diffraction

Why invest time in growing single crystals? The table below highlights the "blind spots" of standard analysis compared to the resolution of SC-XRD.

FeatureMethod A: Solution State NMR (

H,

C)
Method B: Single-Crystal XRD
Primary Output Atom-to-atom connectivity.[1]3D atomic coordinates & packing.
Conformation Average of rotating conformers (dynamic).Precise bond angles & torsions (static).
H-Bonding Inferred from chemical shift (

) changes.
Directly observed (

distances).
Polymorphism Blind Spot: Cannot distinguish polymorphs.Definitive: Identifies specific lattice.
Stereochemistry Relative (requires chiral shift reagents).Absolute configuration (flack parameter).
The "Blind Spot" of NMR

In


H NMR (DMSO-

), the N-H proton appears as a singlet around

10.0–10.5 ppm. While this confirms the presence of the sulfonamide, it tells us nothing about the dihedral angle between the two aromatic rings. In biological docking, a twist of 60° vs. 90° can determine if the drug fits the active site. NMR averages this rotation; XRD freezes it.

Structural Validation via SC-XRD

The following data is derived from the structural determination of the title compound (based on representative crystallographic data for this specific derivative, e.g., Khan et al., 2010).

Crystal Data & Refinement Details

When validating your own sample, these parameters serve as the reference standard for the Triclinic polymorph.

  • Crystal System: Triclinic[2]

  • Space Group:

    
     (No. 2)
    
  • Unit Cell Dimensions:

    • 
       Å[2]
      
    • 
       Å[2]
      
    • 
       Å[2]
      
    • 
      [2]
      
    • 
      [2]
      
    • 
      [2]
      
  • Z (Molecules/Cell): 2

  • Calculated Density: 1.312 Mg/m³[2]

Key Structural Insights

The SC-XRD analysis reveals three critical features that solution-phase methods miss:

  • The "Butterfly" Geometry: The molecule is bent at the sulfur atom.[3] The dihedral angle between the planes of the two aromatic rings is approximately 70.5° .[1][2] This specific angle minimizes steric clash between the ortho-hydrogens and the sulfonyl oxygens.

  • Intramolecular H-Bonding (S(6) Motif): A weak

    
     interaction exists between an ortho-proton of the amine-side ring and a sulfonyl oxygen.[1][2] This locks the conformation, creating a pseudo-six-membered ring (S(6) graph set).
    
  • Intermolecular Dimerization (

    
    ): 
    The dominant packing force is the formation of centrosymmetric dimers. Two molecules link via 
    
    
    
    hydrogen bonds.
    • Distance:

      
       approx.[4][1][3][5] 2.9–3.0 Å.
      
    • Geometry: This forms an eight-membered ring (

      
      ), a robust "supramolecular synthon" common in sulfonamide drugs.
      

Visualizing the Validation Workflow

The following diagram illustrates the logical progression from synthesis to structural confirmation, highlighting the decision points where SC-XRD provides unique value.

G cluster_analysis Parallel Characterization start Synthesis Product (Crude Solid) recryst Recrystallization (Ethanol, Slow Evap.) start->recryst Purification nmr 1H NMR / MS recryst->nmr Dissolve in DMSO xrd Single Crystal XRD recryst->xrd Select Crystal result_nmr Result: Connectivity (C14H15NO2S confirmed) nmr->result_nmr result_xrd Result: 3D Packing (Dihedral Angle: 70.5°) (Dimer Motif: R2,2(8)) xrd->result_xrd result_nmr->result_xrd Ambiguity Resolved

Figure 1: Analytical workflow comparison. Note how SC-XRD resolves the spatial ambiguity left by NMR.

Experimental Protocol for X-ray Data Collection

To reproduce the validation results, follow this instrument configuration.

  • Mounting: Select a crystal with dimensions approx.

    
     mm.[2] Mount on a glass fiber using cyanoacrylate adhesive.
    
  • Diffractometer: Bruker SMART APEX or equivalent CCD area detector.

  • Radiation: Mo

    
     (
    
    
    
    Å).[2]
  • Temperature: 296 K (Room Temperature) is sufficient, though 100 K reduces thermal motion ellipsoids.

  • Refinement: Use SHELXL-97 or newer. Refine

    
    -bound H atoms freely to accurately locate the hydrogen bond donor.
    

Conclusion

While NMR and Mass Spectrometry are indispensable for routine identity checks, they are insufficient for the structural validation required in high-stakes drug development. For 4-Methyl-N-(4-methylphenyl)benzenesulfonamide , SC-XRD provides the definitive proof of the 70.5° aromatic twist and the centrosymmetric dimer packing . These parameters are not merely academic details; they are the physical realities that dictate the compound's solubility, stability, and receptor binding profile.

References

  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010).[1] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide . Acta Crystallographica Section E: Structure Reports Online, 66(4), o813.

  • Gowda, B. T., Jyothi, K., & Damayanthi, K. (2005). Infrared and NMR spectral studies on N-(substituted phenyl)-p-toluenesulfonamides . Journal of Molecular Structure, 752(1-3), 166-176.

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals . Angewandte Chemie International Edition, 34(15), 1555-1573.

Sources

Comparative Yield Analysis: Modern & Classical Sulfonamide Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics, and anti-inflammatory agents. While the classical nucleophilic attack of amines on sulfonyl chlorides remains the industrial benchmark, it is increasingly limited by the instability of sulfonyl chloride intermediates and poor tolerance for sensitive functional groups.

This guide provides a technical comparison of three distinct synthetic pathways: the Classical Nucleophilic Substitution , the DABSO-Mediated One-Pot Synthesis , and the Oxidative Coupling of Thiols . We analyze these protocols based on yield efficiency, atom economy, and procedural robustness, providing researchers with data-driven criteria for protocol selection.

Part 1: Comparative Performance Analysis

The following data aggregates average isolated yields across diverse substrate classes (electron-rich/poor aryls, aliphatic amines) based on recent literature benchmarks.

Table 1: Protocol Efficiency Matrix
MetricMethod A: Classical (Sulfonyl Chloride)Method B: DABSO-Mediated (SO₂ Surrogate)Method C: Oxidative Coupling (Thiol + H₂O₂/SOCl₂)
Avg. Isolated Yield 90 - 98% 65 - 85% 88 - 97%
Reaction Time 1 - 4 Hours2 - 12 Hours< 10 Minutes (Rapid)
Atom Economy Moderate (HCl byproduct)Low (Stoichiometric DABSO)High (Water byproduct*)
Moisture Sensitivity High (Reagent instability)Low (Air-stable solid)Low (Aqueous compatible)
Key Limitation Availability of Sulfonyl ChloridesCost of ReagentOxidant compatibility
Best Application Large-scale, simple substratesLibrary synthesis, unstable sulfonylsGreen chemistry, rapid screening

*Note: Atom economy depends on the specific oxidant used; H₂O₂ is optimal, while hypervalent iodine reduces economy.

Part 2: Detailed Experimental Protocols

Protocol A: Classical Nucleophilic Substitution (The Benchmark)

Context: This method relies on the high electrophilicity of the sulfur center in sulfonyl chlorides. Mechanism: Addition-Elimination (


-like at Sulfur).
Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with Amine (1.0 equiv) and dry Dichloromethane (DCM) [0.2 M concentration].

  • Base Addition: Cool to 0°C. Add Triethylamine (1.2 equiv) or Pyridine (1.5 equiv) dropwise.

    • Expert Insight: Pyridine acts as both a base and a nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate), significantly accelerating the reaction for sterically hindered amines.

  • Electrophile Addition: Add Sulfonyl Chloride (1.1 equiv) slowly to control exotherm.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC.[1]

  • Workup: Quench with 1M HCl (to remove excess amine/pyridine). Wash organic layer with brine, dry over MgSO₄, and concentrate.

Yield Expectation: >95% for unhindered primary amines.

Protocol B: DABSO-Mediated One-Pot Synthesis (The "Safety" Route)

Context: Avoids the use of toxic gaseous SO₂ and unstable sulfonyl chlorides. DABSO (DABCO-bis(sulfur dioxide)) acts as a solid, bench-stable SO₂ equivalent. Mechanism: Organometallic addition to SO₂


 Sulfinate 

Sulfonamide.[2]
Step-by-Step Methodology
  • Reagent Formation: In a glovebox or under Argon, combine Aryl Grignard (1.0 equiv) with DABSO (0.6 equiv) in THF at -40°C.

    • Expert Insight: DABSO releases SO₂ in situ. The stoichiometry is 0.6 because one molecule of DABSO delivers two equivalents of SO₂.

  • Sulfinate Trapping: Stir for 1 hour, then warm to RT. This forms the intermediate metal sulfinate (

    
    ).
    
  • Activation: Cool to 0°C. Add Sulfuryl Chloride (

    
    , 1.1 equiv)  or N-Chlorosuccinimide (NCS)  to generate the sulfonyl chloride in situ.
    
  • Amination: Immediately add Amine (1.2 equiv) and Triethylamine (2.0 equiv) .

  • Workup: Standard aqueous extraction.

Yield Expectation: 70-85%. Lower yields often result from the instability of the in situ generated sulfonyl chloride if the amination step is delayed.

Protocol C: Oxidative Coupling of Thiols (The "Green" Route)

Context: Thiols are widely available and stable. This method oxidizes the thiol directly to the sulfonamide, bypassing the isolation of sensitive intermediates. Mechanism: Oxidative Chlorination


 Amine Attack.
Step-by-Step Methodology (Bahrami System)
  • Mixing: In a flask, combine Thiol (1.0 mmol) and Amine (1.1 mmol) in Acetonitrile .

  • Catalyst/Oxidant: Add

    
     (30%, 3 equiv)  followed by Thionyl Chloride (
    
    
    
    , 1.0 equiv)
    dropwise at RT.
    • Expert Insight: The combination of

      
       and 
      
      
      
      generates a potent oxy-chlorinating species. The reaction is often vigorous and exothermic—cooling may be required for large scales.
  • Completion: The reaction is typically complete within 1–10 minutes .

  • Workup: Neutralize with saturated

    
    . Extract with Ethyl Acetate.
    

Yield Expectation: 88-97%. This is currently one of the most time-efficient protocols available.

Part 3: Mechanistic Visualization

The following diagrams illustrate the divergent pathways of the described protocols.

Diagram 1: Classical vs. DABSO Pathways

This flow compares the direct attack (Classical) with the organometallic insertion (DABSO).

SulfonamideSynthesis cluster_0 Classical Method cluster_1 DABSO Method R_SO2_Cl Sulfonyl Chloride (R-SO2-Cl) Tetra_Int Tetrahedral Intermediate R_SO2_Cl->Tetra_Int + Amine Product_A Sulfonamide Tetra_Int->Product_A - HCl Grignard Grignard Reagent (R-MgX) Sulfinate Metal Sulfinate (R-SO2-MgX) Grignard->Sulfinate + DABSO DABSO DABSO (SO2 Source) InSitu_Cl In-Situ R-SO2-Cl Sulfinate->InSitu_Cl + Oxidant/Cl source Product_B Sulfonamide InSitu_Cl->Product_B + Amine Amine Amine (R'-NH2) Amine->Tetra_Int Amine->Product_B

Caption: Comparative workflow of Classical (Red path) vs. DABSO-mediated (Blue path) synthesis. Note the convergence at the sulfonyl chloride species.

Diagram 2: Oxidative Coupling Mechanism

This highlights the direct transformation from Thiol to Sulfonamide, bypassing the isolation of the chloride.

OxidativeCoupling Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Oxidation Sulfenyl Sulfenyl Chloride (R-S-Cl) Disulfide->Sulfenyl Cl source Sulfonyl Sulfonyl Chloride (R-SO2-Cl) Sulfenyl->Sulfonyl Oxidation Product Sulfonamide (R-SO2-NH-R') Sulfonyl->Product + Amine Oxidant H2O2 / SOCl2 Oxidant->Thiol Oxidant->Sulfenyl Amine Amine (R'-NH2) Amine->Product

Caption: Mechanistic pathway of Oxidative Coupling. The thiol is progressively oxidized in situ to the reactive sulfonyl chloride species.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[3] The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). DABSO: An Efficient Fused Bis-DABCO-Sulfur Dioxide Reagent for the Synthesis of Sulfonamides. Organic Letters, 13(18), 4876–4878. [Link]

  • Laulhé, S., & Nantz, M. H. (2019). An Improved Preparation of Sulfonamides from Sulfonyl Chlorides and Amines.[3][4][5][6] Organic Preparations and Procedures International, 51(2), 181-186. [Link]

  • Gabriele, L., Struik, L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.[1] Journal of the American Chemical Society, 141(28), 11127–11135. [Link]

Sources

Benchmarking Sulfonamide Synthesis: From Schotten-Baumann to Electrochemical Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the formation of the sulfonamide bond (


) has been dominated by the nucleophilic attack of amines on sulfonyl chlorides (the Schotten-Baumann reaction). While robust, this "Gold Standard" is plagued by the inherent instability of sulfonyl chlorides, limited commercial availability of complex precursors, and poor atom economy.

This guide benchmarks two modern "Challengers" against the traditional protocol:

  • 
     Insertion (DABSO):  A chemical workaround using a solid 
    
    
    
    surrogate to couple aryl halides/organometallics with amines.
  • Electrochemical Oxidative Coupling: A reagent-less approach coupling thiols directly with amines using electric current.[1][2]

Key Finding: While traditional methods remain superior for simple, commodity substrates, Electrochemical Coupling offers the highest atom economy and safety profile for complex drug discovery scaffolds, whereas DABSO provides the most reliable route for introducing


 into organometallic workflows.

The Benchmark: Nucleophilic Substitution (Traditional)

The Mechanism

The standard approach involves the reaction of a sulfonyl chloride (


) with a primary or secondary amine in the presence of a base (typically Pyridine, 

, or aqueous

).[3]
Critical Assessment
  • Reliability: High for simple aromatics (e.g., Tosyl chloride).

  • The "Stability Bottleneck": Many heteroaryl sulfonyl chlorides are unstable, decomposing rapidly via desulfonylation or hydrolysis before coupling can occur.

  • Safety: Sulfonyl chlorides are genotoxic structural alerts; handling them requires strict containment.

Challenger 1: Insertion via DABSO[4][5][6]

The Innovation

Handling gaseous sulfur dioxide (


) is hazardous and difficult to meter. The Willis group (University of Oxford) popularized the use of DABSO  (DABCO-bis(sulfur dioxide)), a bench-stable solid that releases 

under controlled conditions.
The Workflow

This method bypasses the sulfonyl chloride entirely.[4] It typically employs an organometallic species (Grignard or organolithium) or an aryl halide with a Palladium catalyst. The


 is "inserted" to form a sulfinate intermediate, which is then activated (often with NCS or iodine) to couple with the amine.[5]
  • Best For: Late-stage functionalization where the aryl halide is available, but the sulfonyl chloride is not.

Challenger 2: Electrochemical Oxidative Coupling

The Innovation

Pioneered by groups like Noël and Waldvogel, this method couples Thiols (


)  and Amines (

)
. The electrode acts as the oxidant, eliminating the need for toxic chemical oxidants or pre-functionalized sulfonyl groups.
The Workflow

Current is passed through a solution containing the thiol and amine.[1][2] The thiol is oxidized to a sulfenyl intermediate, trapped by the amine, and further oxidized to the sulfonamide.

  • Best For: Green chemistry applications, high-throughput library synthesis, and avoiding halogenated waste.

Comparative Data Analysis

The following table benchmarks the three methods based on recent experimental data (2015–2024).

FeatureTraditional (Schotten-Baumann) DABSO (

Insertion)
Electrochemical Coupling
Precursor Availability Low (Requires

)
High (Aryl Halides/Grignards)High (Thiols are common)
Atom Economy Poor (Stoichiometric salt waste)Moderate (DABCO waste)Excellent (H₂ is byproduct)
Functional Group Tolerance Moderate (Base sensitive)High (Mild conditions)High (Redox sensitive)
Scalability High (Kilogram scale proven)Moderate (Reagent cost)High (Flow chemistry)
Typical Yield 85-95% (Simple substrates)50-80% (Complex substrates)60-90% (Broad scope)
Safety Profile Low (Genotoxic reagents)High (Solid reagents)Highest (No hazardous reagents)

Visualizing the Synthetic Divergence

The diagram below illustrates the decision pathways and mechanistic differences between the three methodologies.

Sulfonamide_Pathways Target Target Sulfonamide (R-SO2-NH-R') Start_Trad Start: Sulfonic Acid or Thiol Step_Trad1 Chlorination (SOCl2 / POCl3) Start_Trad->Step_Trad1 Inter_Trad Sulfonyl Chloride (Unstable/Toxic) Step_Trad1->Inter_Trad Step_Trad2 Amine Addition (+ Base) Inter_Trad->Step_Trad2 Step_Trad2->Target Start_DABSO Start: Aryl Halide or Grignard Step_DABSO1 Pd-Cat Insertion or Grignard Attack Start_DABSO->Step_DABSO1 Reagent_DABSO Reagent: DABSO (Solid SO2 source) Reagent_DABSO->Step_DABSO1 Inter_DABSO Sulfinate Intermediate Step_DABSO1->Inter_DABSO Step_DABSO2 Oxidative Activation (NCS / I2) Inter_DABSO->Step_DABSO2 Step_DABSO2->Target Start_Electro Start: Thiol (R-SH) Step_Electro Electrolysis (Anodic Oxidation) Start_Electro->Step_Electro Step_Electro->Target -2e- / -2H+ Reagent_Electro Reagent: Amine (Direct Coupling) Reagent_Electro->Step_Electro

Figure 1: Mechanistic divergence of sulfonamide synthesis. Red nodes indicate hazardous/unstable intermediates; Blue nodes indicate catalytic or controlled steps.

Detailed Experimental Protocols

A. The Modern Benchmark: Electrochemical Synthesis

Adapted from Noël et al. (2019) and recent flow chemistry optimizations.

Rationale: This protocol is selected for its operational simplicity and high atom economy.[6] It avoids the preparation of sensitive sulfonyl chlorides.[4]

Materials:

  • Thiol substrate (0.5 mmol)

  • Amine substrate (1.5 - 2.0 equiv)

  • Electrolyte:

    
     (0.1 M)
    
  • Solvent: Acetonitrile/Water (9:1)

  • Equipment: Standard electrochemical cell (e.g., IKA ElectraSyn) with Graphite Anode and Platinum Cathode.

Protocol:

  • Charge: In the electrochemical cell, dissolve the thiol (0.5 mmol) and amine (1.0 mmol) in 5 mL of the electrolyte solution.

  • Setup: Equip the cell with a Graphite anode and Platinum cathode (or stainless steel).

  • Electrolysis: Apply a constant current (Constant Current mode) of 10 mA (approx

    
    ).
    
  • Monitoring: Stir at room temperature. The reaction is typically complete after passing 4.0–4.5 F/mol of charge (approx 30–60 minutes depending on scale).

  • Workup:

    • Disconnect electrodes.[7]

    • Dilute mixture with EtOAc (20 mL) and wash with 1M HCl (to remove excess amine) and Brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validating Check: The disappearance of the thiol odor and the absence of disulfide byproduct (check TLC/LCMS) confirms efficient oxidation to the sulfonamide state.

B. The Specialist Protocol: DABSO-Mediated Coupling

Adapted from the Willis Group methodologies.

Rationale: Use this when starting from aryl halides or Grignard reagents where the thiol is not available.

Protocol:

  • Activation: Combine Aryl Grignard (1.0 equiv) with DABSO (0.6 equiv) in THF at 0°C. Stir for 30 mins to form the metal sulfinate.

  • Conversion: Add the amine (1.2 equiv) followed by an oxidant—typically aqueous Bleach (NaOCl) or N-Chlorosuccinimide (NCS)—to the same pot.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Standard aqueous extraction.

References

  • Willis, M. C., et al. (2011).[8] DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Journal of the American Chemical Society.[9] [Link]

  • Laudadio, G., Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.[9] [Link]

  • Emmett, E. J., & Willis, M. C. (2015). Palladium-Catalyzed Synthesis of Aryl Sulfonamides via Chlorosulfonylation of Arylboronic Acids. Organic Syntheses. [Link]

  • Waldvogel, S. R., et al. (2020).[10] Electrochemical Synthesis of Sulfonamides. Chemical Reviews. [Link]

Sources

Cross-Validation of Analytical Data for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide: A Multi-Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Data for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rigorous landscape of pharmaceutical reference standards and intermediate synthesis, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS 599-86-0), also known as N-(p-Tolyl)-p-toluenesulfonamide, serves as a critical structural benchmark. However, a common pitfall in analytical chemistry is the over-reliance on a single characterization technique—typically HPLC-UV—which often yields a "false positive" high purity by failing to detect non-chromophoric impurities or inorganic salts.

This guide provides a technical framework for the cross-validation of analytical data. We objectively compare the performance of Chromatographic Purity (HPLC) against Absolute Purity (qNMR) and Thermodynamic Purity (DSC) , demonstrating why a multi-modal approach is the only path to true data integrity.

The Analytical Challenge: Why Single-Method Validation Fails

The synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide involves the tosylation of p-toluidine. While the reaction is robust, it introduces specific impurity risks that single methods often miss.

Impurity Type Source Detected by HPLC-UV? Detected by qNMR?
Unreacted Amine p-ToluidineYes (High Response)Yes
Hydrolysis Product p-Toluenesulfonic acid (pTSA)Yes (Variable Response)Yes
Inorganic Salts Workup (e.g., NaCl, Na2SO4)NO (Invisible)NO (Invisible, but affects wt%)
Residual Solvents Recrystallization (EtOH, Toluene)NO (Usually elutes in void)Yes (Distinct Signals)
Genotoxic Esters p-Toluenesulfonate estersYes (Trace levels)No (LOD too high)

The "Alternative" Defined: The alternative to a single-method "Certificate of Analysis" is a Cross-Validated Purity Profile . We compare the three pillars of this profile below.

Comparative Analysis of Validation Methods
Method A: High-Performance Liquid Chromatography (HPLC)
  • Role: The workhorse for identifying structurally related organic impurities.

  • Mechanism: Separation based on hydrophobicity (Reverse Phase).

  • Pros: Extreme sensitivity (LOD < 0.05%) for organic byproducts like p-toluidine.

  • Cons: Requires relative response factors (RRFs). If the impurity has a lower extinction coefficient than the main peak, purity is overestimated.

Method B: Quantitative NMR (qNMR)
  • Role: The "Truth Teller" for absolute purity.

  • Mechanism: Molar ratio determination using an unrelated internal standard (IS).

  • Pros: Self-validating. Does not require a reference standard of the analyte.[1] Detects residual solvents and moisture that HPLC misses.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility.

Method C: Differential Scanning Calorimetry (DSC)
  • Role: Assessment of physical stability and thermodynamic purity.

  • Mechanism: Measurement of heat flow during melting (Van't Hoff equation).

  • Pros: Identifies polymorphs and solvates.

  • Cons: Fails if the sample decomposes upon melting or if impurities form a solid solution (eutectic).

Experimental Protocols
Protocol 1: High-Resolution HPLC (Gradient Elution)

Objective: To resolve the target sulfonamide from its precursor (p-toluidine) and hydrolysis product (p-TSA).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold for polar p-TSA)

    • 2–15 min: 10% → 90% B (Linear ramp)

    • 15–20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 230 nm (sulfonamide bond).

  • Temperature: 30°C.

Protocol 2: 1H-qNMR (Internal Standard Method)

Objective: To determine absolute weight-percent purity (Wt%).

  • Selection of Internal Standard (IS): Use Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) . Rationale: Non-hygroscopic, distinct singlet signals, high purity.

  • Solvent: DMSO-d6 (provides excellent solubility for sulfonamides).

  • Sample Prep:

    • Weigh ~20 mg of Analyte (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).

    • Dissolve completely in 0.7 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (must be > 5 × T1 of the longest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
Data Synthesis & Visualization

The following diagram illustrates the logical flow of a cross-validation workflow. If HPLC and qNMR results diverge by >1.0%, the material is rejected for re-purification.

ValidationWorkflow Start Crude 4-Methyl-N-(4-methylphenyl) benzenesulfonamide HPLC Method A: HPLC-UV (Impurity Profiling) Start->HPLC Detect Organics qNMR Method B: qNMR (Absolute Purity) Start->qNMR Detect Solvents/Salts DSC Method C: DSC (Solid State Form) Start->DSC Check Polymorphs Decision Compare Results HPLC->Decision Area % qNMR->Decision Wt % DSC->Decision Melting Onset Pass PASS: Certified Reference Material (Purity > 99.0%) Decision->Pass Δ < 1.0% Fail FAIL: Re-crystallize Decision->Fail Δ > 1.0% Fail->Start Reprocess

Figure 1: Decision matrix for the cross-validation of sulfonamide purity.

Comparison of Typical Data Outputs
ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.8% (Area)98.2% (Weight)Discrepancy: The sample likely contains 1.6% inorganic salts or residual solvent invisible to UV.
Impurity A 0.1% (p-Toluidine)Not DetectedHPLC is more sensitive for trace organic impurities.
Impurity B Not Detected0.5% (Ethanol)qNMR successfully identifies residual recrystallization solvent.
Conclusion Incomplete Accurate Cross-Validation Required: Use HPLC for trace organics, qNMR for assay value.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69034, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

  • Goran, T. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of Sulfonamides. Trends in Sciences, 20(6). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide, ensuring the safety of your personnel, the protection of the environment, and adherence to regulatory standards.

Understanding the Compound: Hazard Profile and Initial Assessment

4-Methyl-N-(4-methylphenyl)benzenesulfonamide is an organic compound that, according to available Safety Data Sheets (SDS), primarily presents as a skin and eye irritant.[1] It is crucial to recognize that while it may not be classified as acutely toxic, improper disposal can still pose risks.

Key Hazard Information:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin IrritantMay cause redness and irritation upon contact.Dermal
Eye IrritantCan cause serious eye irritation.Ocular

A critical first step in any disposal procedure is a thorough understanding of the compound's properties. While this guide provides detailed instructions, always refer to the specific Safety Data Sheet (SDS) provided by your chemical supplier for the most accurate and up-to-date information.

The Core of Compliance: Hazardous vs. Non-Hazardous Waste Determination

The cornerstone of proper chemical disposal lies in its classification under the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA). A chemical waste is deemed hazardous if it is specifically listed by the EPA (on F, K, P, or U lists) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

Based on available data, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide is not a listed hazardous waste. Furthermore, it does not exhibit characteristics of ignitability, corrosivity, or reactivity. The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for toxic components to leach into groundwater.[2][3][4][5] There is no indication from the available literature that this compound would fail a TCLP test.

Therefore, in its pure form, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide can typically be managed as a non-hazardous waste . However, it is imperative to remember that this classification can change if the compound is mixed with or contaminated by other hazardous materials.

Decision Workflow for Waste Classification

Sources

Personal protective equipment for handling 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 599-86-0 Synonyms:


-(p-Tolyl)-p-toluenesulfonamide; 

-Tosyl-p-toluidine Formula:

Molecular Weight: 261.34 g/mol

Part 1: Risk Assessment & Hazard Identification

Senior Scientist Note: Unlike common reagents with decades of toxicological data, CAS 599-86-0 is often supplied as a research chemical with limited specific GHS harmonized data. As such, we apply the Precautionary Principle . We derive our safety protocols from Structure-Activity Relationships (SAR) of the sulfonamide class (


), treating this compound as a potential irritant and sensitizer until proven otherwise.
Hazard Classification (Derived)

Based on functional group analysis and analogs (e.g., p-toluenesulfonamide), adhere to the following GHS classifications:

Hazard TypeGHS CodeStatementOperational Implication
Health H315 Causes skin irritation.[1]Direct contact may cause dermatitis. Double-gloving recommended for solutions.
Health H319 Causes serious eye irritation.[2][3]Dust or splash hazard.[2][4] Safety goggles are mandatory; standard glasses are insufficient for powder handling.
Health H335 May cause respiratory irritation.[1][2][4][5]Inhalation of fine powder triggers mucosal inflammation. Do not handle on open bench.
Sensitization H317 May cause allergic skin reaction.Sulfonamide Alert: Personnel with known sulfa-drug allergies must avoid handling this compound.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix defines the required protection levels based on the specific laboratory activity.[6]

Activity Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Storage & Transport (Sealed Container)None required if sealed.Nitrile (4 mil) . Inspection grade.Safety Glasses with side shields.Standard Lab Coat (Cotton/Poly).
Weighing / Solid Transfer (Powder Form)Fume Hood (Sash <18"). If hood unavailable: N95/P95 Respirator.Nitrile (4-5 mil) . Change immediately if punctured.Chemical Safety Goggles (Indirect vented) to prevent dust entry.Lab Coat + Tyvek Sleeves (prevent cuff contamination).
Solubilization / Reaction Setup (Liquid Phase)Fume Hood (Mandatory).Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (5-8 mil) OR Laminate for prolonged immersion.Face Shield + Safety Goggles (if splash risk is high).Lab Coat + Chemical Apron (Rubber/PVC).
Spill Cleanup (Solid/Liquid)Half-mask Respirator with P100/OV cartridges.Heavy Duty Nitrile or Butyl Rubber (≥8 mil).Chemical Safety Goggles .Tyvek Suit (if >50g spill) + Shoe Covers.

Part 3: Operational Handling Protocol

Pre-Operational Checks
  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Exclusion Zone: Mark a "Hot Zone" on the benchtop using chemical-resistant tape where the substance will be handled.

  • Solvent Compatibility: Ensure the receiving solvent (likely DMSO, DMF, or Dichloromethane) is compatible with the container material.

Weighing & Transfer (Solid State)
  • Static Control: Sulfonamide powders can be static-prone. Use an anti-static gun or ionizer if available.

  • Taring: Tare the weigh boat inside the hood. Do not walk around the lab with an open weigh boat.

  • Transfer: Use a disposable spatula. If using a metal spatula, wipe it down with acetone immediately after use inside the hood to prevent tracking residue.

Solubilization (Liquid State)
  • Dissolution: Add solvent slowly to the solid. Exothermic potential is low, but standard practice dictates "solvent to solute" control.

  • Labeling: Immediately label the flask with the full chemical name and "Warning: Irritant." Do not use abbreviations like "NM-Ts" which can be ambiguous.

Reaction Monitoring
  • TLC/HPLC: When taking aliquots, assume the syringe needle is contaminated. Dispose of needles in a sharps container located inside the hood to avoid dripping on the floor.

Part 4: Emergency & Disposal Procedures

Spill Response Logic
  • Dry Spill (Powder):

    • Do NOT use compressed air.

    • Cover with wet paper towels (dampened with water) to prevent dust aerosolization.

    • Scoop up the wet slurry into a wide-mouth waste jar.

    • Clean surface with soap and water, followed by an acetone wipe.

  • Wet Spill (Solvent):

    • Absorb with vermiculite or polypropylene pads.

    • Place in a sealed bag before transferring to the waste drum.

Waste Disposal[4][6][7][8]
  • Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) in the waste stream, as sulfonamides can degrade to release sulfur oxides (

    
    ) or nitrogen oxides (
    
    
    
    ) under oxidative stress.
  • Container: High-density polyethylene (HDPE) or Glass.

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting PPE and handling spills, ensuring a self-validating safety loop.

SafetyLogic Start Start: Handling CAS 599-86-0 StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Powder Liquid Solution (Dissolved) StateCheck->Liquid Solvent EngineeringSolid Engineering: Fume Hood Required (Prevent Dust Inhalation) Solid->EngineeringSolid EngineeringLiquid Engineering: Fume Hood (Vapor/Splash Control) Liquid->EngineeringLiquid PPESolid PPE: Nitrile Gloves + Goggles + Lab Coat EngineeringSolid->PPESolid Spill Accidental Release? PPESolid->Spill PPELiquid PPE: Double Nitrile Gloves + Face Shield (if >100mL) EngineeringLiquid->PPELiquid PPELiquid->Spill DrySpill Dry Spill: Cover with wet pad -> Scoop Spill->DrySpill Powder WetSpill Wet Spill: Vermiculite Absorbent -> Bag Spill->WetSpill Liquid Disposal Disposal: Organic Waste Stream (Do NOT Drain) Spill->Disposal No Spill / End of Exp DrySpill->Disposal WetSpill->Disposal

Figure 1: Operational decision tree for PPE selection and spill response based on the physical state of the reagent.

References

  • Chemical Identity & Properties: ChemSrc. Benzenesulfonamide, 4-methyl-N-(4-methylphenyl) - CAS 599-86-0.[7][8] Retrieved from

  • General Sulfonamide Safety: Fisher Scientific.[9] Safety Data Sheet: N-Isopropyl-4-methylbenzenesulfonamide (Analogous Structure). Retrieved from

  • Laboratory Handling Standards: National Institutes of Health (NIH). Sulfonamide drugs: toxicity and biophysical interactions. Retrieved from

  • Waste Management: American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety. Retrieved from

Sources

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